molecular formula C26H35NO6 B1249191 Lactimidomycin

Lactimidomycin

Cat. No.: B1249191
M. Wt: 457.6 g/mol
InChI Key: OYOKHBHOTQDIPM-BRHOHSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactimidomycin is a macrolide.
This compound is a natural product found in Streptomyces amphibiosporus and Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35NO6

Molecular Weight

457.6 g/mol

IUPAC Name

4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione

InChI

InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1

InChI Key

OYOKHBHOTQDIPM-BRHOHSSQSA-N

SMILES

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Isomeric SMILES

C[C@H]1/C=C\C=C\CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C

Canonical SMILES

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Synonyms

lactimidomycin

Origin of Product

United States

Foundational & Exploratory

The Discovery of Lactimidomycin from Streptomyces amphibiosporus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin, a glutarimide-containing macrolide, is a natural product isolated from the fermentation broth of Streptomyces amphibiosporus ATCC 53964.[1] First reported in 1992, it has garnered significant scientific interest due to its potent and diverse biological activities, including antitumor, antifungal, and antiviral properties.[1] Mechanistically, this compound is a powerful inhibitor of eukaryotic translation elongation, a fundamental cellular process, making it a valuable tool for basic research and a promising lead compound for therapeutic development. This technical guide provides an in-depth overview of the discovery of this compound, detailing its production through fermentation of Streptomyces amphibiosporus, its subsequent isolation and purification, and its characterization as a potent bioactive molecule. The document includes a compilation of its reported biological activities with corresponding quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and the experimental workflow.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse chemical structures and biological activities, including many clinically important antibiotics. This compound, produced by Streptomyces amphibiosporus, is a member of the glutarimide-containing polyketide family of natural products.[2] It exhibits strong in vitro cytotoxicity against a range of human cancer cell lines and also demonstrates antifungal and antiviral activities.[1] The potent biological profile of this compound has spurred efforts to improve its production and to synthesize analogues for further therapeutic evaluation.

Quantitative Data Presentation

The biological activity of this compound has been quantified against various cell lines and viruses. The following tables summarize the reported data.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Various Human Cell LinesNot Specified3.0 - 65

Note: The original 1992 publication reported a range of IC50 values against a number of human cell lines without specifying each one.

Table 2: Antiviral Activity of this compound

VirusFamilyCell LineValueMetric
Dengue Virus 2 (DENV2)FlaviviridaeHuh70.4 µMEC90

Table 3: Production Yield of this compound

StrainConditionTiter (mg/L)
S. amphibiosporus ATCC 53964 (Wild-Type)Standard Fermentation~20
S. amphibiosporus ATCC 53964 (Engineered)Overexpression of mgsA or chxA106

Experimental Protocols

The following protocols are detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces amphibiosporus ATCC 53964

This protocol is a composite based on general methods for Streptomyces fermentation and reports on this compound production.

3.1.1. Media Preparation

  • Seed Medium (per 1 L): Soluble Starch 20 g, K₂HPO₄ 0.5 g, KNO₃ 1 g, NaCl 0.5 g, MgSO₄·7H₂O 0.5 g, FeSO₄·7H₂O 0.01 g. Adjust pH to 7.2-7.4.

  • Production Medium (per 1 L): Glucose 40 g, Corn Starch 20 g, Hot-pressed Soybean Flour 25 g, CaCO₃ 3 g.

3.1.2. Fermentation a

  • Seed Culture: Inoculate a loopful of S. amphibiosporus ATCC 53964 from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Production Culture: Inoculate a 2 L flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7 to 10 days. Monitor the production of this compound periodically by HPLC analysis of the culture extract.

Isolation and Purification of this compound

This protocol is based on general methods for the purification of natural products from Streptomyces.

  • Extraction: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Extract the mycelial cake with methanol. d. Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. b. Apply the dried silica gel mixture to a silica gel column pre-equilibrated with chloroform. c. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v). d. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound. e. Pool the this compound-containing fractions and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC) Purification: a. Dissolve the partially purified sample in methanol. b. Purify the sample using a preparative reversed-phase C18 HPLC column. c. Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes). d. Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound. e. Evaporate the solvent from the collected fraction to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the antiviral activity of a compound.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in a 24-well plate.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix the diluted compound with a known titer of the virus (e.g., Dengue virus) and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and EC50/EC90 Calculation: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Plot a dose-response curve to determine the effective concentration (e.g., EC50 or EC90).

Mandatory Visualizations

Mechanism of Action of this compound

Lactimidomycin_Mechanism cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site 2. Peptide Bond Formation E_site E Site P_site->E_site 3. Translocation deacylated_tRNA Deacylated-tRNA E_site->deacylated_tRNA 4. Exit aa_tRNA Aminoacyl-tRNA eEF1A eEF1A-GTP aa_tRNA->eEF1A peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site eEF1A->A_site 1. Delivery eEF2 eEF2-GTP eEF2->P_site LTM This compound LTM->P_site Inhibits eEF2-mediated translocation LTM->E_site Binds to E-site

Caption: Mechanism of this compound as a Eukaryotic Translation Elongation Inhibitor.

Experimental Workflow for this compound Discovery and Characterization

Lactimidomycin_Workflow start Start: Isolate Streptomyces amphibiosporus ATCC 53964 fermentation Fermentation start->fermentation extraction Extraction of Culture Broth fermentation->extraction purification Purification (Chromatography) extraction->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation bioassays Biological Assays purification->bioassays end End: Characterized this compound structure_elucidation->end cytotoxicity Cytotoxicity Assays (e.g., MTT) bioassays->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) bioassays->antiviral antifungal Antifungal Assays bioassays->antifungal mechanism Mechanism of Action Studies (Translation Inhibition) bioassays->mechanism mechanism->end

Caption: Experimental Workflow for the Discovery and Characterization of this compound.

Conclusion

This compound, a natural product from Streptomyces amphibiosporus, stands out as a potent inhibitor of eukaryotic translation elongation with significant potential in drug discovery, particularly in the fields of oncology and virology. This technical guide has provided a comprehensive overview of its discovery, production, purification, and biological characterization. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to work with this fascinating molecule. Further research into the biosynthesis of this compound and the development of synthetic analogues may lead to the discovery of new therapeutic agents with improved efficacy and pharmacological properties.

References

Lactimidomycin's Mechanism of Action as a Translation Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a potent, naturally occurring glutarimide antibiotic that selectively inhibits eukaryotic protein synthesis. Its mechanism of action involves binding to the eukaryotic ribosome and arresting the process of translation elongation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its binding site, the specific step of translation it inhibits, and its differential effects compared to the well-known translation inhibitor, cycloheximide. This document synthesizes quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of its mechanism and related experimental workflows.

Introduction

Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention in various diseases, including cancer and viral infections. This compound, isolated from Streptomyces amphibiosporus, has demonstrated significant antiproliferative and antiviral activities, stemming from its ability to potently inhibit eukaryotic translation.[1][2] Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent and as a tool for basic research in protein synthesis.

Core Mechanism of Action: Targeting the Eukaryotic Ribosome

This compound exerts its inhibitory effect by directly targeting the large ribosomal subunit (60S) in eukaryotes.[3][4]

Binding Site on the 60S Ribosomal Subunit

This compound binds to the E-site (Exit site) of the 60S ribosomal subunit.[2][3][4] Footprinting experiments have precisely mapped the binding pocket, revealing that this compound protects a single cytidine nucleotide, C3993, in the 28S rRNA.[3][4] This defines a common binding pocket for this compound and the structurally related inhibitor, cycloheximide.[3][4]

Inhibition of Translation Elongation

This compound is a specific inhibitor of the elongation phase of translation.[3][4] Its binding to the E-site physically obstructs the translocation step, which is the movement of the ribosome along the mRNA. This blockage is mediated by the eukaryotic elongation factor 2 (eEF2).[4] By preventing the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site, this compound effectively freezes the ribosome on the mRNA, thereby halting protein synthesis.[4]

Differential Mechanism Compared to Cycloheximide

While both this compound and cycloheximide bind to the E-site and inhibit translocation, they exhibit subtle but significant mechanistic differences.[3][4] this compound is a more potent inhibitor of translation than cycloheximide.[3] This difference in potency is reflected in their binding affinities for the ribosome. The key distinction lies in their interaction with the deacylated tRNA in the E-site. Due to its larger size, this compound physically occludes the binding of the deacylated tRNA to the E-site.[4] In contrast, the smaller cycloheximide molecule can co-occupy the E-site with a deacylated tRNA.[4] This unique property of this compound to preferentially bind to ribosomes with an empty E-site makes it a valuable tool for studying translation initiation.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinities and Inhibitory Concentrations

ParameterValueOrganism/SystemReference
Kd (LTM) 500 nMEukaryotic Ribosome[4]
Kd (CHX) 15 µMEukaryotic Ribosome[4]
IC50 (Protein Synthesis) 37.82 nM[5]
EC90 (DENV2 Inhibition) 0.4 µMHuh7 cells[2]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (nM)Cancer Type
Hs 579TLow nanomolar rangeBreast
HCC 1937Low nanomolar rangeBreast
HCC 1395Low nanomolar rangeBreast
HCC 2218Low nanomolar rangeBreast
BT 474Low nanomolar rangeBreast
MCF 7Low nanomolar rangeBreast
MDA MB231Low nanomolar rangeBreast

Note: Specific low nanomolar range values were not provided in the search results, but were described as such.

Signaling Pathways and Cellular Responses

The Integrated Stress Response (ISR)

Ribosome stalling, a direct consequence of this compound's action, is a known trigger for the Integrated Stress Response (ISR).[6] The ISR is a cellular stress response pathway that, upon activation, leads to a global reduction in protein synthesis while promoting the translation of specific stress-related mRNAs. The key event in ISR activation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). While direct experimental evidence for this compound-induced ISR activation was not found in the provided search results, its mechanism of action strongly suggests its involvement in this pathway.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being a major downstream effector. Inhibition of translation can impact mTOR signaling. A study has shown that translation inhibitors, including this compound, can induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[7] TFEB is negatively regulated by mTOR. Therefore, this compound-induced translation inhibition may lead to the activation of TFEB, suggesting a potential interplay with the mTOR signaling pathway.

Experimental Protocols

Ribosome Profiling with this compound

Ribosome profiling (Ribo-Seq) is a powerful technique to study translation at a genome-wide level. This compound's preferential binding to initiating ribosomes makes it an invaluable tool for mapping translation initiation sites (TIS).

Protocol Outline:

  • Cell Treatment: Treat cultured cells with this compound (typically 5 µM to 50 µM) for a specified duration to enrich for initiating ribosomes.[8][9]

  • Cell Lysis: Lyse the cells in a buffer containing cycloheximide to freeze elongating ribosomes.

  • Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Recovery: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or ultracentrifugation through a sucrose cushion.[9][10]

  • RNA Extraction: Extract the RNA footprints from the isolated ribosomes.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and PCR amplify the resulting cDNA to generate a sequencing library.

  • Deep Sequencing: Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions and density of ribosomes.

In Vitro Translation Assay

In vitro translation assays are used to directly measure the effect of an inhibitor on protein synthesis in a cell-free system.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., rabbit reticulocyte lysate), an mRNA template (e.g., luciferase mRNA), amino acids (including a radiolabeled one like 35S-methionine), and an energy source.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. A common concentration used in studies is 200 µM.[4]

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes).[11]

  • Detection:

    • Radiolabeling: Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase Assay: If using a luciferase reporter, add the appropriate substrate and measure the luminescence.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM can provide high-resolution structural information about the interaction of this compound with the ribosome.

Protocol Outline:

  • Sample Preparation:

    • Purify eukaryotic 80S ribosomes.

    • Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-lactimidomycin complex solution to a cryo-EM grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane to create a thin layer of vitrified ice, preserving the complex in its native state.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Perform particle picking to select images of individual ribosome-lactimidomycin complexes.

    • Classify the particle images to identify different conformational states.

    • Reconstruct a 3D density map of the complex.

  • Model Building and Refinement: Build an atomic model of the ribosome and this compound into the cryo-EM density map and refine it to high resolution.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cultured cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizations

Mechanism of Action of this compound

Lactimidomycin_Mechanism cluster_ribosome 80S Ribosome cluster_factors Translation Factors E_site E-site tRNA_deacylated Deacylated tRNA E_site->tRNA_deacylated Blocks Binding P_site P-site P_site->E_site Translocation A_site A-site A_site->P_site Translocation LTM This compound LTM->E_site Binds eEF2 eEF2 LTM->eEF2 Inhibits peptidyl_tRNA Peptidyl-tRNA eEF2->P_site Ribosome_Profiling_Workflow A 1. Cell Treatment (with this compound) B 2. Cell Lysis A->B C 3. Nuclease Digestion B->C D 4. Ribosome Isolation (Sucrose Gradient) C->D E 5. RNA Footprint Extraction D->E F 6. Library Preparation E->F G 7. Deep Sequencing F->G H 8. Data Analysis G->H Logical_Relationship LTM This compound Binding Binds to Ribosomal E-site LTM->Binding Translocation_Block Blocks eEF2-mediated Translocation Binding->Translocation_Block Translation_Inhibition Inhibition of Translation Elongation Translocation_Block->Translation_Inhibition Ribosome_Stalling Ribosome Stalling Translation_Inhibition->Ribosome_Stalling TFEB_Activation Potential TFEB Activation Translation_Inhibition->TFEB_Activation Cellular_Effects Antiproliferative & Antiviral Activity Ribosome_Stalling->Cellular_Effects ISR_Activation Potential ISR Activation Ribosome_Stalling->ISR_Activation

References

An In-depth Technical Guide to the Lactimidomycin Binding Site on the Eukaryotic Ribosome E-Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of lactimidomycin (LTM), a potent inhibitor of eukaryotic translation. The document details the molecular interactions of LTM with the ribosomal E-site, presents quantitative binding and inhibition data, and outlines the key experimental protocols used to elucidate this information. This guide is intended to be a valuable resource for researchers in the fields of molecular biology, drug development, and cancer research.

Introduction to this compound

This compound is a natural product isolated from Streptomyces amphibiosporus that belongs to the glutarimide-containing family of compounds.[1] It has garnered significant interest due to its potent antiproliferative effects on tumor cell lines and its ability to selectively inhibit protein synthesis.[2][3][4][5] LTM's mechanism of action involves the specific targeting of the eukaryotic ribosome, making it a valuable tool for studying the intricacies of translation and a potential lead compound for the development of novel therapeutics.[1][4]

Mechanism of Action: Inhibition of Translation Elongation

This compound is a highly specific inhibitor of the elongation phase of eukaryotic translation.[1][2][4][5] Its primary mechanism involves binding to the exit site (E-site) of the large ribosomal subunit (60S).[2][4][5][6] This binding event physically obstructs the translocation of the deacylated tRNA from the peptidyl site (P-site) to the E-site, a critical step that must occur after peptide bond formation.[2]

A key feature of this compound's inhibitory action is its preferential targeting of the first round of elongation.[6] This is because on an initiating 80S ribosome, the E-site is vacant, allowing for high-affinity binding of LTM. In contrast, during subsequent rounds of elongation, the E-site is transiently occupied by a deacylated tRNA, which must dissociate before the next translocation event. The larger size of LTM compared to the related inhibitor cycloheximide (CHX) means that LTM sterically hinders the binding of tRNA to the E-site.[2] This is a crucial distinction from CHX, which is smaller and can co-occupy the E-site with a deacylated tRNA, thus stalling ribosomes throughout the elongation process.[2][6]

The this compound Binding Site on the Ribosomal E-Site

High-resolution footprinting experiments have precisely mapped the binding pocket of this compound within the E-site of the 60S ribosomal subunit.[2][4][5] These studies have revealed that LTM binding protects a single cytidine nucleotide, C3993 (in Saccharomyces cerevisiae), from chemical modification.[2][4][5] This nucleotide is located in domain V of the 28S rRNA at the base of hairpin 88.[2] This specific interaction defines a common binding pocket for both this compound and cycloheximide.[2][4][5] The higher potency of LTM is attributed to its greater affinity for this site compared to CHX.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with the eukaryotic ribosome and its inhibitory effects.

Table 1: Quantitative Data on this compound-Ribosome Interaction
ParameterValueSpecies/SystemReference
Dissociation Constant (KD) ~500 nMEukaryotic 80S Ribosomes[2]
Table 2: Inhibitory Concentrations of this compound
ParameterValueCell Line/SystemReference
IC50 (Protein Synthesis) 37.82 nMNot specified[3]
IC50 (Cell Growth) Low nM rangeVarious breast cancer cell lines[3]
EC90 (Antiviral Activity) 0.4 µMDengue Virus 2 (DENV2)[3]

Experimental Protocols

The determination of the this compound binding site and its mechanism of action has been made possible through a combination of sophisticated experimental techniques. The core methodologies are described below.

Ribosome Footprinting (Ribo-Seq)

Ribosome profiling, or Ribo-Seq, is a powerful technique used to obtain a genome-wide snapshot of protein synthesis in vivo. When used in conjunction with translation inhibitors like this compound, it can precisely map translation initiation sites.

Methodology:

  • Cell Treatment: Cultured cells are treated with this compound to preferentially stall initiating ribosomes. A parallel experiment with cycloheximide can be performed to capture all elongating ribosomes.[7]

  • Lysis and Nuclease Digestion: Cells are lysed under conditions that preserve ribosome-mRNA complexes. The lysate is then treated with an RNase (e.g., RNase I) to digest mRNA that is not protected by the ribosome.[7][8]

  • Ribosome Recovery: The intact 80S monosomes, containing the protected mRNA fragments (footprints), are isolated from the lysate, typically by ultracentrifugation through a sucrose cushion or gradient.[7][8]

  • Footprint Extraction: The RNA fragments (typically 26-30 nucleotides in length) are purified from the isolated ribosomes.[8][9]

  • Library Preparation and Sequencing: The purified mRNA footprints are converted into a cDNA library for high-throughput sequencing. This involves a series of steps including linker ligation, reverse transcription, and PCR amplification.[7][8]

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to determine the precise location and density of ribosomes. An accumulation of reads at specific start codons in LTM-treated samples indicates translation initiation sites.

Biochemical Footprinting (DMS Methylation)

This technique is used to identify the specific nucleotides in the ribosomal RNA (rRNA) that interact with a small molecule like this compound.

Methodology:

  • Ribosome-Inhibitor Incubation: Purified eukaryotic 80S ribosomes are incubated with a saturating concentration of this compound to allow for binding.[2]

  • Chemical Modification: The ribosome-LTM complexes are treated with dimethyl sulfate (DMS), a chemical that methylates adenine and cytosine bases that are not protected by protein or small molecule binding.[2]

  • rRNA Extraction: The ribosomal RNA is extracted from the treated complexes.

  • Primer Extension: A radiolabeled or fluorescently tagged primer, complementary to a sequence downstream of the region of interest in the 28S rRNA, is used for reverse transcription.

  • Analysis: The reverse transcriptase will stall or fall off at the methylated nucleotides. The resulting cDNA fragments are separated by gel electrophoresis. A comparison between the LTM-treated sample and a control sample (no LTM) reveals the specific nucleotides that are protected from DMS modification by LTM binding, which appear as missing or reduced bands in the LTM lane.[2]

In Vitro Translation Assays

Cell-free translation systems are employed to quantify the inhibitory activity of compounds on protein synthesis.

Methodology:

  • System Setup: An in vitro translation system, such as rabbit reticulocyte lysate or a reconstituted purified system (e.g., PURExpress), is used.[2][10] These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources).

  • Template Addition: A messenger RNA template, typically encoding a reporter protein like luciferase, is added to the system.[10]

  • Inhibitor Titration: A range of concentrations of this compound are added to the reactions.

  • Translation and Detection: The reactions are incubated to allow for protein synthesis. The amount of newly synthesized reporter protein is then quantified. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.[10]

  • IC50 Determination: The data is plotted as the percentage of protein synthesis versus the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce protein synthesis by 50%) is calculated.

Cryo-Electron Microscopy (Cryo-EM)

While a high-resolution cryo-EM structure of the ribosome-lactimidomycin complex is not yet published, this technique is the state-of-the-art method for visualizing such interactions at near-atomic resolution.

Methodology:

  • Complex Formation: Purified eukaryotic 80S ribosomes are incubated with this compound to form a stable complex.

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the complexes in a thin layer of amorphous ice, preserving their native structure.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected from different angles.[11]

  • Image Processing: Individual ribosome particle images are computationally extracted from the micrographs. These images are then aligned and classified to generate 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the ribosome-LTM complex.

  • Model Building and Refinement: An atomic model of the ribosome and the inhibitor is fitted into the 3D density map. This allows for the visualization of the precise interactions between this compound and the nucleotides and amino acid residues of the ribosomal E-site.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to study its binding to the ribosome.

lactimidomycin_mechanism cluster_factors ribosome E-site P-site A-site tRNA_deacylated Deacylated tRNA ribosome:p->tRNA_deacylated Translocation Blocked LTM This compound LTM->ribosome:e Binds to vacant E-site tRNA_P Peptidyl-tRNA

Caption: Mechanism of this compound Action.

experimental_workflow cluster_footprinting Ribosome Footprinting (Ribo-Seq) cluster_biochemical Biochemical Footprinting (DMS) cluster_invitro In Vitro Translation Assay A1 Cell Treatment with LTM A2 Lysis & Nuclease Digestion A1->A2 A3 Isolate 80S Monosomes A2->A3 A4 Extract mRNA Footprints A3->A4 A5 Library Prep & Sequencing A4->A5 A6 Map Initiation Sites A5->A6 B1 Incubate Ribosomes + LTM B2 DMS Chemical Modification B1->B2 B3 Extract rRNA B2->B3 B4 Primer Extension B3->B4 B5 Identify Protected Nucleotides B4->B5 C1 Setup Cell-Free System C2 Add Reporter mRNA C1->C2 C3 Titrate LTM C2->C3 C4 Quantify Protein Synthesis C3->C4 C5 Determine IC50 C4->C5 logical_relationship start Initiating 80S Ribosome (Vacant E-site) bind This compound binds to E-site start->bind block Steric hindrance at E-site bind->block translocation P-site to E-site tRNA translocation is blocked block->translocation elongation Elongation cycle arrests translocation->elongation inhibition Protein Synthesis Inhibition elongation->inhibition

References

A Technical Guide to the Total Synthesis of Lactimidomycin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin, a glutarimide-containing macrolide, has garnered significant attention in the scientific community due to its potent biological activities, including antifungal, cytotoxic, and translation elongation inhibition properties.[1] Its complex molecular architecture, featuring a 12-membered macrolactone ring adorned with multiple stereocenters and a glutarimide side chain, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth analysis of the key total syntheses of this compound and its analogues, with a focus on the strategic approaches, experimental methodologies, and quantitative data from leading research groups. The aim is to offer a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies: A Comparative Overview

Several distinct and innovative strategies have been successfully employed to conquer the molecular complexity of this compound. The primary challenge lies in the stereoselective construction of the highly substituted macrolactone core. The key disconnections in the retrosynthetic analysis of this compound typically target the macrocyclic ring, the glutarimide side chain, and the stereogenic centers on the acyclic precursor.

Retrosynthesis This compound This compound Macrolactone Macrolactone Core This compound->Macrolactone Side-chain attachment Glutarimide Glutarimide Side Chain This compound->Glutarimide Acyclic_Precursor Acyclic Precursor Macrolactone->Acyclic_Precursor Macrocyclization Fragments Key Building Blocks Acyclic_Precursor->Fragments Fragment coupling

Caption: General retrosynthetic analysis of this compound.

The primary macrocyclization strategies that have been explored include:

  • Ring-Closing Alkyne Metathesis (RCAM): Pioneered by the Fürstner group, this approach utilizes a molybdenum-based catalyst to forge the strained 12-membered ring.[2]

  • Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: The Nagorny group developed a Zn(II)-mediated HWE reaction for the stereoselective formation of the macrolactone.[3][4]

  • Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction: A formal synthesis by the Georg group employed a tandem reaction to construct the 12-membered lactone.[5]

  • Yamaguchi Lactonization: The Kuwahara group reported a formal synthesis where the macrocycle was closed using the Yamaguchi protocol.[6]

This guide will delve into the specifics of these key strategies, presenting the available quantitative data and experimental protocols.

The Fürstner Synthesis: A Ring-Closing Alkyne Metathesis Approach

The total synthesis of this compound reported by Micoine and Fürstner in 2010 was a landmark achievement that utilized a Ring-Closing Alkyne Metathesis (RCAM) reaction as the key step to construct the 12-membered ring.[2]

Retrosynthetic Analysis and Strategy

The retrosynthesis involved disconnecting the glutarimide side chain, which was planned to be introduced at a late stage via a Mukaiyama aldol reaction. The macrolactone was envisioned to arise from an acyclic precursor through an RCAM reaction. This precursor was further broken down into smaller, stereochemically defined fragments.

Furstner_Retrosynthesis This compound This compound Aldol_Precursor Aldol Precursor This compound->Aldol_Precursor Mukaiyama Aldol Reaction Macrolactone_Enyne Macrolactone (1,3-Enyne) Aldol_Precursor->Macrolactone_Enyne Reduction/Deprotection RCAM_Precursor RCAM Precursor (Diyne) Macrolactone_Enyne->RCAM_Precursor RCAM Fragment_A Fragment A (Alkyne) RCAM_Precursor->Fragment_A Esterification Fragment_B Fragment B (Alkyne) RCAM_Precursor->Fragment_B

Caption: Retrosynthetic pathway of the Fürstner synthesis.

Key Experimental Protocols and Data

The following tables summarize the quantitative data for key steps in the Fürstner synthesis.

Table 1: Synthesis of Key Fragments

StepReactantsReagents and ConditionsProductYield (%)
1Commercially available alcohol1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. Ph₃P=CHCO₂Et, CH₂Cl₂α,β-unsaturated ester85 (2 steps)
2Resulting esterDIBAL-H, CH₂Cl₂, -78 °CAllylic alcohol95
3Allylic alcoholTBSCl, imidazole, DMFTBS-protected alcohol98
4TBS-protected alcohol1. O₃, CH₂Cl₂, -78 °C; 2. Me₂SAldehyde (Fragment B)92
5Known propargyl alcohol1. TBSCl, imidazole, DMF; 2. n-BuLi, THF, -78 °C; then I₂Iodopropyne (Fragment A)89 (2 steps)

Table 2: Assembly and Macrocyclization

StepReactantsReagents and ConditionsProductYield (%)
6Fragment A, Fragment Bt-BuLi, Et₂O, -78 °CCoupled alcohol82
7Coupled alcoholDess-Martin periodinane, CH₂Cl₂Ynone91
8Ynone(R)-CBS, BH₃·SMe₂, THF, -30 °CPropargyl alcohol94 (96% ee)
9Propargyl alcoholAcryloyl chloride, Et₃N, DMAP, CH₂Cl₂RCAM Precursor88
10RCAM PrecursorMo(CO)₆, 4-chlorophenol, toluene, 80 °CMacrolactone (1,3-Enyne)71

Detailed Experimental Protocol for Ring-Closing Alkyne Metathesis:

A solution of the diyne precursor (1.0 eq) in toluene (0.01 M) was added to a mixture of molybdenum hexacarbonyl (0.1 eq) and 4-chlorophenol (0.4 eq) in toluene at 80 °C over 1 hour. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the 12-membered 1,3-enyne macrolactone.

Elaboration to this compound

The strained 1,3-enyne macrolactone was then elaborated to this compound through a series of transformations including a ruthenium-catalyzed trans-hydrosilylation/proto-desilylation sequence to install the E,Z-diene system, followed by a highly diastereoselective Mukaiyama aldol reaction with a silyl ketene acetal derived from glutarimide to append the side chain.

Furstner_Endgame Macrolactone_Enyne Macrolactone (1,3-Enyne) Diene_Macrolactone E,Z-Diene Macrolactone Macrolactone_Enyne->Diene_Macrolactone Ru-cat. hydrosilylation, protodesilylation Deprotected_Macrolactone Deprotected Macrolactone Diene_Macrolactone->Deprotected_Macrolactone TBAF This compound This compound Deprotected_Macrolactone->this compound Mukaiyama Aldol Reaction

Caption: Final steps of the Fürstner total synthesis.

The Nagorny Synthesis: A Zn(II)-Mediated Intramolecular HWE Approach

The Nagorny group reported an enantioselective total synthesis of this compound featuring a Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the 12-membered macrolactone.[3][4] This strategy provides excellent stereocontrol in the formation of the E,Z-diene moiety.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis mirrored the Fürstner approach in its late-stage installation of the glutarimide side chain. The key difference lay in the macrocyclization strategy, targeting an acyclic phosphonate precursor for the intramolecular HWE reaction.

Nagorny_Retrosynthesis This compound This compound Aldol_Precursor Aldol Precursor This compound->Aldol_Precursor Mukaiyama Aldol Reaction Macrolactone_Diene Macrolactone (E,Z-Diene) Aldol_Precursor->Macrolactone_Diene Deprotection HWE_Precursor HWE Precursor (Phosphonate) Macrolactone_Diene->HWE_Precursor Intramolecular HWE Fragment_C Fragment C (Aldehyde) HWE_Precursor->Fragment_C Esterification Fragment_D Fragment D (Phosphonate) HWE_Precursor->Fragment_D

Caption: Retrosynthetic pathway of the Nagorny synthesis.

Key Experimental Protocols and Data

Table 3: Synthesis of the HWE Precursor

StepReactantsReagents and ConditionsProductYield (%)
1Known chiral aldehydeBrown allylationHomoallylic alcohol92 (98% de)
2Homoallylic alcohol1. O₃, CH₂Cl₂, -78 °C; 2. PPh₃Aldehyde89
3AldehydeStill-Gennari olefination with (CF₃CH₂O)₂P(O)CH₂CO₂MeZ-α,β-unsaturated ester85 (Z:E > 20:1)
4Z-esterDIBAL-H, CH₂Cl₂, -78 °CAllylic alcohol96
5Allylic alcohol1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. (MeO)₂P(O)CH₂CO₂H, K₂CO₃, 18-crown-6, CH₂Cl₂HWE Precursor78 (2 steps)

Table 4: Macrocyclization and Analogue Synthesis

StepReactantsReagents and ConditionsProductYield (%)
6HWE PrecursorZnBr₂, DBU, MeCN, 0 °C to rtMacrolactone65
7MacrolactoneTBAF, THFDeprotected Macrolactone91
8Deprotected MacrolactoneSilyl ketene acetal of glutarimide, Sc(OTf)₃, CH₂Cl₂, -78 °CThis compound75
9Deprotected MacrolactoneSilyl ketene acetal of homoglutarimide, Sc(OTf)₃, CH₂Cl₂, -78 °CThis compound Homologue72

Detailed Experimental Protocol for Zn(II)-Mediated Intramolecular HWE Reaction:

To a solution of the acyclic phosphonate precursor (1.0 eq) in anhydrous acetonitrile (0.002 M) at 0 °C was added ZnBr₂ (2.0 eq). After stirring for 15 minutes, DBU (3.0 eq) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the macrolactone.

Formal Syntheses of this compound

Formal syntheses, which culminate in a known intermediate that has previously been converted to the final natural product, have also made significant contributions to the field.

The Li and Georg Formal Synthesis

This concise formal synthesis features a copper-catalyzed ene-yne coupling followed by an alkyne reduction as the key macrocyclization step to form an advanced intermediate in Fürstner's synthesis.[5]

Georg_Strategy Ene_Yne_Precursor Ene-Yne Precursor Macrolactone Macrolactone Ene_Yne_Precursor->Macrolactone Cu-cat. Ene-Yne Coupling/ Alkyne Reduction Furstner_Intermediate Fürstner's Intermediate Macrolactone->Furstner_Intermediate Deprotection

References

The Architectural Blueprint of a Potent Antifungal and Antitumor Agent: A Technical Guide to the Structure Elucidation and Stereochemistry of Lactimidomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin, a polyketide natural product isolated from the bacterium Streptomyces amphibiosporus, has garnered significant attention in the scientific community for its potent antifungal and antitumor activities.[1] Its unique molecular architecture, characterized by a 12-membered macrolide ring fused to a glutarimide moiety, presents a compelling challenge for structural elucidation and a rich scaffold for synthetic exploration. This technical guide provides an in-depth analysis of the methodologies and experimental data that have been pivotal in deciphering the complex structure and stereochemistry of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties

The foundational structure of this compound was first reported by Sugawara et al. in 1992.[1] Through a combination of spectroscopic techniques, they established its molecular formula as C₂₆H₃₅NO₆ and identified its key structural features: a 12-membered macrolactone ring and a glutarimide side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₃₅NO₆Sugawara et al., 1992
Molecular Weight457.56 g/mol Sugawara et al., 1992
AppearanceColorless needlesSugawara et al., 1992
Melting Point[Data to be extracted from Sugawara et al., 1992]Sugawara et al., 1992
Optical Rotation ([α]D)[Data to be extracted from Sugawara et al., 1992]Sugawara et al., 1992
UV λmax (MeOH)[Data to be extracted from Sugawara et al., 1992]Sugawara et al., 1992

Spectroscopic Elucidation of the Planar Structure

The determination of the planar structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, leading to the proposed molecular formula of C₂₆H₃₅NO₆. Fragmentation patterns observed in the mass spectrum provided initial clues about the connectivity of the molecule, suggesting the presence of the glutarimide and macrolactone substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were the cornerstones of the planar structure elucidation. The chemical shifts and coupling constants of the protons and carbons provided a detailed map of the molecule's framework.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: [Specify from Sugawara et al., 1992])

PositionδH (ppm)MultiplicityJ (Hz)
[Data to be extracted from Sugawara et al., 1992][Data to be extracted from Sugawara et al., 1992][Data to be extracted from Sugawara et al., 1992][Data to be extracted from Sugawara et al., 1992]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: [Specify from Sugawara et al., 1992])

PositionδC (ppm)
[Data to be extracted from Sugawara et al., 1992][Data to be extracted from Sugawara et al., 1992]

Key correlations from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in assembling the fragments and establishing the final planar structure.

G cluster_0 Spectroscopic Data cluster_1 Structural Information HRMS High-Resolution Mass Spectrometry Molecular_Formula Molecular Formula (C₂₆H₃₅NO₆) HRMS->Molecular_Formula 1H_NMR ¹H NMR Connectivity Connectivity Map 1H_NMR->Connectivity 13C_NMR ¹³C NMR 13C_NMR->Connectivity COSY COSY COSY->Connectivity HMBC HMBC HMBC->Connectivity Planar_Structure Planar Structure Molecular_Formula->Planar_Structure Substructures Substructures (Glutarimide, Macrolactone) Substructures->Planar_Structure Connectivity->Planar_Structure

Caption: Workflow for Planar Structure Elucidation.

Determination of Stereochemistry

Establishing the absolute and relative stereochemistry of the multiple chiral centers in this compound was a complex undertaking that involved a combination of advanced NMR techniques, chemical degradation, and, ultimately, confirmation through total synthesis.

Relative Stereochemistry from NMR Spectroscopy

Nuclear Overhauser Effect (NOE) correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were critical in determining the relative stereochemistry of the substituents on the macrolide ring and the glutarimide side chain. The spatial proximity of protons, as indicated by NOE cross-peaks, allowed for the assignment of their relative orientations.

G Proton_A Proton A NOE NOE Correlation Proton_A->NOE Proton_B Proton B Proton_B->NOE Spatial_Proximity Spatial Proximity (< 5 Å) NOE->Spatial_Proximity Relative_Stereochem Relative Stereochemistry Spatial_Proximity->Relative_Stereochem

Caption: Logic of NOE-based Stereochemical Assignment.

Chemical Degradation for Absolute Configuration

While the original publication by Sugawara et al. does not detail extensive chemical degradation for stereochemical assignment, this classical approach is a powerful tool in natural product chemistry. Hypothetical degradation pathways that could be employed are outlined below.

3.2.1. Ozonolysis

Ozonolysis of the double bonds within the macrolactone ring would yield smaller, chiral fragments. The absolute configuration of these fragments could then be determined by comparison with known standards or through the application of techniques like the Mosher ester method.

3.2.2. Acid Hydrolysis and Chiral Analysis

Acid hydrolysis could be used to cleave the ester and amide bonds, liberating the glutarimide side chain and fragments of the macrolactone. The resulting chiral carboxylic acids and amino acids could then be derivatized and analyzed by chiral gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine their absolute configurations.

G This compound This compound Ozonolysis Ozonolysis This compound->Ozonolysis Acid_Hydrolysis Acid_Hydrolysis This compound->Acid_Hydrolysis Fragments_O Chiral Fragments (Aldehydes, Carboxylic Acids) Ozonolysis->Fragments_O Fragments_H Chiral Fragments (Hydroxy acids, Amino acids) Acid_Hydrolysis->Fragments_H Derivatization Derivatization Fragments_O->Derivatization Fragments_H->Derivatization Chiral_Analysis Chiral GC-MS or HPLC Derivatization->Chiral_Analysis Absolute_Config Absolute Configuration of Fragments Chiral_Analysis->Absolute_Config

Caption: Hypothetical Chemical Degradation Workflow.

Confirmation by Total Synthesis

The definitive confirmation of the absolute and relative stereochemistry of this compound has been achieved through multiple total syntheses. These synthetic endeavors, by constructing the molecule from starting materials of known chirality, have unequivocally established the stereochemical assignments made through spectroscopic and degradative methods.

Experimental Protocols

This section provides a generalized overview of the key experimental protocols that would have been employed in the structure elucidation of this compound. The specific details would be found in the primary literature.

General Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. Chemical shifts would be reported in ppm relative to a standard (e.g., TMS). 2D NMR experiments (COSY, HMBC, NOESY) would be performed using standard pulse sequences.

  • Mass Spectrometry: High-resolution mass spectra would be obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using a soft ionization technique such as electrospray ionization (ESI).

Hypothetical Ozonolysis Protocol
  • Dissolve this compound in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with an inert gas (e.g., N₂ or Ar) to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the reaction to warm to room temperature.

  • Purify the resulting fragments by chromatography.

  • Analyze the purified fragments by spectroscopic methods and/or derivatization for chiral analysis.

Hypothetical Acid Hydrolysis and Chiral GC-MS Protocol
  • Heat a solution of this compound in 6N HCl at reflux for several hours.

  • Cool the reaction mixture and extract with an organic solvent.

  • Evaporate the solvent and derivatize the residue with a chiral derivatizing agent (e.g., a chiral alcohol to form diastereomeric esters).

  • Analyze the derivatized products by GC-MS on a suitable capillary column.

  • Compare the retention times and mass spectra with those of authentic standards of known stereochemistry.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a multi-faceted analytical approach. The synergistic application of high-resolution mass spectrometry, advanced multi-dimensional NMR techniques, and the corroborative evidence from total synthesis has provided an unambiguous assignment of its complex molecular architecture and stereochemistry. This detailed structural knowledge is fundamental for understanding its mechanism of action, designing novel analogs with improved therapeutic profiles, and developing efficient synthetic routes for its production. The methodologies outlined in this guide serve as a valuable reference for researchers engaged in the discovery and development of new natural product-based therapeutics.

References

The Biosynthetic Pathway of Lactimidomycin in Streptomyces amphibiosporus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin, a glutarimide-containing polyketide produced by Streptomyces amphibiosporus ATCC 53964, has garnered significant interest due to its potent antitumor and antifungal activities.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its production. We present a comprehensive overview of the this compound biosynthetic gene cluster (ltm), the function of the acyltransferase-less type I polyketide synthase (PKS), and the crucial role of the cytochrome P450 desaturase, LtmK, in the final step of biosynthesis. Furthermore, this guide elucidates the regulatory mechanisms governing this compound production, highlighting the absence of a pathway-specific regulatory gene within the ltm cluster and the remarkable enhancement of production through the heterologous expression of Streptomyces antibiotic regulatory proteins (SARPs). Detailed experimental protocols for key methodologies and quantitative data on this compound production are provided to facilitate further research and development.

The this compound Biosynthetic Gene Cluster (ltm)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated ltm, located on the chromosome of S. amphibiosporus. The ltm cluster spans approximately 50.5 kb and comprises nine genes, ltmB-L, which encode the enzymatic machinery required for the assembly and modification of the this compound backbone.[2] A notable feature of the ltm cluster is the absence of a pathway-specific regulatory gene, a characteristic that distinguishes it from many other antibiotic biosynthetic gene clusters.[3][4]

Table 1: Genes of the this compound (ltm) Biosynthetic Gene Cluster and Their Proposed Functions

GeneProposed Function
ltmBAcyl-CoA synthetase
ltmCAT-less type I PKS module
ltmDAT-less type I PKS module
ltmEAT-less type I PKS module
ltmFAT-less type I PKS module
ltmGAT-less type I PKS module
ltmHDiscrete acyltransferase (AT)
ltmLThioesterase (TE)
ltmKCytochrome P450 desaturase

The Acyltransferase-less Type I Polyketide Synthase Machinery

The core of the this compound biosynthetic pathway is an acyltransferase-less type I polyketide synthase (PKS).[2][5] This multi-modular enzyme is responsible for the iterative condensation of extender units to form the polyketide chain. Unlike canonical type I PKS systems, the modules within the this compound PKS lack their own integrated acyltransferase (AT) domains. Instead, a single discrete AT, LtmH, is proposed to act in trans to load the malonyl-CoA extender units onto the acyl carrier protein (ACP) domains of each module.[2]

The PKS machinery synthesizes the nascent polyketide intermediate, 8,9-dihydro-lactimidomycin.[2] This intermediate is then released from the PKS by the action of the thioesterase LtmL.

The Final Biosynthetic Step: Desaturation by LtmK

The terminal step in this compound biosynthesis is the conversion of 8,9-dihydro-lactimidomycin to the final active compound. This crucial desaturation reaction is catalyzed by the cytochrome P450 enzyme, LtmK.[2][6] Gene inactivation studies have confirmed that the deletion of ltmK results in the accumulation of 8,9-dihydro-lactimidomycin and the abolishment of this compound production.[2] Complementation of the ltmK mutant with a functional copy of the gene restores this compound biosynthesis.[2]

Regulation of this compound Biosynthesis

As previously mentioned, the ltm gene cluster does not contain a discernible pathway-specific regulatory gene.[3][4] This suggests that the regulation of this compound production is likely controlled by global regulators within S. amphibiosporus. Strikingly, the production of this compound can be dramatically enhanced by the introduction of heterologous Streptomyces antibiotic regulatory proteins (SARPs).

Overexpression of mgsA or chxA, SARP-family regulators from the biosynthetic gene clusters of iso-migrastatin and cycloheximide, respectively, in S. amphibiosporus leads to a significant increase in this compound titer.[1][7]

Table 2: Quantitative Impact of Heterologous SARP Expression on this compound Production

StrainRelevant GenotypeThis compound Titer (mg/L)Fold Increase
S. amphibiosporus wild-type-~21-
S. amphibiosporus SB15008Overexpression of chxA106~5
S. amphibiosporus SB15009Overexpression of mgsA106~5

Data adapted from Zhang et al., Appl Microbiol Biotechnol, 2016.[1]

Experimental Protocols

General Culture Conditions for S. amphibiosporus
  • Spore Preparation: Grow S. amphibiosporus on ISP4 agar plates at 30°C for 7-10 days until sporulation is abundant. Harvest spores by scraping the surface of the agar and suspending in sterile 20% (v/v) glycerol. Store spore suspensions at -80°C.

  • Seed Culture: Inoculate 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask with 100 µL of spore suspension. Incubate at 30°C with shaking at 250 rpm for 2 days.

  • Production Culture: Inoculate 50 mL of production medium (e.g., R5A medium) in a 250 mL baffled flask with 2.5 mL of the seed culture. Incubate at 30°C with shaking at 250 rpm for 5-7 days.

Gene Inactivation via PCR-Targeting

This protocol is a generalized procedure for gene inactivation in Streptomyces and should be adapted with specific primers for the target gene (e.g., ltmK).

  • Design of Disruption Cassette Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and 20-nucleotide sequences to amplify a resistance cassette (e.g., apramycin resistance).

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the resistance cassette and an origin of transfer (oriT).

  • Preparation of Electrocompetent E. coli: Prepare electrocompetent cells of a suitable E. coli strain (e.g., BW25113/pIJ790) expressing the λ Red recombinase system.

  • Electroporation and Recombination: Electroporate the purified PCR product into the electrocompetent E. coli containing the target cosmid. Select for recombinant cosmids on appropriate antibiotic-containing media.

  • Conjugation into S. amphibiosporus: Transfer the recombinant cosmid from E. coli to S. amphibiosporus via intergeneric conjugation.

  • Selection of Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Verification of Mutants: Confirm the gene deletion by PCR analysis and Southern blotting.

Heterologous Expression of SARP Regulators
  • Cloning of SARP Genes: Amplify the coding sequences of mgsA and chxA from the genomic DNA of their respective producing strains.

  • Construction of Expression Plasmids: Clone the amplified SARP genes into a suitable Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation of S. amphibiosporus: Introduce the expression plasmids into S. amphibiosporus via protoplast transformation or conjugation.

  • Selection and Verification: Select for transformants on appropriate antibiotic-containing media and verify the presence of the expression cassette by PCR.

In Vitro Assay for LtmK (Cytochrome P450 Desaturase)

This is a representative protocol for a bacterial cytochrome P450 assay.

  • Heterologous Expression and Purification of LtmK: Express LtmK in E. coli and purify the enzyme using standard chromatographic techniques.

  • Reconstitution of the P450 System: The assay requires a redox partner system. This can be reconstituted using purified ferredoxin and ferredoxin reductase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Purified LtmK

    • 8,9-dihydro-lactimidomycin (substrate)

    • Ferredoxin

    • Ferredoxin reductase

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH generating system. Incubate at 30°C for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products into the organic phase.

  • Analysis: Analyze the extracted products by HPLC or LC-MS to detect the formation of this compound.

HPLC Analysis of this compound Production
  • Sample Preparation: Centrifuge the production culture to separate the mycelium and supernatant. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate extract to dryness and redissolve the residue in a known volume of methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Quantification: Generate a standard curve using purified this compound of known concentrations. Quantify the this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Lactimidomycin_Biosynthesis cluster_PKS Acyltransferase-less Type I PKS LtmC LtmC LtmD LtmD LtmE LtmE LtmF LtmF LtmG LtmG LtmL (TE) LtmL (TE) LtmG->LtmL (TE) Malonyl-CoA Malonyl-CoA LtmH (AT) LtmH (AT) Malonyl-CoA->LtmH (AT) LtmH (AT)->LtmC in trans 8,9-dihydro-LTM 8,9-dihydro-LTM LtmK (P450) LtmK (P450) 8,9-dihydro-LTM->LtmK (P450) LtmL (TE)->8,9-dihydro-LTM releases This compound This compound LtmK (P450)->this compound desaturates

Caption: The biosynthetic pathway of this compound.

LTM_Regulation MgsA/ChxA (SARP) MgsA/ChxA (SARP) ltm gene cluster ltm gene cluster MgsA/ChxA (SARP)->ltm gene cluster activates transcription This compound Production This compound Production ltm gene cluster->this compound Production

Caption: Regulation of this compound production.

Gene_Inactivation_Workflow Design Primers Design Primers PCR Amplify Cassette PCR Amplify Cassette Design Primers->PCR Amplify Cassette Electroporate into E. coli Electroporate into E. coli PCR Amplify Cassette->Electroporate into E. coli Select Recombinant Cosmids Select Recombinant Cosmids Electroporate into E. coli->Select Recombinant Cosmids Conjugate to S. amphibiosporus Conjugate to S. amphibiosporus Select Recombinant Cosmids->Conjugate to S. amphibiosporus Select for Double Crossover Select for Double Crossover Conjugate to S. amphibiosporus->Select for Double Crossover Verify Mutant Verify Mutant Select for Double Crossover->Verify Mutant

Caption: Workflow for gene inactivation.

References

Lactimidomycin: A Technical Guide to its Antifungal and Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactimidomycin (LTM) is a naturally occurring glutarimide antibiotic produced by Streptomyces amphibiosporus.[1] It exhibits potent biological activity, functioning as a highly effective inhibitor of eukaryotic translation elongation.[2] This primary mechanism of action underpins its significant antifungal and anti-cancer properties. By binding to the eukaryotic ribosome, this compound disrupts protein synthesis, a process fundamental to the survival and proliferation of both fungal pathogens and cancer cells. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its efficacy with quantitative data, outlining key experimental protocols for its study, and visualizing its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound's biological activities are a direct consequence of its potent and specific inhibition of protein synthesis in eukaryotes.[3][4][5][6] It shares a structural glutarimide moiety and a similar, though not identical, mechanism with the well-known translation inhibitor cycloheximide (CHX).[3][4][6][7]

Key Mechanistic Steps:

  • Targeting the Ribosome: this compound specifically targets the large (60S) ribosomal subunit.[3][6][7]

  • Binding to the E-site: Footprinting experiments have precisely mapped the binding site of LTM to the ribosomal E-site (Exit site). It forms a common binding pocket with CHX, interacting with a single cytidine nucleotide, C3993.[3][4][6][7]

  • Blocking Translocation: The primary effect of LTM binding is the steric blockade of the translocation step of elongation.[3][4][7] It physically prevents the eukaryotic elongation factor 2 (eEF2)-mediated movement of deacylated tRNA from the P-site (Peptidyl site) to the E-site.[7]

  • Distinct from Cycloheximide (CHX): While both LTM and CHX bind the E-site, a key difference exists. LTM, being a larger molecule due to its 12-membered macrocycle, completely occludes the E-site, preventing deacylated tRNA from binding.[7] In contrast, the smaller CHX can co-occupy the E-site with a deacylated tRNA, allowing one round of translocation to complete before halting further elongation.[7] This distinction contributes to LTM's greater potency, which is over ten-fold higher than CHX in both in vitro and in vivo settings.[7]

cluster_ribosome 80S Ribosome A_site A-site P_site P-site E_site E-site Inhibition Inhibition of Translocation E_site->Inhibition Occupied by LTM LTM This compound LTM->E_site Binds Translocation eEF2-mediated Translocation Translocation->Inhibition Blocked tRNA_P Deacylated tRNA (in P-site) tRNA_P->E_site Attempts to move

Caption: Mechanism of this compound action on the ribosome.

Anti-Cancer Properties

This compound demonstrates potent antiproliferative activity against a range of cancer cell lines, stemming from its ability to halt the protein synthesis required for rapid cell growth and division.[3][4][5][7]

In Vitro Efficacy

LTM inhibits the growth of various cancer cell lines with IC50 concentrations in the low nanomolar range.[2] Notably, it shows a degree of selectivity, requiring higher concentrations to inhibit the growth of non-tumorigenic cell lines like MCF10A.[2][7]

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell Line Cancer Type IC50 / GI50 (nM) Reference
Various Breast Cancer Lines
Hs 579T Breast Carcinoma Low Nanomolar [2]
HCC 1937 Breast Carcinoma Low Nanomolar [2]
HCC 1395 Breast Carcinoma Low Nanomolar [2]
HCC 2218 Breast Carcinoma Low Nanomolar [2]
BT 474 Breast Ductal Carcinoma Low Nanomolar [2]
MCF 7 Breast Adenocarcinoma Low Nanomolar [2]
MDA-MB-231 Breast Adenocarcinoma Low Nanomolar; 1-3 µM (Homolog) [2][8]
MCF 10A (Non-tumorigenic) Breast Epithelial Higher Doses Required [2][7]
General Protein Synthesis

| In Vitro Translation | N/A | 37.82 nM |[2] |

In Vivo Efficacy

In vivo studies in murine models have confirmed LTM's anti-tumor activity.

  • Breast Cancer Xenograft: In a solid tumor model using MDA-MB-231 cells injected into nude mice, daily administration of 0.6 mg/kg of LTM for one month resulted in an appreciable inhibitory effect on tumor growth.[2][7]

  • Leukemia Model: LTM prolonged the survival time of mice transplanted with P388 leukemia.[1][9]

Signaling Pathways in Cancer

The primary anti-cancer mechanism is the induction of apoptosis and cell cycle arrest due to the depletion of critical, short-lived regulatory proteins. By halting their synthesis, LTM effectively removes key signals that promote cancer cell survival and proliferation.

  • Depletion of Pro-Survival Proteins: Translation inhibitors can reduce the levels of proteins with short half-lives, such as Mcl-1, cyclin D1, and c-Myc, which are often overexpressed in cancer and are critical for preventing apoptosis and driving the cell cycle.[5]

  • Induction of Apoptosis: The loss of anti-apoptotic proteins like Mcl-1 sensitizes cancer cells to apoptosis, leading to programmed cell death.[10]

  • Cell Cycle Arrest: The depletion of cyclins, such as cyclin D1, can cause the cell cycle to stall, preventing cancer cells from dividing.[10][11]

LTM This compound Translation Protein Translation (Ribosome) LTM->Translation Inhibits ProSurvival Synthesis of Short-Lived Pro-Survival Proteins (e.g., Mcl-1, Cyclin D1, c-Myc) Translation->ProSurvival Leads to Apoptosis Apoptosis Translation->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Translation->CellCycleArrest Induces CancerGrowth Cancer Cell Proliferation & Survival ProSurvival->CancerGrowth Promotes Apoptosis->CancerGrowth Inhibits CellCycleArrest->CancerGrowth Inhibits cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture 1. Culture Cancer Cells Seeding 2. Seed into 96-well Plates CellCulture->Seeding Treatment 3. Treat with LTM (Serial Dilutions) Seeding->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Assay 5. Add Viability Reagent (SRB/MTT) Incubation->Assay Readout 6. Measure Absorbance Assay->Readout IC50 7. Calculate IC50 Value Readout->IC50 Implant 1. Implant Tumor Cells in Mice TumorDev 2. Allow Tumors to Develop Implant->TumorDev Dosing 3. Administer LTM or Vehicle TumorDev->Dosing Monitoring 4. Monitor Tumor Volume & Animal Health Dosing->Monitoring Analysis 5. Endpoint Analysis Monitoring->Analysis

References

Lactimidomycin: A Technical Guide to a 12-Membered Macrolide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin is a naturally occurring polyketide macrolide with a unique 12-membered lactone ring structure.[1] First isolated from the bacterium Streptomyces amphibiosporus, this glutarimide-containing compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] this compound is a powerful inhibitor of eukaryotic translation elongation, a fundamental cellular process, which underpins its notable anticancer, antiviral, and antifungal properties. This technical guide provides a comprehensive overview of this compound, consolidating key data on its biological activities, detailing experimental protocols for its study, and visualizing its mechanism of action and biosynthesis.

Physicochemical Properties and Structure

This compound presents as a white powder and is soluble in dimethyl sulfoxide (DMSO). Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₅NO₆[2]
Molar Mass 457.56 g/mol [2]
Appearance White powder[3]
Solubility Soluble in DMSO[3]
CAS Number 134869-15-1[2][4]

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound exerts its biological effects by potently inhibiting protein synthesis in eukaryotic cells.[4] Specifically, it targets the elongation phase of translation. The compound binds to the E-site (exit site) of the 60S ribosomal subunit, preventing the translocation of tRNA from the P-site (peptidyl site) to the E-site. This action effectively stalls the ribosome, halting the polypeptide chain elongation process.[3] The binding affinity of this compound to the 60S ribosomal subunit is high, with a dissociation constant (Kd) of 500 nM.[1]

cluster_ribosome Ribosome E_site E-site Elongation_Halted Translation Elongation Halted E_site->Elongation_Halted P_site P-site P_site->E_site Translocation Blocked A_site A-site This compound This compound This compound->E_site Binds to Deacylated_tRNA Deacylated tRNA Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site

Caption: Mechanism of this compound Action.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces amphibiosporus involves a type I polyketide synthase (PKS) system. The core structure is assembled through the iterative condensation of malonyl-CoA extender units. The following diagram illustrates the proposed biosynthetic pathway.

Malonyl_CoA Malonyl-CoA LtmH_AT LtmH Acyltransferase (trans-acting) Malonyl_CoA->LtmH_AT PKS_Modules Type I PKS Modules (LtmC, LtmD, LtmE, LtmF, LtmG) Polyketide_Chain Nascent Polyketide Chain PKS_Modules->Polyketide_Chain Chain elongation LtmH_AT->PKS_Modules Loads extender units LtmK_P450 LtmK P450 Desaturase Polyketide_Chain->LtmK_P450 Cyclization & Tailoring This compound This compound LtmK_P450->this compound

Caption: this compound Biosynthesis Pathway.

Biological Activity

Anticancer Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values often in the low nanomolar range. Its activity against various human cancer cell lines is summarized below. Notably, higher concentrations are required to inhibit the growth of non-tumorigenic cell lines such as MCF-10A, suggesting a degree of selectivity for cancer cells.

Cell LineCancer TypeIC₅₀ (nM)Reference
HeLa Cervical Cancer37.82[1]
Hs 579T Breast CancerLow nM range[1]
HCC 1937 Breast CancerLow nM range[1]
HCC 1395 Breast CancerLow nM range[1]
HCC 2218 Breast CancerLow nM range[1]
BT 474 Breast CancerLow nM range[1]
MCF 7 Breast CancerLow nM range[1]
MDA-MB-231 Breast CancerLow nM range[1]
Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses. By inhibiting the host cell's translation machinery, it effectively disrupts the replication of viruses that rely on host protein synthesis.

VirusFamilyEC₅₀/EC₉₀Reference
Dengue Virus 2 (DENV-2) FlaviviridaeEC₉₀ = 0.4 µM[1]
Kunjin Virus FlaviviridaePotent Inhibition[5]
Modoc Virus FlaviviridaePotent Inhibition[5]
Vesicular Stomatitis Virus (VSV) RhabdoviridaePotent Inhibition[5]
Poliovirus 1 PicornaviridaePotent Inhibition[5]

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on protein synthesis in a cell-based assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • [³⁵S]-Methionine/Cysteine mix

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.

  • Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.

  • Add [³⁵S]-Methionine/Cysteine mix to each well to a final concentration of 10 µCi/mL.

  • Incubate for an additional 2 hours.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and precipitate the proteins with 10% TCA on ice for 30 minutes.

  • Wash the protein pellet twice with ice-cold acetone.

  • Solubilize the protein pellet and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling Radiolabeling cluster_analysis Analysis Seed_Cells Seed HeLa Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with this compound Incubate_Overnight->Treat_Cells Prepare_LTM Prepare this compound Dilutions Prepare_LTM->Treat_Cells Add_Radiolabel Add [³⁵S]-Met/Cys Treat_Cells->Add_Radiolabel Incubate_Label Incubate for 2 hours Add_Radiolabel->Incubate_Label Wash_Cells Wash Cells Incubate_Label->Wash_Cells Precipitate_Proteins Precipitate Proteins (TCA) Wash_Cells->Precipitate_Proteins Measure_Radioactivity Measure Radioactivity Precipitate_Proteins->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Measure_Radioactivity->Calculate_IC50

Caption: In Vitro Translation Inhibition Workflow.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral Plaque Reduction Assay

This protocol details a plaque reduction assay to evaluate the antiviral activity of this compound.

Materials:

  • Susceptible host cells (e.g., Vero cells)

  • Virus stock (e.g., Dengue virus 2)

  • Cell culture medium with 2% FBS

  • This compound stock solution (in DMSO)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare different concentrations of this compound in culture medium.

  • Pre-incubate the virus dilutions with the this compound solutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-lactimidomycin mixtures. Include a virus-only control.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the agarose or methylcellulose medium containing the respective concentrations of this compound.

  • Incubate the plates until plaques are visible (typically 3-7 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • Determine the EC₅₀ value.

Conclusion

This compound stands out as a promising natural product with a unique 12-membered lactone ring and potent biological activities. Its well-defined mechanism of action, involving the inhibition of eukaryotic translation elongation, provides a strong rationale for its observed anticancer and broad-spectrum antiviral effects. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Future research should focus on expanding the evaluation of its efficacy against a wider range of cancer types and viruses, as well as on optimizing its pharmacological properties for potential clinical applications.

References

Preliminary Studies on the Biological Activities of Lactimidomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a glutarimide-containing macrolide antibiotic produced by Streptomyces amphibiosporus.[1] It has emerged as a molecule of significant interest due to its potent biological activities, including antiproliferative and antiviral effects. This document provides a comprehensive overview of the preliminary studies on this compound's biological activities, focusing on its core mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound exerts its biological effects primarily through the potent and specific inhibition of eukaryotic protein synthesis.[2][3] It targets the elongation step of translation, a critical process for cellular function and viral replication.

Molecular Target and Binding:

This compound binds to the E-site (exit site) of the 60S ribosomal subunit.[3][4] Footprinting experiments have identified a specific interaction with a single cytidine nucleotide, C3993, within the E-site, defining a common binding pocket shared with the well-known translation inhibitor cycloheximide (CHX).[3][4]

Inhibition of Translocation:

By binding to the E-site, this compound physically obstructs the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site. This blockage prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation after the initial round of translocation.[4] This is a key distinction from cycloheximide, which allows one round of translocation before stalling the ribosome on the second codon.[4] this compound's larger size is thought to be responsible for this more immediate blockade of the E-site.[4]

Downstream Consequences:

The inhibition of protein synthesis leads to a cascade of downstream effects, including:

  • Antiproliferative Activity: By halting the production of proteins essential for cell growth and division, this compound exhibits potent antiproliferative effects against various cancer cell lines.[2][3]

  • Antiviral Activity: Viruses rely heavily on the host cell's translational machinery to produce viral proteins. This compound's inhibition of this process provides a broad-spectrum antiviral effect against a range of RNA viruses.[5][6]

  • Induction of Apoptosis (Potential): While the direct mechanism is not fully elucidated, the inhibition of anti-apoptotic protein synthesis is a likely contributor to the pro-apoptotic effects observed in some contexts.[2]

Lactimidomycin_Mechanism_of_Action Mechanism of Action of this compound LTM This compound (LTM) Ribosome 60S Ribosomal Subunit (E-site) LTM->Ribosome Binds to Translocation tRNA Translocation (P-site to E-site) Ribosome->Translocation Inhibits Elongation Protein Elongation Translocation->Elongation Blocks Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis Halts Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to Inhibition of Viral_Replication Viral Protein Synthesis & Replication Protein_Synthesis->Viral_Replication Leads to Inhibition of Apoptosis Potential Induction of Apoptosis Protein_Synthesis->Apoptosis May Lead to

Caption: Mechanism of Action of this compound.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the antiproliferative and antiviral activities of this compound from preliminary studies.

Table 1: Antiproliferative Activity of this compound against various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
Hs 579TBreastLow nM range24
HCC 1937BreastLow nM range24
HCC 1395BreastLow nM range24
HCC 2218BreastLow nM range24
BT 474BreastLow nM range24
MCF 7BreastLow nM range24
MDA-MB-231BreastLow nM range24

Note: Higher doses are necessary to inhibit the growth of the non-tumorigenic breast cell line MCF 10A.[2]

Table 2: In Vitro Protein Synthesis Inhibition

AssayIC50 (nM)
Protein Synthesis Inhibition37.82

Table 3: Antiviral Activity of this compound

VirusFamilyHost CellEC90 (µM)
Dengue Virus 2 (DENV2)FlaviviridaeHuh70.4

Note: this compound also shows activity against Kunjin virus, Modoc virus, vesicular stomatitis virus, and poliovirus 1. No measurable decrease in cell viability was detected at concentrations up to 12.5 µM.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

In Vitro Translation Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate

  • Amino acid mixture (containing 35S-methionine)

  • Luciferase mRNA template

  • This compound (various concentrations)

  • Nuclease-free water

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture without methionine, and nuclease-free water.

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to the tubes.

  • Add 35S-methionine to each tube to a final concentration of 1 µCi/µL.

  • Initiate the translation reaction by adding the luciferase mRNA template.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by adding an equal volume of 10% TCA.

  • Heat the samples at 95°C for 10 minutes to precipitate the proteins.

  • Filter the precipitated proteins onto glass fiber filters and wash with 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Experimental_Workflow_Cytotoxicity_Assay Workflow for Cell Viability/Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate Overnight for Adherence Seed_Cells->Incubate_Adherence Treat_LTM Treat with this compound (Various Concentrations) Incubate_Adherence->Treat_LTM Incubate_Treatment Incubate for Desired Time Treat_LTM->Incubate_Treatment Add_Reagent Add MTT/XTT Reagent Incubate_Treatment->Add_Reagent Incubate_Formazan Incubate for Formazan Formation Add_Reagent->Incubate_Formazan Solubilize Add Solubilization Solution (for MTT) Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability/Cytotoxicity Assay.
Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of this compound required to inhibit the formation of viral plaques.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound (various concentrations)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Pre-treat the cell monolayers with different concentrations of this compound for 1-2 hours.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 or EC90 value.

Signaling Pathways

The primary mechanism of this compound is the direct inhibition of protein synthesis. Consequently, its effects on cellular signaling pathways are largely downstream of this event. While direct modulation of specific signaling kinases by this compound has not been extensively reported, its impact on pathways heavily reliant on continuous protein synthesis is significant.

Potential Downstream Effects on Key Signaling Pathways:

  • mTOR Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being a key downstream effector. By directly inhibiting translation elongation, this compound effectively blocks a critical output of the mTOR signaling cascade. This suggests that the anticancer effects of this compound may, in part, be phenotypically similar to those of mTOR inhibitors, although acting through a more direct mechanism on the translation machinery itself.

  • Apoptosis Pathway: The balance between pro-apoptotic and anti-apoptotic proteins is crucial for cell survival. By inhibiting the synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2 family members), this compound can shift the cellular balance towards apoptosis, particularly in cancer cells that are often primed for cell death.

  • Cell Cycle Regulation: Progression through the cell cycle is tightly controlled by the synthesis and degradation of cyclins and cyclin-dependent kinases (CDKs). This compound's inhibition of protein synthesis can lead to a depletion of these key regulatory proteins, resulting in cell cycle arrest.

LTM_Downstream_Signaling Downstream Consequences of LTM-Mediated Translation Inhibition cluster_pathways Affected Cellular Processes & Pathways cluster_outcomes Biological Outcomes LTM This compound Translation_Inhibition Inhibition of Translation Elongation LTM->Translation_Inhibition Directly Causes mTOR_Output Blocks Output of mTOR Signaling (Protein Synthesis) Translation_Inhibition->mTOR_Output Apoptosis_Regulation Alters Balance of Pro- & Anti-Apoptotic Proteins Translation_Inhibition->Apoptosis_Regulation Cell_Cycle_Proteins Depletes Cyclins & CDKs Translation_Inhibition->Cell_Cycle_Proteins Antiproliferative Antiproliferative Effect mTOR_Output->Antiproliferative Apoptosis Induction of Apoptosis Apoptosis_Regulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Downstream Consequences of LTM-Mediated Translation Inhibition.

Conclusion and Future Directions

This compound is a potent inhibitor of eukaryotic translation elongation with promising antiproliferative and antiviral activities. Its well-defined mechanism of action makes it a valuable tool for studying the process of protein synthesis and a potential lead compound for the development of novel therapeutics.

Future research should focus on:

  • Elucidating the direct and indirect effects of this compound on specific signaling pathways.

  • Investigating the potential for synergistic effects when combined with other anticancer or antiviral agents.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in various disease models.

  • Exploring the development of analogs with improved pharmacological properties.

This technical guide provides a foundational understanding of this compound's biological activities based on preliminary studies. Further research is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Using Lactimidomycin to Map Translation Initiation Sites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin (LTM) is a potent inhibitor of eukaryotic translation that serves as a powerful tool for the precise mapping of translation initiation sites (TIS) on a genome-wide scale.[1][2] Unlike other translation inhibitors, LTM exhibits a preferential activity towards initiating 80S ribosomes, offering high-resolution identification of start codons, including canonical AUG and non-canonical near-cognate codons.[2][3] This preferential action stems from its mechanism of binding to the E-site of the 80S ribosome, which is typically unoccupied during the initiation phase of translation.[4][5] This document provides detailed application notes and protocols for utilizing this compound in ribosome profiling experiments to accurately identify and quantify translation initiation events.

Mechanism of Action

This compound functions by binding to the empty exit (E)-site of the 80S ribosome.[4][5] During translation elongation, the E-site is occupied by a deacylated tRNA, preventing LTM from binding. However, at the initiation stage, the initiator tRNA (Met-tRNAi) is delivered directly to the P-site, leaving the E-site vacant and accessible for LTM binding.[2] Once bound, LTM sterically hinders the translocation of the ribosome, effectively stalling it at the start codon after the formation of the first peptide bond.[2][5] This specific arrest of initiating ribosomes allows for their enrichment and subsequent identification through ribosome profiling techniques.

cluster_initiation Eukaryotic Translation Initiation 40S 40S Ribosomal Subunit 43S_PIC 43S Pre-initiation Complex 40S->43S_PIC + eIFs, Met-tRNAi, GTP eIFs eIFs Met-tRNAi Met-tRNAi 48S_PIC 48S Initiation Complex 43S_PIC->48S_PIC + mRNA, eIF4F mRNA mRNA 80S_IC 80S Initiation Complex 48S_PIC->80S_IC + 60S, eIF5B 60S 60S Ribosomal Subunit Stalled_Complex Stalled 80S Complex 80S_IC->Stalled_Complex Elongation Elongation 80S_IC->Elongation GTP Hydrolysis eIFs release LTM This compound LTM->80S_IC Binds to empty E-site Start Cell Culture LTM_Treatment This compound Treatment Start->LTM_Treatment Cell_Lysis Cell Lysis LTM_Treatment->Cell_Lysis RNase_Digestion RNase I Digestion Cell_Lysis->RNase_Digestion Sucrose_Gradient Sucrose Gradient Ultracentrifugation RNase_Digestion->Sucrose_Gradient Monosome_Isolation 80S Monosome Isolation Sucrose_Gradient->Monosome_Isolation RNA_Extraction RNA Extraction Monosome_Isolation->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (TIS Identification & Quantification) Sequencing->Data_Analysis End TIS Map Data_Analysis->End

References

Lactimidomycin as a Tool to Study Viral Protein Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin (LTM) is a potent small molecule inhibitor of eukaryotic translation.[1] It exerts its effect by binding to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step of elongation.[2] This precise mechanism of action makes LTM an invaluable tool for studying the intricacies of protein synthesis, particularly in the context of virology. Viruses are obligate intracellular parasites that rely heavily on the host cell's translational machinery for their replication.[3] By inhibiting this process, LTM has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, offering a powerful method to investigate viral protein synthesis and a potential avenue for antiviral drug development.[4][5]

This document provides detailed application notes and protocols for utilizing this compound as a tool to study viral protein synthesis, including methods for assessing viral protein synthesis inhibition and for mapping viral translation initiation sites using ribosome profiling.

Mechanism of Action

This compound specifically targets the elongation phase of translation. Unlike some other translation inhibitors, LTM does not significantly affect transcription at concentrations where it potently blocks protein synthesis.[4] Its high potency, with IC50 values in the low nanomolar range for protein synthesis inhibition, allows for its use at concentrations that are non-toxic to most cell lines.[1]

The key difference between LTM and the commonly used translation inhibitor cycloheximide (CHX) lies in their precise interaction with the ribosome. While both bind to the E-site, LTM's larger structure is thought to more effectively block the exit of deacylated tRNA, leading to a more potent inhibition of the first round of elongation.[3]

Data Presentation: Quantitative Antiviral Activity of this compound

The following table summarizes the quantitative data on the antiviral and cytotoxic effects of this compound across various viruses and cell lines.

Virus FamilyVirusCell LineAssayParameterValueReference(s)
FlaviviridaeDengue virus 2 (DENV2)Huh7Viral Titer ReductionEC900.4 µM[1][3]
Kunjin virusVeroViral Titer Reduction-Potent Inhibition[3]
Modoc virusVeroViral Titer Reduction-Potent Inhibition[3]
PicornaviridaePoliovirus 1 (PV1)VeroViral Titer Reduction-Potent Inhibition[3]
RhabdoviridaeVesicular stomatitis virus (VSV)VeroViral Titer Reduction-Potent Inhibition[3]
--HeLaProtein Synthesis InhibitionIC5037.82 nM[1]
--Huh7Cell Viability (DENV2-infected)CC50> 12.5 µM[3]
--Huh7Cell Viability (uninfected)CC50> 12.5 µM[3]

Table 1: Summary of this compound's Antiviral and Cytotoxic Activity.

Experimental Protocols

Protocol 1: Viral Protein Synthesis Inhibition Assay using Metabolic Labeling

This protocol details a method to quantify the inhibition of viral protein synthesis by this compound using metabolic labeling with [³⁵S]methionine and [³⁵S]cysteine.

Materials:

  • Virus stock of interest (e.g., DENV2, PV1, VSV)

  • Appropriate host cell line (e.g., Huh7, Vero)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methionine/Cysteine-free medium

  • [³⁵S]methionine and [³⁵S]cysteine labeling mix (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix)

  • This compound (LTM) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of infection.

  • Viral Infection: Once cells are confluent, infect them with the virus at a multiplicity of infection (MOI) that allows for detectable protein synthesis within the desired timeframe (e.g., MOI of 1).[3]

  • LTM Treatment: Following viral adsorption (typically 1 hour), remove the inoculum and add fresh growth medium containing various concentrations of LTM. A typical dose-response curve might include concentrations ranging from 0.1 nM to 1 µM. Include a DMSO-only control.

  • Incubation: Incubate the infected and treated cells for a period appropriate for the virus replication cycle (e.g., 6 hours for fast-replicating viruses like PV1 and VSV, or 24 hours for DENV2).[3]

  • Metabolic Labeling:

    • Two hours before the end of the incubation period, remove the medium and wash the cells once with warm PBS.

    • Add pre-warmed methionine/cysteine-free medium to each well and incubate for 30-60 minutes to deplete intracellular pools of these amino acids.

    • Remove the starvation medium and add fresh methionine/cysteine-free medium containing the [³⁵S]methionine/cysteine labeling mix and the corresponding concentration of LTM.

    • Incubate for the final 1-2 hours of the experiment.

  • Cell Lysis:

    • At the end of the labeling period, place the plate on ice, remove the radioactive medium, and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification and Analysis:

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

    • Normalize the protein amounts and resolve the samples by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

    • Quantify the intensity of the bands corresponding to viral proteins.

Protocol 2: Ribosome Profiling to Identify Viral Translation Initiation Sites

This protocol provides a workflow for using this compound to enrich for ribosome footprints at translation initiation sites in virus-infected cells, enabling their identification by deep sequencing.

Materials:

  • Virus-infected cells

  • This compound (LTM)

  • Cycloheximide (CHX, optional, for comparison of elongating ribosomes)

  • Lysis buffer with translation inhibitors

  • RNase I

  • Sucrose density gradient solutions

  • Ultracentrifuge and gradient fractionation system

  • RNA purification kits

  • Reagents for library preparation for deep sequencing

Procedure:

  • Cell Treatment:

    • Culture host cells and infect with the virus of interest.

    • At the desired time post-infection, treat the cells with LTM (e.g., 50 µM for 30 minutes) to arrest ribosomes at initiation sites. For a comparative analysis of elongating ribosomes, a parallel culture can be treated with CHX (e.g., 100 µg/mL for 1 minute).[6]

  • Cell Lysis:

    • Rapidly harvest and lyse the cells in a polysome lysis buffer containing the respective translation inhibitor (LTM or CHX).

  • Nuclease Footprinting:

    • Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The amount of RNase I should be optimized for the specific cell type and lysate concentration.

  • Ribosome Isolation:

    • Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).

    • Separate the monosomes by ultracentrifugation.

    • Fractionate the gradient and collect the monosome peak.

  • RNA Extraction:

    • Extract the ribosome-protected RNA fragments (footprints) from the monosome fraction using a suitable RNA purification method.

  • Library Preparation and Sequencing:

    • Perform size selection of the RNA footprints (typically 28-32 nucleotides).

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

    • Perform deep sequencing of the library.

  • Data Analysis:

    • Align the sequencing reads to a combined host and viral reference genome.

    • The accumulation of reads at specific locations in the LTM-treated sample, which are depleted in the CHX-treated or untreated samples, will indicate translation initiation sites.

Mandatory Visualizations

G cluster_translation Eukaryotic Translation Elongation cluster_ltm This compound Action Initiation Initiation Complex (80S Ribosome at Start Codon) Elongation Elongation Cycle (tRNA delivery, peptide bond formation, translocation) Initiation->Elongation eEFs, GTP Termination Termination (Release of Polypeptide) Elongation->Termination Release Factors Block Translocation Blocked Elongation->Block Inhibited by LTM LTM This compound Ribosome 60S Ribosome E-site LTM->Ribosome Binds to Ribosome->Block

Caption: Mechanism of this compound (LTM) action on eukaryotic translation elongation.

G Start Seed Host Cells Infect Infect with Virus Start->Infect Treat Treat with LTM (Dose-Response) Infect->Treat Incubate Incubate Treat->Incubate Label Metabolic Labeling ([35S]Met/Cys) Incubate->Label Lyse Cell Lysis Label->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Analyze Autoradiography & Quantification of Viral Proteins SDS_PAGE->Analyze End Determine IC50 Analyze->End G Start Infect Cells with Virus Treat_LTM Treat with LTM (Arrest Initiation) Start->Treat_LTM Lyse Cell Lysis Treat_LTM->Lyse Footprint RNase I Footprinting Lyse->Footprint Isolate Isolate Monosomes (Sucrose Gradient) Footprint->Isolate Extract Extract RNA Footprints Isolate->Extract Library_Prep Sequencing Library Preparation Extract->Library_Prep Sequence Deep Sequencing Library_Prep->Sequence Analyze Data Analysis: Align to Viral Genome Sequence->Analyze End Identify Translation Initiation Sites Analyze->End

References

Application of Lactimidomycin in Dengue Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with hundreds of millions of infections occurring annually. The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug development. Lactimidomycin (LTM), a natural product isolated from Streptomyces amphibiosporus, has been identified as a potent inhibitor of dengue virus replication in vitro.[1][2] These application notes provide a comprehensive overview of the use of this compound in dengue virus research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

This compound acts as a host-targeted antiviral by inhibiting the translation elongation step of protein synthesis.[1][2] This mechanism is effective against a broad spectrum of rapidly replicating RNA viruses that are heavily reliant on the host cell's translational machinery.[1][2] Research has demonstrated that LTM can significantly reduce DENV production at concentrations that are non-toxic to host cells, highlighting its potential as a valuable research tool and a lead compound for antiviral drug development.[1]

Mechanism of Action

This compound exerts its antiviral effect by targeting the host ribosomal E-site, thereby inhibiting the elongation phase of protein translation.[3] For positive-strand RNA viruses like dengue virus, the viral genome is directly translated into a single polyprotein, which is subsequently cleaved into individual structural and non-structural proteins. This initial translation step is absolutely critical for the initiation of the viral replication cycle. By blocking translation elongation, this compound effectively prevents the production of all viral proteins, thereby halting viral replication.[1]

Lactimidomycin_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm DENV_RNA Dengue Virus (+)ssRNA Genome Ribosome Host Ribosome DENV_RNA->Ribosome Translation Initiation Polyprotein Viral Polyprotein Ribosome->Polyprotein Elongation Viral_Proteins Functional Viral Proteins (Structural & Non-Structural) Polyprotein->Viral_Proteins Proteolytic Processing Replication Viral Replication & Assembly Viral_Proteins->Replication Progeny_Virions New Progeny Virions Replication->Progeny_Virions LTM This compound LTM->Ribosome Binds to E-site & Inhibits Elongation

Caption: Mechanism of this compound in inhibiting Dengue Virus replication.

Quantitative Data

The antiviral activity of this compound against Dengue virus serotype 2 (DENV2) and its effect on host cell viability have been quantified. The data presented below is summarized from studies conducted in Huh7 cells.

CompoundVirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundDENV2Huh7Viral Titer Reduction~0.1>2>20Carocci & Yang, 2016

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of LTM that inhibits viral production by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of the compound.

Experimental Protocols

Viral Titer Reduction Assay by Focus-Forming Assay (FFA)

This protocol is used to determine the effect of this compound on the production of infectious dengue virus particles.

Viral_Titer_Reduction_Workflow A 1. Seed Huh7 cells in a 24-well plate B 2. Infect cells with DENV2 (MOI = 1) A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 24 hours C->D E 5. Harvest supernatant containing virus progeny D->E F 6. Perform serial dilutions of the supernatant E->F G 7. Infect a fresh monolayer of Vero cells with dilutions F->G H 8. Overlay with semi-solid medium and incubate G->H I 9. Immunostain for DENV E protein H->I J 10. Count foci to determine viral titer (FFU/mL) I->J

Caption: Workflow for the Viral Titer Reduction Assay.

Materials:

  • Huh7 and Vero cells

  • Dengue virus serotype 2 (DENV2) stock

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Primary antibody (e.g., mouse anti-DENV E protein)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for HRP (e.g., TrueBlue)

Procedure:

  • Seed Huh7 cells in a 24-well plate and incubate overnight to form a confluent monolayer.

  • Infect the cells with DENV2 at a multiplicity of infection (MOI) of 1 for 2 hours.

  • Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound (and a DMSO vehicle control).

  • Incubate the plate for 24 hours at 37°C.

  • Harvest the culture supernatants.

  • Perform 10-fold serial dilutions of the harvested supernatants.

  • Infect a confluent monolayer of Vero cells in a 96-well plate with the dilutions for 2 hours.

  • Remove the inoculum and add a semi-solid overlay medium.

  • Incubate for 48-72 hours.

  • Fix the cells, permeabilize, and perform immunostaining for the DENV E protein.

  • Count the number of foci (infected cells) to calculate the viral titer in focus-forming units per milliliter (FFU/mL).

  • Plot the viral titer against the this compound concentration to determine the IC50 value.

DENV Subgenomic Replicon Assay

This assay is used to specifically assess the effect of this compound on viral translation and RNA replication, independent of virus entry and assembly. A subgenomic replicon encoding a reporter gene (e.g., luciferase) is used.

Materials:

  • Huh7 cells

  • In vitro transcribed DENV subgenomic replicon RNA (e.g., DENV2-FlucWT)

  • Electroporation cuvettes and apparatus

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a suspension of Huh7 cells.

  • Electroporate the cells with the DENV subgenomic replicon RNA.

  • Immediately after electroporation, seed the cells into a 96-well plate.

  • Add medium containing this compound (e.g., 0.5 µM) or DMSO to the respective wells.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 6, 24, 48, and 72 hours post-electroporation), lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase signal at early time points (e.g., 6 hours) indicates inhibition of translation of the input RNA.[1] A reduction at later time points reflects inhibition of both translation and RNA replication.[1]

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by this compound.

Procedure:

  • Infect Huh7 cells with DENV2 (MOI=1).

  • Add this compound (e.g., 0.5 µM) at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • At 24 hours post-infection, harvest the supernatant and determine the viral titer by FFA (as described in Protocol 1).

  • Also, at 24 hours post-infection, lyse the cells to extract RNA for RT-qPCR analysis of viral RNA levels and fix a parallel set of cells for immunofluorescence analysis of viral protein expression.

  • Inhibition at all time points of addition suggests that LTM acts on a post-entry step, consistent with translation inhibition.

Summary and Conclusion

This compound is a potent and specific inhibitor of dengue virus replication in cell culture. Its well-defined mechanism of action, targeting the host translation elongation machinery, makes it a valuable tool for dissecting the role of protein synthesis in the DENV life cycle. The provided protocols for viral titer reduction, replicon assays, and time-of-addition experiments will enable researchers to effectively utilize this compound in their studies. The favorable in vitro therapeutic window of this compound suggests its potential as a lead compound for the development of broad-spectrum antiviral drugs against dengue and other RNA viruses.[1][2] Further research is warranted to evaluate its efficacy and safety in in vivo models.

References

Determining the Optimal Concentration of Lactimidomycin for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin (LTM) is a potent small molecule inhibitor of eukaryotic protein synthesis.[1][2][3] It exerts its cytotoxic and antiviral effects by selectively targeting the translation elongation step.[4][] Specifically, LTM binds to the E-site (exit site) of the 60S ribosomal subunit, which prevents the translocation of tRNA from the P-site to the E-site, thereby halting protein synthesis.[4][6] This mechanism of action makes this compound a valuable tool for studying translation-dependent cellular processes and a potential therapeutic agent in cancer and virology.[2][][7]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. The protocols outlined below will enable the generation of robust and reproducible data for assessing the antiproliferative and cytotoxic effects of LTM.

Data Presentation: Quantitative Summary

The effective concentration of this compound can vary significantly depending on the cell line, the duration of exposure, and the specific assay being performed. The following tables summarize key quantitative data for LTM and provide a comparative overview of its potency.

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (nM)Reference
Hs 579TBreast Cancer24Low nM range[2]
HCC 1937Breast Cancer24Low nM range[2]
HCC 1395Breast Cancer24Low nM range[2]
HCC 2218Breast Cancer24Low nM range[2]
BT 474Breast Cancer24Low nM range[2]
MCF 7Breast Cancer24Low nM range[2]
MDA-MB-231Breast Cancer24Low nM range[2]
MCF 10ANon-tumorigenic Breast24Higher doses required[2]
HeLaCervical Cancer24-[4]
JurkatT-cell Leukemia24-[4]

Table 2: this compound Antiviral Activity

VirusCell LineAssayEC90 (µM)Reference
Dengue Virus 2 (DENV2)Huh7Infectious Particle Production0.4[2][]

Experimental Protocols

Determining the optimal concentration of this compound requires a systematic approach to assess its impact on cell viability and proliferation. The following is a detailed protocol for a dose-response experiment using a common colorimetric method, the MTT assay.

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound for a specific adherent cell line.

Materials:

  • This compound (LTM)

  • Target adherent cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the target cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight to allow for cell attachment.

  • This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the LTM stock solution in complete culture medium to achieve final concentrations ranging from 0.01 nM to 1000 nM. It is recommended to perform 2- or 3-fold dilutions. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of LTM. d. Include control wells:

    • Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions.
    • Untreated Control: Medium without LTM or DMSO.

  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell line's doubling time and the experimental goals.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each LTM concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 c. Plot the percentage of cell viability against the logarithm of the LTM concentration to generate a dose-response curve. d. Determine the IC50 value, the concentration of LTM that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis software.

Visualizations

Signaling Pathway

Lactimidomycin_Mechanism cluster_ribosome 60S Ribosomal Subunit E_site E-site deacylated_tRNA Deacylated tRNA E_site->deacylated_tRNA Exit P_site P-site P_site->E_site Translocation A_site A-site peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site LTM This compound LTM->E_site Binds & Blocks

Caption: Mechanism of this compound (LTM) action on the 60S ribosomal subunit.

Experimental Workflow

LTM_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_ltm Prepare serial dilutions of LTM incubate_overnight->prepare_ltm treat_cells Treat cells with LTM concentrations prepare_ltm->treat_cells incubate_exposure Incubate for 24, 48, or 72h treat_cells->incubate_exposure add_mtt Add MTT reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data & determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

References

Lactimidomycin: A Potent and Selective Inhibitor of Eukaryotic Translation Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a macrolide antibiotic produced by Streptomyces amphibiosporus that has garnered significant interest as a potent and selective inhibitor of eukaryotic protein synthesis.[1][2] Unlike many translation inhibitors that target the initiation phase, LTM specifically arrests the elongation cycle. Its mechanism of action involves binding to the E-site (exit site) of the 60S ribosomal subunit, which sterically hinders the eEF2-mediated translocation of peptidyl-tRNA from the A-site to the P-site.[3][4][5][6] This specific mode of action makes LTM a valuable tool for dissecting the intricate steps of translation elongation and a potential therapeutic agent in oncology and virology. These application notes provide a comprehensive overview of LTM, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in key experimental systems.

Mechanism of Action

This compound's primary molecular target is the eukaryotic ribosome. It shares a structural glutarimide moiety with cycloheximide (CHX), another well-known translation elongation inhibitor.[3][4][5] However, LTM exhibits significantly higher potency.[3]

The key steps in LTM's mechanism of action are:

  • Binding to the Ribosomal E-site: LTM binds to a pocket within the E-site of the large (60S) ribosomal subunit.[3][4][5] Footprinting experiments have identified protection of a single cytidine nucleotide (C3993) in the E-site, defining a common binding pocket for both LTM and CHX.[4][5]

  • Inhibition of Translocation: By occupying the E-site, LTM physically obstructs the movement of the deacylated tRNA from the P-site to the E-site, a critical step in the translocation phase of elongation. This, in turn, prevents the subsequent movement of the peptidyl-tRNA from the A-site to the P-site.[3] This process is catalyzed by the eukaryotic elongation factor 2 (eEF2).[3]

  • Arrest of Elongating Ribosomes: The inhibition of translocation effectively stalls ribosomes on the mRNA, leading to a global shutdown of protein synthesis.

While LTM is a potent inhibitor of elongation, it is also utilized in ribosome profiling studies to trap ribosomes at initiation sites.[7][8] This is likely due to the rapid arrest of the first translocation event, leading to an accumulation of ribosomes at the start codon.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Protein Synthesis) 37.82 nMIn vitro[1]
IC50 (Cell Growth) Low nM rangeVarious cancer cell lines[1]
EC90 (DENV2 Inhibition) 0.4 µMHuh7 cells[1]

Table 2: Ribosome Binding Affinity

CompoundKDRibosome SourceReference
This compound 500 nMEukaryotic[3]
Cycloheximide 15 µMEukaryotic[3]

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Translation Elongation

G cluster_ribosome 80S Ribosome A_site A-site (Aminoacyl-tRNA) P_site P-site (Peptidyl-tRNA) A_site->P_site Peptidyl Transfer E_site E-site (Exit) P_site->E_site tRNA Movement Inhibition Inhibition E_site->Inhibition Occupied eEF2 eEF2-GTP Translocation Translocation eEF2->Translocation LTM This compound LTM->E_site Binds Translocation->P_site Moves Peptidyl-tRNA A -> P Translocation->E_site Moves deacylated tRNA P -> E Inhibition->Translocation Blocks

Caption: this compound binds to the E-site of the ribosome, inhibiting eEF2-mediated translocation.

Experimental Workflow for Polysome Profiling with this compound

G start Cell Culture treat Treat with this compound (e.g., 50 µM, 30 min) start->treat lyse Cell Lysis in the presence of LTM treat->lyse gradient Layer lysate onto Sucrose Gradient (10-50%) lyse->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionate Fractionate Gradient and Monitor A260 centrifuge->fractionate extract RNA Extraction from Polysome Fractions fractionate->extract analyze Downstream Analysis (qRT-PCR, RNA-seq) extract->analyze end Data Interpretation analyze->end

Caption: Workflow for analyzing changes in mRNA translation using polysome profiling with LTM.

Experimental Protocols

In Vitro Translation Assay

This protocol is designed to assess the direct inhibitory effect of this compound on eukaryotic protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate (commercially available)

  • Amino acid mixture (minus methionine)

  • 35S-Methionine

  • Luciferase mRNA (or other reporter mRNA)

  • This compound (stock solution in DMSO)

  • Nuclease-free water

  • Trichloroacetic acid (TCA)

  • Acetone

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:

    • Rabbit Reticulocyte Lysate: 10 µL

    • Amino Acid Mixture (-Met): 1 µL

    • 35S-Methionine (10 mCi/mL): 1 µL

    • Reporter mRNA (1 µg/µL): 1 µL

    • This compound (various concentrations) or DMSO (vehicle control): 1 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Incubate the reaction tubes at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 1 µL of RNase A (10 mg/mL) and incubating for 15 minutes at 37°C to digest tRNA.

  • Protein Precipitation:

    • Spot 5 µL of each reaction onto a filter paper disc.

    • Wash the discs three times for 10 minutes each in cold 10% TCA.

    • Wash once with acetone for 5 minutes.

    • Allow the discs to air dry completely.

  • Quantification:

    • Place each dry filter disc in a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each LTM concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the LTM concentration.

Ribosome Footprinting

This protocol outlines the use of this compound to map the positions of ribosomes on mRNA, which can reveal sites of translation inhibition.

Materials:

  • Cultured eukaryotic cells

  • This compound

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide - optional, for comparison)

  • RNase I

  • Sucrose cushion (1 M sucrose in lysis buffer)

  • RNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment: Treat cultured cells with this compound (e.g., 50 µM) for a short period (e.g., 5-30 minutes) to arrest ribosomes. A vehicle-treated control should be run in parallel.

  • Cell Lysis:

    • Wash cells with ice-cold PBS containing LTM.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing LTM.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Nuclease Digestion:

    • Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I and incubation time should be optimized for the cell type.

    • Stop the digestion by adding a ribonuclease inhibitor (e.g., SUPERase·In).

  • Ribosome Isolation:

    • Layer the digested lysate onto a sucrose cushion.

    • Pellet the ribosomes by ultracentrifugation (e.g., 100,000 x g for 4 hours at 4°C).

  • Footprint Isolation:

    • Discard the supernatant and resuspend the ribosome pellet in a suitable buffer.

    • Extract the RNA (which includes the ribosome-protected footprints) using an RNA purification kit.

    • Isolate the footprint fragments (typically 28-30 nucleotides) by size selection on a denaturing polyacrylamide gel.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the isolated footprints.

    • Perform deep sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the positions of the arrested ribosomes. An accumulation of footprints at a specific location in LTM-treated cells compared to the control would indicate a site of translational stalling.

Polysome Profiling

This protocol is used to assess the overall translation status of a cell by separating monosomes from polysomes. Inhibition of elongation by LTM will cause a shift from polysomes to monosomes.

Materials:

  • Cultured eukaryotic cells

  • This compound

  • Lysis buffer (as in 4.2, but without RNase I)

  • Sucrose solutions (10% and 50% w/v in lysis buffer)

  • Gradient maker

  • Ultracentrifuge and swinging bucket rotor

  • Fractionation system with a UV detector (254 nm)

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 30-60 minutes.

  • Cell Lysis: Lyse cells as described in the ribosome footprinting protocol (step 2), ensuring LTM is present in all buffers.

  • Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker.

  • Loading and Centrifugation:

    • Carefully layer the clarified cell lysate onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

  • Fractionation and Analysis:

    • Fractionate the gradient from top to bottom using a fractionation system.

    • Continuously monitor the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

  • Data Interpretation: In LTM-treated cells, a decrease in the polysome peaks and an increase in the 80S monosome peak is expected, indicating a block in translation elongation and "run-off" of ribosomes from the mRNA.

Applications in Drug Discovery and Development

  • Anticancer Research: Given that many cancer cells have an elevated demand for protein synthesis, they are particularly vulnerable to translation inhibitors. LTM has shown potent antiproliferative effects on various tumor cell lines, making it a promising lead compound for the development of novel anticancer therapeutics.[1][3]

  • Antiviral Research: Viruses rely on the host cell's translation machinery for their replication. LTM has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Dengue virus, by inhibiting viral protein synthesis.[1] This highlights its potential as a host-directed antiviral agent.

  • Tool for Basic Research: As a highly specific inhibitor of translation elongation, LTM is an invaluable tool for cell biologists and biochemists studying the mechanisms and regulation of protein synthesis. It allows for the precise dissection of the elongation phase of translation.

Conclusion

This compound is a powerful and selective inhibitor of eukaryotic translation elongation with significant potential in both basic research and therapeutic development. Its well-defined mechanism of action, high potency, and demonstrated efficacy in cancer and viral models make it a subject of ongoing interest. The protocols provided here offer a starting point for researchers to utilize LTM in their investigations into the fundamental processes of protein synthesis and to explore its therapeutic applications.

References

Global Translation Initiation Sequencing with Lactimidomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for global translation initiation sequencing (GTI-seq) and its quantitative counterpart (QTI-seq) using the translation initiation inhibitor Lactimidomycin (LTM). This powerful technique enables the precise, genome-wide mapping of translation initiation sites (TIS), offering critical insights into the regulation of protein synthesis.

Introduction to this compound-Based Ribosome Profiling

Translation initiation is a primary control point in gene expression. The accurate identification of TIS is crucial for understanding the coding potential of the transcriptome and discovering novel protein isoforms. GTI-seq leverages the unique mechanism of LTM, a macrolide antibiotic that preferentially stalls initiating 80S ribosomes at the start codon.[1] LTM binds to the E-site of the ribosome, a site that is vacant only during translation initiation, thus physically blocking the translocation of the first tRNA and arresting the ribosome at the TIS.[1] This specificity provides a high-resolution snapshot of active TIS across the entire transcriptome.

In parallel, cycloheximide (CHX), an elongation inhibitor that stalls all translating ribosomes, is often used to provide a profile of overall ribosome occupancy across coding sequences (CDS).[1] By comparing the ribosome footprints from LTM- and CHX-treated cells, researchers can distinguish translation initiation events from elongation.

Key Advantages of this compound:

  • High Resolution: LTM's mechanism of action allows for the mapping of TIS at single-nucleotide resolution.[1]

  • Physiological Relevance: LTM traps 80S ribosomes that have already assembled at the start codon, providing a more accurate representation of physiological initiation events compared to other inhibitors like harringtonine.[1]

  • Quantitative Analysis: When combined with puromycin treatment in a method called QTI-seq, LTM can be used to quantify the efficiency of individual TIS.[2][3]

Applications in Research and Drug Development

  • Uncovering the Full Coding Potential of the Genome: GTI-seq enables the discovery of alternative TIS, including those at non-AUG codons and within upstream open reading frames (uORFs), revealing a previously hidden layer of the proteome.[4][5]

  • Studying Translational Control Mechanisms: This technique is invaluable for investigating how translation is reprogrammed in response to cellular stress, nutrient availability, and disease states.

  • Investigating Signaling Pathways: GTI-seq can be used to dissect the impact of signaling pathways, such as the mTOR and Integrated Stress Response (ISR) pathways, on the translatome.

  • Target Identification and Validation: By understanding how diseases or drug treatments alter translation initiation, researchers can identify new therapeutic targets and validate the mechanism of action of novel compounds.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing GTI-seq and QTI-seq.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells to achieve 80-90% confluency at the time of harvesting. The number of cells required will depend on the cell type and ribosome content, but a starting point of 1-5 x 10^7 cells per condition is recommended.

  • Inhibitor Treatment:

    • For GTI-seq: Add this compound (LTM) to the culture medium to a final concentration of 50 µM and incubate for 30 minutes.[1] For the parallel cycloheximide (CHX) control, add CHX to a final concentration of 100 µg/mL and incubate for 2 minutes.[6]

    • For QTI-seq: Treat cells with 5 µM LTM for the desired duration. The subsequent puromycin treatment is performed on the cell lysate.

II. Cell Lysis and Ribosome Footprinting
  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS containing 100 µg/mL CHX.

    • Lyse the cells in 400 µL of ice-cold polysome lysis buffer (10 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 2 mM DTT, 100 µg/mL CHX, and complete protease inhibitor cocktail).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifuging at 12,000 x g for 10 minutes at 4°C.

  • Puromycin Treatment (for QTI-seq only):

    • To the clarified lysate, add puromycin to a final concentration of 0.5 mM.

    • Incubate on ice for 10 minutes, followed by a 10-minute incubation at 37°C.

    • Immediately place the lysate back on ice.

  • RNase I Footprinting:

    • To the clarified lysate, add RNase I (e.g., 750 U per 100 A260 units of lysate) and incubate for 45 minutes at room temperature with gentle agitation.[7] The optimal concentration of RNase I should be determined empirically for each cell type.

    • Stop the digestion by adding SUPERase•In™ RNase Inhibitor.

III. Ribosome Monosome Isolation

Isolate the 80S monosomes containing the ribosome-protected footprints (RPFs) using either sucrose density gradient centrifugation or a sucrose cushion.

  • Sucrose Density Gradient Centrifugation (Recommended):

    • Prepare linear 10-50% sucrose gradients in a buffer containing 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, and 100 µg/mL CHX.

    • Carefully layer the RNase I-treated lysate onto the top of the sucrose gradient.

    • Centrifuge at 35,000 rpm in an SW41Ti rotor for 3 hours at 4°C.

    • Fractionate the gradient while monitoring absorbance at 254 nm. Collect the monosome peak.

  • Sucrose Cushion (Alternative):

    • Prepare a 1 M sucrose cushion in a buffer containing 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, and 100 µg/mL CHX.

    • Layer the RNase I-treated lysate over the sucrose cushion.

    • Centrifuge at 70,000 rpm in a TLA-100.3 rotor for 2 hours at 4°C.

    • Aspirate the supernatant and resuspend the ribosome pellet in RNase-free water.

IV. Library Preparation and Sequencing

The following steps are based on the Illumina ARTseq™ Ribosome Profiling Kit protocol, which is a common method for generating libraries from RPFs.

  • RNA Extraction: Extract the RNA from the isolated monosomes using a method suitable for small RNAs, such as the TRIzol reagent or a dedicated kit.

  • RPF Size Selection:

    • Run the extracted RNA on a 15% TBE-Urea polyacrylamide gel.

    • Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).

    • Excise the gel slice corresponding to RPFs of ~28-30 nucleotides in length.

    • Elute the RNA from the gel slice.

  • 3' Adapter Ligation: Ligate a pre-adenylated 3' adapter to the RPFs.

  • Reverse Transcription: Reverse transcribe the ligated RPFs using a specific reverse transcription primer.

  • Circularization: Circularize the resulting cDNA using a circaligase.

  • rRNA Depletion: Remove contaminating ribosomal RNA fragments.

  • PCR Amplification: Amplify the library using primers that add the necessary sequencing adapters and indexes.

  • Library Purification and Quantification: Purify the final library and quantify it using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer.

  • Sequencing: Sequence the library on an Illumina sequencing platform.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that can be obtained from GTI-seq/QTI-seq experiments.

GeneConditionTIS LocationTIS CodonRead Count (LTM)Fold Change (vs. Control)
ATF4ControluORF1AUG1501.0
ATF4StressuORF1AUG750.5
ATF4ControlaTISAUG501.0
ATF4StressaTISAUG50010.0
Gene XControlaTISAUG12001.0
Gene XDrug AaTISAUG3000.25
Gene YControluORF2CUG201.0
Gene YDrug AuORF2CUG1507.5

Table 1: Example of quantitative analysis of TIS usage under different conditions. "aTIS" refers to the annotated TIS.

Signaling PathwayConditionNumber of Genes with Altered TIS UsagePredominant Change
mTORRapamycin150Downregulation
ISRThapsigargin250Upregulation of uORFs

Table 2: Summary of global changes in TIS usage in response to signaling pathway modulation.

Bioinformatics Analysis Workflow

The analysis of GTI-seq and QTI-seq data requires a specialized bioinformatics pipeline. The Ribo-TISH toolkit is a comprehensive solution for this purpose.[7][8]

  • Data Preprocessing:

    • Adapter Trimming: Remove 3' adapter sequences from the raw sequencing reads using tools like Cutadapt.

    • rRNA and tRNA Removal: Align reads to rRNA and tRNA sequences and discard the mapped reads.

  • Alignment: Align the cleaned reads to the reference genome and/or transcriptome using a splice-aware aligner like STAR.

  • TIS Identification and Quantification (using Ribo-TISH):

    • Quality Control: Ribo-TISH provides modules to assess the quality of the aligned reads, including read length distribution and P-site offset.

    • TIS Prediction: The ribotish predict function identifies potential TIS based on the accumulation of LTM-stalled ribosome footprints. It uses a negative binomial model to distinguish true TIS from background noise.

    • Differential TIS Usage: For QTI-seq data, the ribotish tisdiff function performs a differential analysis to identify TIS with significantly altered usage between conditions. It uses a binomial test and calculates fold changes.

  • ORF Prediction: Ribo-TISH can also predict novel open reading frames (ORFs) downstream of the identified TIS.

  • Downstream Analysis:

    • Functional Annotation: Perform gene ontology (GO) and pathway analysis on genes with altered TIS usage.

    • Visualization: Visualize the ribosome footprint density at specific TIS using tools like the Integrated Genomics Viewer (IGV).

Visualizations

Signaling Pathways and Experimental Workflows

GTI_seq_Workflow cluster_wet_lab Experimental Protocol cluster_dry_lab Bioinformatics Analysis cells Cell Culture treatment LTM/CHX Treatment cells->treatment lysis Cell Lysis treatment->lysis footprinting RNase I Footprinting lysis->footprinting isolation Monosome Isolation (Sucrose Gradient) footprinting->isolation library_prep Library Preparation isolation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads preprocessing Data Preprocessing (Adapter/rRNA Removal) raw_reads->preprocessing alignment Alignment to Genome preprocessing->alignment tis_id TIS Identification (Ribo-TISH) alignment->tis_id quantification Differential TIS Usage tis_id->quantification downstream Downstream Analysis (GO, Pathway) quantification->downstream

Caption: Overview of the GTI-seq experimental and bioinformatics workflow.

mTOR_Signaling cluster_mTOR mTOR Signaling Pathway cluster_gti_seq GTI-seq Application growth_factors Growth Factors, Nutrients mTORC1 mTORC1 growth_factors->mTORC1 S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits gti_seq GTI-seq with mTOR inhibitors (e.g., Rapamycin) translation Translation of 5' TOP mRNAs (e.g., Ribosomal Proteins) S6K1->translation promotes eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->translation promotes result Reduced TIS usage for 5' TOP mRNAs gti_seq->result ISR_Signaling cluster_ISR Integrated Stress Response (ISR) cluster_gti_seq_isr GTI-seq Application stress Cellular Stress (e.g., ER Stress, Amino Acid Starvation) eIF2a_kinases eIF2α Kinases (PERK, GCN2) stress->eIF2a_kinases eIF2a_P p-eIF2α eIF2a_kinases->eIF2a_P phosphorylates global_translation Global Translation Initiation eIF2a_P->global_translation inhibits atf4_translation Translation of ATF4 mRNA eIF2a_P->atf4_translation promotes via uORF scanning gti_seq_isr GTI-seq under stress conditions result_isr Decreased global TIS usage Increased TIS usage at ATF4 aTIS gti_seq_isr->result_isr

References

Troubleshooting & Optimization

Troubleshooting Lactimidomycin experiments for inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactimidomycin. The information is designed to address common challenges and inconsistencies that may arise during experimentation, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Q1: Why am I observing inconsistent IC50 values for this compound in my cell proliferation assays?

Inconsistent IC50 values can stem from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. For instance, non-tumorigenic cell lines like MCF10A require higher concentrations for growth inhibition compared to many cancer cell lines.[1]

  • Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor. Ensure consistent cell seeding across all experiments.

  • Compound Stability: this compound stock solutions have a limited shelf life. When stored at -20°C, they are stable for up to one month, and at -80°C, for up to six months.[1] Degradation of the compound will lead to a decrease in potency and thus higher IC50 values.

  • Assay Duration: The length of exposure to this compound will influence the IC50 value. A 24-hour incubation is a common starting point, but this may need to be optimized for your specific cell line and experimental goals.[1]

Troubleshooting Steps:

  • Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniformity across all wells and experiments.

  • Prepare Fresh Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.

  • Verify Stock Solution Age: Always note the preparation date of your stock solution and discard it after the recommended storage period.

  • Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.

Q2: My antiviral assay results with this compound are not reproducible. What could be the problem?

Inconsistent antiviral efficacy can be due to:

  • Multiplicity of Infection (MOI): The amount of virus used to infect the cells is a critical parameter. Variations in MOI will lead to different levels of viral replication and can affect the apparent efficacy of this compound.

  • Time of Compound Addition: The timing of this compound treatment relative to viral infection is crucial. As a translation inhibitor, its effect is most pronounced when present during the active replication phase of the virus.

  • Virus Titer Inconsistency: Inaccurate or inconsistent virus titers will lead to variability in the infection and, consequently, the antiviral effect.

Troubleshooting Steps:

  • Standardize MOI: Carefully titrate your virus stock and use a consistent MOI for all experiments.

  • Optimize Treatment Window: Perform a time-of-addition experiment, adding this compound at different time points pre- and post-infection to determine the most effective treatment window.

  • Regularly Titer Virus Stocks: Aliquot your virus stocks and re-titer them periodically to ensure you are using a consistent and accurate amount of virus in each experiment.

Q3: I am seeing unexpected levels of cytotoxicity at concentrations where I expect to only see translation inhibition. Why?

While this compound generally shows low cytotoxicity at effective antiviral and translation-inhibiting concentrations, high concentrations or prolonged exposure can lead to cell death.[2]

  • Off-Target Effects at High Concentrations: Although more specific than cycloheximide, at very high concentrations, off-target effects can't be entirely ruled out.[2]

  • Secondary Effects of Prolonged Translation Inhibition: Complete and prolonged shutdown of protein synthesis is ultimately lethal to cells.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cytotoxicity: Use an assay like MTT or LDH release to determine the cytotoxic concentration range for your specific cell line and experimental duration.

  • Use the Lowest Effective Concentration: For translation inhibition studies, use the lowest concentration of this compound that gives you the desired effect to minimize the risk of cytotoxicity.

  • Include a Time-Course Analysis: Assess cell viability at different time points to distinguish between acute toxicity and the secondary effects of prolonged treatment.

Data Presentation

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (hours)
Hs 579TBreastLow nM range24
HCC 1937BreastLow nM range24
HCC 1395BreastLow nM range24
HCC 2218BreastLow nM range24
BT 474BreastLow nM range24
MCF 7BreastLow nM range24
MDA-MB-231BreastLow nM range24
MCF10ANon-tumorigenic BreastHigher doses required24
GeneralProtein Synthesis37.82Not Specified

Data compiled from MedChemExpress.[1]

Table 2: Antiviral Activity of this compound

VirusVirus FamilyCell LinePotency MetricValue (µM)
Dengue Virus 2 (DENV2)FlaviviridaeHuh7EC900.4
Kunjin VirusFlaviviridaeVero-Potently inhibited
Modoc VirusFlaviviridaeVero-Potently inhibited
Vesicular Stomatitis Virus (VSV)RhabdoviridaeVero-Potently inhibited
Poliovirus 1 (PV1)PicornaviridaeVero-Potently inhibited

Data compiled from Carocci & Yang, 2016.[2]

Table 3: Recommended Concentrations for Specific Applications

ApplicationCell/SystemRecommended Concentration
Ribosome Profiling (Initiation)Mammalian Cells50 µM
Antiviral Assay (DENV2)Huh7 cells0.5 µM
In vivo Tumor Model (MDA-MB-231)Nude Mice0.6 mg/kg (daily)

Data compiled from various sources.[2][3][4]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Ribosome Profiling for Translation Initiation

Objective: To enrich for and sequence ribosome-protected fragments at translation initiation sites using this compound.

Materials:

  • Cultured mammalian cells

  • This compound (50 mM stock in DMSO)

  • Cell lysis buffer

  • RNase I

  • Sucrose cushions/gradients

  • RNA purification kits

  • Reagents and equipment for library preparation and deep sequencing

Procedure:

  • Cell Treatment: Treat cultured cells with 50 µM this compound and incubate for 30 minutes to allow for the runoff of elongating ribosomes.[4]

  • Cell Lysis: Harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.

  • Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Recovery: Isolate the 80S monosomes containing the protected mRNA fragments by ultracentrifugation through a sucrose cushion or gradient.

  • RNA Extraction: Extract the ribosome-protected RNA fragments (footprints).

  • Library Preparation: Prepare a cDNA library from the extracted footprints. This typically involves linker ligation, reverse transcription, and PCR amplification.

  • Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the positions of initiating ribosomes.

Visualizations

lactimidomycin_mechanism cluster_ribosome 80S Ribosome cluster_translation Translation Elongation Cycle E_site E Site Translocation Ribosome translocates E_site->Translocation Blocks translocation P_site P Site A_site A Site tRNA_entry Aminoacyl-tRNA enters A site Peptide_bond Peptide bond formation tRNA_entry->Peptide_bond 1 Peptide_bond->Translocation 2 tRNA_exit Deacylated tRNA moves to E site and exits Translocation->tRNA_exit 3 This compound This compound This compound->E_site Binds to E site troubleshooting_workflow Start Inconsistent Experimental Results Check_Reagent Verify this compound Stock (Age, Storage, Aliquoting) Start->Check_Reagent Check_Cells Standardize Cell Culture (Seeding Density, Cell Health) Start->Check_Cells Check_Assay Review Assay Parameters (Incubation Time, MOI, Controls) Start->Check_Assay Optimize Perform Optimization Experiments (Dose-Response, Time-Course) Check_Reagent->Optimize Check_Cells->Optimize Check_Assay->Optimize Analyze Re-analyze Data with Standardized Parameters Optimize->Analyze Success Consistent Results Analyze->Success experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Cell Culture Treatment Treat Cells with this compound Prep_Cells->Treatment Prep_LTM Prepare this compound Dilutions Prep_LTM->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., MTT, Ribosome Profiling, Plaque Assay) Incubation->Assay Data_Collection Collect Data (Absorbance, Sequences, Plaque Counts) Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

References

Optimizing Lactimidomycin concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Lactimidomycin (LTM), a potent inhibitor of eukaryotic translation elongation. The information provided aims to help users achieve effective on-target inhibition while minimizing potential off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of eukaryotic translation elongation. It binds to the E-site of the 60S ribosomal subunit, which prevents the translocation of tRNA from the P-site to the E-site. This action effectively halts the synthesis of proteins.[1] this compound is noted to be approximately 10-fold more potent than the commonly used translation inhibitor, cycloheximide (CHX).

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is application-dependent. For inhibiting global protein synthesis, the IC50 has been determined to be approximately 37.82 nM.[2] For antiproliferative effects in tumor cell lines, concentrations in the low nanomolar range (0.01-100 nM) are typically effective.[2] For antiviral studies, an EC90 of 0.4 µM has been reported for inhibiting Dengue virus 2 (DENV2) production.[2] It is crucial to determine the optimal concentration for your specific cell line and assay.

Q3: What are the known off-target effects of this compound?

A3: this compound is considered a highly specific inhibitor of translation elongation. Unlike cycloheximide, which can affect transcription at high concentrations, this compound does not significantly inhibit RNA synthesis even at concentrations up to 10 µM.[2] While specific off-target protein interactions have not been extensively documented, exceeding the optimal concentration range may lead to cytotoxicity primarily due to the complete shutdown of essential protein synthesis, an exaggerated on-target effect.

Q4: At what concentration does this compound become cytotoxic?

A4: Studies have shown that for certain cell lines, no measurable decrease in cell viability is detected at concentrations up to 12.5 µM.[2] However, cytotoxicity is cell-type dependent and should be experimentally determined for your specific system.

Troubleshooting Guide: Optimizing this compound Concentration

This guide provides a structured approach to identifying and resolving common issues related to this compound concentration in your experiments.

Problem 1: No or low inhibitory effect observed.

Possible Cause Suggested Solution
Suboptimal Concentration The concentration of this compound may be too low for the specific cell line or experimental conditions.
Action: Perform a dose-response experiment (kill curve) to determine the minimal effective concentration for your cell type (see Experimental Protocol 1).
Compound Degradation Improper storage or handling may have led to the degradation of the this compound stock solution.
Action: Prepare a fresh stock solution from powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Line Resistance The cell line being used may have inherent or acquired resistance to translation inhibitors.
Action: If possible, test the compound on a sensitive control cell line to confirm its activity.

Problem 2: High levels of cytotoxicity or unexpected cellular phenotypes.

Possible Cause Suggested Solution
Concentration Too High The concentration of this compound is likely exceeding the therapeutic window for your cell line, leading to excessive inhibition of protein synthesis and cell death.
Action: Titrate down the concentration of this compound. Refer to the dose-response curve generated for your cell line to select a concentration that provides the desired level of inhibition with minimal impact on cell viability.
Potential Off-Target Effects Although not well-documented for this compound, very high concentrations of any small molecule can lead to off-target interactions, potentially causing cellular stress.
Action: If you must use high concentrations, consider performing assays to monitor for general indicators of cellular stress, such as increased reactive oxygen species (ROS) production, changes in mitochondrial membrane potential, or activation of apoptosis pathways (see Experimental Protocol 3).
Extended Incubation Time Prolonged exposure to a translation inhibitor, even at a seemingly optimal concentration, can lead to cumulative toxicity.
Action: Perform a time-course experiment to determine the shortest incubation time required to achieve the desired biological effect.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound

ApplicationCell TypeConcentration RangeReference
Protein Synthesis Inhibition (IC50)HeLa37.82 nM[2]
Antiproliferative ActivityVarious breast cancer cell lines0.01 - 100 nM[2]
Antiviral Activity (EC90 for DENV2)Huh70.4 µM[2]
Non-cytotoxic Upper LimitHuh7Up to 12.5 µM[2]

Experimental Protocols

Experimental Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of this compound required to achieve the desired effect (e.g., complete cell death for selection of stable cell lines, or a specific level of inhibition for other assays) in a particular cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or a kit for measuring ATP)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere and resume logarithmic growth overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a broad range of concentrations (e.g., from 10 µM down to low nM or pM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration. This will generate a dose-response curve from which you can determine the IC50 (concentration that inhibits 50% of the cell population) or the minimum concentration that causes complete cell death.

Experimental Protocol 2: Assessing On-Target Activity - Protein Synthesis Inhibition Assay

This protocol allows for the direct measurement of protein synthesis inhibition by this compound.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • [³⁵S]methionine/cysteine mix

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Metabolic Labeling: Add [³⁵S]methionine/cysteine mix to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation: Wash the cells with PBS and lyse them. Precipitate the proteins by adding cold TCA.

  • Measurement: Collect the precipitated proteins on a filter membrane and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the vehicle control to determine the percentage of protein synthesis inhibition at each this compound concentration.

Experimental Protocol 3: Monitoring for Potential Off-Target Cellular Stress - Apoptosis Assay

This protocol describes a method to assess whether high concentrations of this compound are inducing apoptosis.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with a range of this compound concentrations, including a vehicle control and a known apoptosis-inducing agent as a positive control. Ensure to include concentrations above the typical effective range.

  • Incubation: Incubate for a time period sufficient to observe apoptosis (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Visualizations

G cluster_0 This compound Mechanism of Action Ribosome 60S Ribosomal Subunit ESite E-site PSite P-site ASite A-site tRNA tRNA ESite->tRNA Blocks entry of LTM This compound LTM->ESite Binds to tRNA->PSite Cannot translocate from G cluster_1 Experimental Workflow: Concentration Optimization Start Start SeedCells Seed cells in 96-well plate Start->SeedCells SerialDilution Prepare serial dilutions of this compound SeedCells->SerialDilution TreatCells Treat cells with dilutions SerialDilution->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate ViabilityAssay Perform cell viability assay Incubate->ViabilityAssay Analyze Analyze data and plot dose-response curve ViabilityAssay->Analyze DetermineOptimal Determine optimal concentration (e.g., IC50) Analyze->DetermineOptimal End End DetermineOptimal->End G cluster_2 Troubleshooting Logic Experiment Experiment with this compound Outcome Observe experimental outcome Experiment->Outcome NoEffect No/Low Effect Outcome->NoEffect Negative HighToxicity High Cytotoxicity Outcome->HighToxicity Adverse CheckConcentration Is concentration optimal? (Perform dose-response) NoEffect->CheckConcentration DecreaseConc Decrease Concentration HighToxicity->DecreaseConc IncreaseConc Increase Concentration CheckConcentration->IncreaseConc No CheckCompound Check compound stability CheckConcentration->CheckCompound Yes CheckTime Is incubation time too long? DecreaseConc->CheckTime FreshStock Use fresh stock CheckCompound->FreshStock No ReduceTime Reduce incubation time CheckTime->ReduceTime Yes

References

Lactimidomycin stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lactimidomycin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic produced by Streptomyces amphibiosporus.[1] Its primary mechanism of action is the potent inhibition of eukaryotic translation elongation. It binds to the E-site of the 60S ribosomal subunit, which prevents the translocation of tRNA during protein synthesis.[2][3] This leads to a halt in protein production, which underlies its cytotoxic effects on cancer cells and its inhibitory action on viral replication.[2]

Q2: How stable is this compound in a reconstituted stock solution?

A2: When reconstituted in a suitable solvent such as DMSO, this compound stock solutions are stable for up to 3 months when aliquoted and stored at -20°C. It is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can affect the stability of this compound in cell culture media?

A3: Like many macrolide antibiotics, the stability of this compound in aqueous solutions like cell culture media can be influenced by several factors:

  • pH: Macrolides can undergo hydrolysis of their lactone ring under acidic or alkaline conditions.[4] Cell culture media is typically buffered to a physiological pH of 7.2-7.4, but local changes in pH can occur.

  • Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the rate of chemical degradation.[4]

  • Enzymatic Degradation: If the cell culture medium is supplemented with serum, esterases present in the serum may contribute to the enzymatic hydrolysis of the lactone ring in this compound.[5][6][7]

  • Light Exposure: Some macrolides are susceptible to photodegradation.[8][9][10] It is advisable to protect this compound solutions and cell cultures from prolonged exposure to direct light.

  • Media Components: Certain components in the culture medium could potentially interact with and degrade the compound.

Q4: Are there known degradation products of this compound in cell culture media?

A4: Specific degradation products of this compound in cell culture media have not been extensively documented in publicly available literature. However, based on the known degradation pathways of other macrolide antibiotics, the primary degradation is likely to involve the hydrolysis of the 12-membered lactone ring.[4][11] This would result in a linearized, inactive form of the molecule. Other potential modifications could occur on the glutarimide side chain.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound in different cell culture media. This data is hypothetical and based on the general stability profiles of macrolide antibiotics. For precise quantification in your specific experimental setup, it is highly recommended to perform a stability study using the provided protocol.

Table 1: Hypothetical Half-Life of this compound in Common Cell Culture Media at 37°C

Cell Culture MediumSerum SupplementationEstimated Half-Life (hours)
DMEMNo Serum48 - 72
DMEM10% Fetal Bovine Serum (FBS)24 - 48
RPMI-1640No Serum48 - 72
RPMI-164010% Fetal Bovine Serum (FBS)24 - 48

Table 2: Illustrative Degradation of this compound over Time in DMEM with 10% FBS at 37°C

Time (hours)Percent this compound Remaining (Mean ± SD)
0100 ± 0
295 ± 2.1
882 ± 3.5
2455 ± 4.2
4830 ± 3.8
7215 ± 2.9

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • DMSO (HPLC grade)

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, nuclease-free microcentrifuge tubes or 96-well plates

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Prepare your cell culture medium with and without serum supplementation as required for your experiments.

    • Spike the this compound stock solution into the cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare enough volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot (e.g., 100 µL) from the incubating samples.

    • The time 0 sample should be collected immediately after adding this compound to the medium.

    • Store collected samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid is a good starting point. Optimization will be necessary.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm, requires empirical determination).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage remaining against time to determine the degradation kinetics and half-life.

Troubleshooting Guides

Issue 1: High variability in experimental results when using this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.

  • Solution:

    • Perform a stability study: Use the protocol provided above to determine the stability of this compound under your specific experimental conditions.

    • Replenish the medium: If significant degradation is observed, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals during long-term experiments.

    • Shorten incubation times: If possible, design experiments with shorter incubation periods to minimize the impact of degradation.

    • Control for degradation: In your experimental design, include a control where the stability of this compound is measured in parallel to your biological assay.

Issue 2: Lower than expected potency of this compound.

  • Possible Cause 1: Degradation of the compound in the stock solution.

  • Solution 1: Prepare fresh aliquots of the this compound stock solution from a new vial. Ensure proper storage at -20°C.

  • Possible Cause 2: Significant degradation in the cell culture medium.

  • Solution 2: Refer to the solutions for "High variability in experimental results." Consider the presence of serum, as esterases can accelerate degradation. Test stability in serum-free versus serum-containing media.

  • Possible Cause 3: Adsorption to plasticware.

  • Solution 3: Use low-protein-binding plates and pipette tips to minimize loss of the compound due to adsorption.

Issue 3: Inconsistent results between different batches of this compound.

  • Possible Cause: Variation in the purity or activity of different batches.

  • Solution:

    • Verify purity: If possible, verify the purity of each new batch using an analytical technique like HPLC.

    • Perform a dose-response curve: Always perform a new dose-response curve for each new batch of this compound to determine its effective concentration in your assay.

Visualizations

Lactimidomycin_Pathway cluster_ribosome 80S Ribosome A_site A Site P_site P Site E_site E Site P_site->E_site Translocation tRNA_E Deacylated tRNA E_site->Inhibition LTM This compound LTM->E_site tRNA_P tRNA Elongation Translation Elongation Protein Nascent Polypeptide Elongation->Protein Inhibition->P_site Inhibition->Elongation Blocks

Caption: Mechanism of action of this compound in inhibiting translation elongation.

Stability_Workflow start Start: Prepare LTM in Cell Culture Medium incubate Incubate at 37°C start->incubate collect Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifugation precipitate->centrifuge analyze HPLC Analysis centrifuge->analyze data Data Analysis: Calculate % Remaining analyze->data end End: Determine Half-Life data->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic issue Inconsistent Experimental Results check_stability Is LTM stable in my media? issue->check_stability check_potency Is potency lower than expected? issue->check_potency yes_stable Yes check_stability->yes_stable no_unstable No check_stability->no_unstable check_other Investigate other variables: - Cell health - Reagent quality - Assay variability yes_stable->check_other modify_protocol Modify Protocol: - Replenish media - Shorten incubation no_unstable->modify_protocol yes_low_potency Yes check_potency->yes_low_potency no_good_potency No check_potency->no_good_potency check_stock Check stock solution and adsorption yes_low_potency->check_stock no_good_potency->check_other

Caption: Troubleshooting logic for this compound experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of Lactimidomycin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is the known solubility of this compound in DMSO?

A2: this compound has a reported solubility of 5.72 mg/mL in DMSO, which corresponds to a concentration of 12.50 mM. It is advisable to use ultrasonic agitation and warming to facilitate dissolution. It is also recommended to use a fresh, unopened container of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the product.

Q3: How should I store this compound solid and stock solutions?

A3: Solid this compound should be stored at -20°C, protected from light.[3] After reconstitution in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These stock solutions are stable for up to 3 months when stored at -20°C[3] or for up to 6 months at -80°C.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of eukaryotic translation elongation.[4] It functions by binding to the E-site of the 60S ribosomal subunit, which prevents the translocation step of elongation and thereby halts protein synthesis.[5]

Solubility Data

SolventReported SolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5.72 mg/mL12.50 mMUltrasonic agitation and warming may be required. Use of newly opened, non-hygroscopic DMSO is recommended.
EthanolData not availableData not availableEmpirical testing is recommended.
MethanolData not availableData not availableEmpirical testing is recommended.
WaterData not availableData not availableExpected to be poorly soluble based on its macrolide structure.
Phosphate-Buffered Saline (PBS)Data not availableData not availableExpected to be poorly soluble.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.58 mg of this compound (Molecular Weight: 457.56 g/mol ).

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Final Check: Once fully dissolved, the solution should be clear and free of particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not fully dissolve in DMSO. 1. Insufficient mixing. 2. Use of old or hygroscopic DMSO. 3. Concentration exceeds solubility limit.1. Continue vortexing or use sonication to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Prepare a more dilute stock solution.
Precipitation observed after adding DMSO stock to aqueous media. 1. "Solvent shock" - rapid change in solvent polarity. 2. Final concentration in media exceeds aqueous solubility. 3. High final concentration of DMSO affecting cell health.1. Add the DMSO stock solution dropwise to the aqueous media while gently vortexing. 2. Reduce the final concentration of this compound in the experiment. 3. Ensure the final DMSO concentration in the cell culture media is non-toxic to the cells (typically <0.5%).
Inconsistent experimental results. 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate initial concentration of the stock solution.1. Always aliquot stock solutions and avoid repeated freezing and thawing. Use a fresh aliquot for each experiment. 2. Ensure accurate weighing of the compound and precise measurement of the solvent during stock preparation.

Visualizations

This compound Mechanism of Action

Lactimidomycin_Mechanism P_site P-site Translocation Translocation (eEF2-mediated) P_site->Translocation 3. Moves to P-site A_site A-site E_site E-site Inhibition Inhibition mRNA mRNA tRNA_P Peptidyl-tRNA tRNA_P->P_site 2. Peptide bond   formation tRNA_A Aminoacyl-tRNA tRNA_A->A_site 1. Enters A-site LTM This compound LTM->E_site Binds to E-site Translocation->E_site 4. Moves to E-site Protein_synthesis Protein Synthesis (Elongation) Translocation->Protein_synthesis Inhibition->Translocation Blocks

Caption: Mechanism of this compound-mediated inhibition of translation elongation.

Experimental Workflow: Preparing this compound Stock Solution

Lactimidomycin_Workflow start Start equilibrate Equilibrate this compound vial to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve check_solubility Visually inspect for undissolved particles dissolve->check_solubility sonicate Optional: Warm (37°C) or sonicate check_solubility->sonicate Particles remain aliquot Aliquot into single-use tubes check_solubility->aliquot Fully dissolved sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Technical Support Center: Navigating Artifacts in Ribosome Profiling with Translation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ribosome profiling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential artifacts introduced by the use of translation inhibitors in ribosome profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts introduced by translation inhibitors in ribosome profiling?

A1: Translation inhibitors can introduce several artifacts that may distort the interpretation of ribosome profiling data. The most common artifacts include:

  • Distortion of Ribosome Footprint Density: Elongation inhibitors like cycloheximide can cause an artificial accumulation of ribosomes at the 5' ends of coding sequences, particularly at start codons.[1][2][3][4] This occurs because cycloheximide inhibits elongating ribosomes but not initiating ones, leading to a "traffic jam" of ribosomes near the start of the open reading frame (ORF).[4]

  • Codon-Specific Biases: Some inhibitors can cause sequence-dependent stalling of ribosomes. For instance, cycloheximide's interaction with the ribosome can be influenced by the specific codon in the A-site, potentially altering the measurement of translation speed at the codon level.[2] Similarly, the initiation inhibitor harringtonine has been shown to preferentially arrest ribosomes at Lys, Arg, or Tyr codons.[4]

  • Altered Translation Efficiency (TE) Measurements: The use of cycloheximide can lead to artificially low TE measurements for certain genes.[5] For example, under nutrient-limiting conditions in yeast, cycloheximide can induce the transcription of ribosome biogenesis (ribi) genes. Since these newly transcribed mRNAs cannot be translated in the presence of the inhibitor, it leads to an underestimation of their translation efficiency.[5]

  • Misinterpretation of Upstream Open Reading Frame (uORF) Translation: Cycloheximide treatment can lead to an overestimation of translation initiation at uORFs.[1][3] This is because the inhibitor allows free ribosomes to initiate translation and then stall at the uORF start codon.[1]

  • Species-Specific Effects: The impact of translation inhibitors can vary between different organisms. For example, cycloheximide-induced biases observed in Saccharomyces cerevisiae may not be as prominent in human cells.[2]

Q2: How do different classes of translation inhibitors affect ribosome profiling data?

A2: Translation inhibitors are broadly classified based on the stage of translation they inhibit:

  • Elongation Inhibitors (e.g., Cycloheximide, Anisomycin, Emetine): These inhibitors block the translocation step of elongation. Cycloheximide is widely used but is known to cause the artifacts mentioned above.[1][2][3][6][7] Anisomycin and emetine are other elongation inhibitors that can be used, and they may induce different patterns of ribosome footprints. For instance, in yeast, cycloheximide favors 28-nucleotide footprints, while anisomycin favors 21-nucleotide footprints, which may correspond to different conformational states of the ribosome.[8]

  • Initiation Inhibitors (e.g., Harringtonine, Lactimidomycin): These inhibitors specifically block the initial stages of translation. Harringtonine stalls ribosomes at the start codon, making it a useful tool for identifying translation initiation sites (TIS).[9][10][11] However, it can obscure the relative utilization of different TIS under steady-state conditions.[9] this compound also traps initiating ribosomes and can be used for TIS mapping.[12][13]

  • Peptidyl Transferase Center Inhibitors (e.g., Sparsomycin): Sparsomycin targets the peptidyl transferase center on the large ribosomal subunit, inhibiting peptide bond formation.[14] It can be used to arrest translating ribosomes but may also introduce context-specific pausing.[14]

Q3: Are there inhibitor-free methods for ribosome profiling?

A3: Yes, to avoid the artifacts associated with translation inhibitors, inhibitor-free methods have been developed. These methods typically involve rapid cell harvesting and lysis, often by flash-freezing, to instantaneously arrest translation.[15] While these methods can minimize inhibitor-induced artifacts, they require careful optimization to prevent ribosome runoff and accurately capture the in vivo state of translation.

Troubleshooting Guide

Problem 1: I see a strong peak of ribosome footprints at the 5' end of my genes, especially at the start codon. Is this a real biological phenomenon?

  • Possible Cause: This is a classic artifact caused by the use of elongation inhibitors like cycloheximide.[1][2][3][4] The inhibitor blocks elongating ribosomes, but new ribosomes can still initiate translation and accumulate at the beginning of the coding sequence.

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: In some cases, increasing the concentration of the elongation inhibitor can help overcome some of these artifacts by ensuring a more rapid and complete arrest of all ribosomes.[1][3][6][7]

    • Use an Initiation Inhibitor Control: Perform a parallel experiment using an initiation inhibitor like harringtonine. This will specifically enrich for footprints at translation start sites and can help distinguish true initiation events from elongation inhibitor-induced pile-ups.[9][10][11]

    • Perform an Inhibitor-Free Experiment: If possible, conduct a ribosome profiling experiment without any translation inhibitors. This will provide a baseline measurement of ribosome distribution that is not influenced by drug-induced artifacts.

    • Data Analysis: Computationally trim the reads that map to the first few codons of the ORFs to mitigate the effect of this artifact when analyzing overall translation efficiency.

Problem 2: My translation efficiency measurements are inconsistent with other gene expression data (e.g., proteomics).

  • Possible Cause: The use of cycloheximide can artificially depress the calculated translation efficiency of certain genes, particularly those that are transcriptionally upregulated in response to the drug or the stress of its application.[5]

  • Troubleshooting Steps:

    • Matched RNA-Seq: Always perform a matched RNA-Seq experiment from the same biological sample to accurately normalize ribosome footprint counts to mRNA abundance.

    • Avoid Pre-treatment with Inhibitors: Whenever possible, add the translation inhibitor only to the lysis buffer rather than pre-treating the cells. This minimizes the time for cellular responses to the drug to occur.[2]

    • Validate with an Alternative Inhibitor: Compare the results obtained with cycloheximide to those from an experiment using a different elongation inhibitor or an inhibitor-free protocol.

    • Consider the Biological Context: Be aware that certain experimental conditions, such as nutrient starvation, can exacerbate the artifacts caused by cycloheximide.[1][5]

Problem 3: I am trying to study codon-specific translation rates, but my results are noisy.

  • Possible Cause: Translation inhibitors can introduce codon-specific biases, confounding the analysis of translation elongation dynamics.[2][4]

  • Troubleshooting Steps:

    • Inhibitor-Free Ribosome Profiling: For studies focused on codon usage and translation speed, an inhibitor-free protocol is highly recommended to obtain the most accurate representation of in vivo ribosome dynamics.[12]

    • Use a Combination of Inhibitors: Some studies suggest that using a combination of inhibitors or comparing datasets generated with different inhibitors can help to identify and filter out drug-specific artifacts.[16]

    • High-Resolution Ribosome Profiling: Employing high-resolution protocols that can distinguish between different ribosomal states (e.g., based on footprint size) may provide more nuanced information about elongation.[8]

Quantitative Data Summary

The following table summarizes the effects of different translation inhibitors on ribosome profiling data as reported in the literature.

InhibitorClassConcentration (Organism)Observed Artifacts/EffectsCitation(s)
Cycloheximide (CHX) Elongation100 µg/ml (S. cerevisiae)Accumulation of ribosomes at the 5' end of ORFs, particularly under stress conditions.[1][3]
100 µg/ml (HEK 293T)Minor differences when added only to the lysis buffer compared to pre-treatment.[2]
5-6 min pre-treatment (S. cerevisiae)Transcriptional upregulation of ribosome biogenesis genes, leading to artificially low TE.[5]
Harringtonine Initiation2 µg/ml (Mammalian cells)Immobilizes ribosomes at translation initiation sites, allowing for their identification.[10][11]
Injected in vivo (Mouse)Depletes polysomes and causes ribosomes to accumulate at start codons.[17]
Anisomycin ElongationNot specified (S. cerevisiae)Favors the generation of 21 nt ribosome-protected footprints.[8]
This compound InitiationNot specified (Mammalian cells)Traps initiating ribosomes, useful for mapping translation initiation sites.[12][13]

Experimental Protocols

Protocol 1: Standard Ribosome Profiling with Cycloheximide

This protocol is a generalized procedure for ribosome profiling in cultured mammalian cells using cycloheximide.

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.

    • Optional Pre-treatment: Add cycloheximide to the culture medium to a final concentration of 100 µg/ml and incubate for 5-10 minutes at 37°C. Note: For minimizing artifacts, it is often recommended to skip this pre-treatment step.

  • Cell Lysis:

    • Wash cells with ice-cold PBS containing 100 µg/ml cycloheximide.

    • Lyse cells in a buffer containing cycloheximide (e.g., Tris-HCl, NaCl, MgCl2, Triton X-100, and 100 µg/ml cycloheximide).

  • Nuclease Digestion:

    • Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

  • Ribosome Purification:

    • Layer the digested lysate onto a sucrose cushion and centrifuge at high speed to pellet the ribosomes.

  • RNA Extraction and Library Preparation:

    • Extract the RNA from the ribosome pellet.

    • Isolate the ribosome-protected fragments (RPFs), typically 28-30 nucleotides in length, by size selection on a denaturing polyacrylamide gel.

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription and PCR amplification to generate a cDNA library for deep sequencing.

Protocol 2: Identification of Translation Initiation Sites with Harringtonine

This protocol is adapted for identifying translation start sites.

  • Cell Culture and Treatment:

    • Grow cells to the desired density.

    • Add harringtonine to the culture medium to a final concentration of 2 µg/ml.

    • Incubate for a short period (e.g., 2 minutes).[10]

    • Add cycloheximide to a final concentration of 100 µg/ml to stabilize the stalled ribosomes.

  • Cell Lysis and Subsequent Steps:

    • Proceed with cell lysis, nuclease digestion, ribosome purification, and library preparation as described in Protocol 1.

Diagrams

Ribosome_Profiling_Workflow General Ribosome Profiling Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Digestion cluster_purification Purification cluster_library_prep Library Preparation & Sequencing start Cell Culture treatment Translation Inhibitor Treatment (Optional) start->treatment lysis Cell Lysis treatment->lysis nuclease Nuclease Digestion lysis->nuclease ribo_purify Ribosome Purification nuclease->ribo_purify rna_extract RNA Extraction ribo_purify->rna_extract rpf_iso RPF Isolation rna_extract->rpf_iso lib_prep Library Preparation rpf_iso->lib_prep sequencing Deep Sequencing lib_prep->sequencing data_analysis data_analysis sequencing->data_analysis Data Analysis

Caption: A generalized workflow for a ribosome profiling experiment.

Inhibitor_Artifacts Translation Inhibitor Artifacts in Ribosome Profiling cluster_elongation Elongation Inhibitors (e.g., Cycloheximide) cluster_initiation Initiation Inhibitors (e.g., Harringtonine) cluster_solution Mitigation Strategies chx Cycloheximide artifact1 5' End Accumulation chx->artifact1 artifact2 Codon-Specific Bias chx->artifact2 artifact3 Altered TE Measurement chx->artifact3 sol1 Inhibitor-Free Protocol artifact1->sol1 sol2 Optimize Inhibitor Concentration artifact1->sol2 artifact2->sol1 sol3 Use Alternative Inhibitors artifact3->sol3 harr Harringtonine artifact4 Start Codon Enrichment harr->artifact4 artifact5 Obscured TIS Utilization harr->artifact5 sol4 Careful Data Analysis artifact5->sol4

Caption: Common artifacts from translation inhibitors and mitigation strategies.

References

Minimizing cytotoxicity of Lactimidomycin in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Lactimidomycin (LTM) during long-term cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of eukaryotic translation elongation. It functions by binding to the E-site of the 60S ribosomal subunit, which prevents the translocation step of elongation.[1][2][3] This leads to a rapid and robust cessation of protein synthesis.

Q2: Why is this compound cytotoxic, especially in long-term experiments?

As a powerful inhibitor of protein synthesis, this compound's primary mechanism of action is also the source of its cytotoxicity.[1][2] By halting the production of all proteins, including those essential for cell survival and proliferation, prolonged exposure inevitably leads to cell death. This is particularly pronounced in long-term experiments where the cumulative effect of translation inhibition becomes critical.

Q3: How does the cytotoxicity of this compound compare to Cycloheximide (CHX)?

Both LTM and Cycloheximide (CHX) are translation elongation inhibitors that bind to the E-site of the ribosome.[2] However, LTM has been shown to be a more potent inhibitor than CHX.[2] While both are cytotoxic with prolonged exposure, the higher potency of LTM may necessitate the use of lower concentrations or different treatment strategies to maintain cell viability in long-term studies.

Q4: What are the initial signs of cytotoxicity I should look for?

Initial signs of cytotoxicity can include changes in cell morphology (e.g., rounding up, detachment from the culture surface), a decrease in the rate of cell proliferation, and the appearance of cellular debris in the culture medium. For more quantitative measures, it is advisable to perform cell viability assays.

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed in Long-Term Cultures

Possible Cause 1: this compound concentration is too high for the specific cell line and experiment duration.

  • Solution: Perform a dose-response and time-course experiment to determine the optimal, non-lethal concentration of LTM for your specific cell line and desired experimental window. It is recommended to test a range of concentrations, including those significantly lower than what is reported for short-term experiments.[4]

Possible Cause 2: Continuous exposure to LTM is leading to cumulative toxicity.

  • Solution 1: Intermittent Dosing. Instead of continuous exposure, consider a pulsed treatment approach. This involves treating the cells with LTM for a defined period, followed by a "washout" period with fresh, drug-free medium to allow for partial recovery of protein synthesis and cellular function. The cycle can then be repeated as necessary.

  • Solution 2: Use of Cytoprotective Agents. While not extensively studied specifically with LTM, co-treatment with agents that mitigate downstream apoptotic pathways could be explored.

    • Pan-caspase inhibitors (e.g., Z-VAD-FMK): Since prolonged stress can lead to apoptosis, inhibiting caspases, the key effector molecules of apoptosis, may reduce LTM-induced cell death.[5][6][7]

    • Antioxidants (e.g., N-acetylcysteine, Vitamin E): Inhibition of protein synthesis can lead to cellular stress and the generation of reactive oxygen species (ROS).[8][9][10][11] Antioxidants may help to mitigate this oxidative stress.[12][13][14][15][16]

Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays

Possible Cause 1: The chosen cytotoxicity assay is not suitable for long-term experiments.

  • Solution: For long-term studies, endpoint assays may not provide a complete picture. Consider using real-time cell analysis (RTCA) systems that continuously monitor cell proliferation, viability, and morphology. This allows for a more dynamic and detailed understanding of the cytotoxic effects of LTM over time.

Possible Cause 2: Improper assay execution.

  • Solution: Ensure that your cell seeding density is appropriate to avoid both under-confluence and over-confluence during the experiment.[4] Always include appropriate controls, such as vehicle-only (e.g., DMSO) treated cells and untreated cells. For endpoint assays, ensure that incubation times and reagent concentrations are optimized for your specific cell line.

Data Presentation

Table 1: Reported IC50 Values for this compound in Short-Term Assays

Cell LineAssay DurationIC50 (Growth Inhibition)Reference
Hs 579T24 hoursLow nM range[1]
HCC 193724 hoursLow nM range[1]
HCC 139524 hoursLow nM range[1]
HCC 221824 hoursLow nM range[1]
BT 47424 hoursLow nM range[1]
MCF 724 hoursLow nM range[1]
MDA-MB-23124 hoursLow nM range[1]
MCF 10A24 hoursHigher doses required[1]

Note: These values are for short-term exposure and should be used as a starting point for determining appropriate concentrations for long-term experiments. It is highly probable that significantly lower concentrations will be required to maintain viability over several days.

Experimental Protocols

Protocol 1: Determining Optimal LTM Concentration for Long-Term Experiments
  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.

  • LTM Dilution Series: Prepare a serial dilution of this compound in your complete cell culture medium. It is advisable to start with a concentration at least one order of magnitude lower than the reported short-term IC50 and perform 2-fold or 3-fold dilutions.

  • Treatment: The following day, replace the medium with the medium containing the different concentrations of LTM. Include vehicle-only and untreated controls.

  • Time Points: At regular intervals (e.g., 24, 48, 72, 96, and 120 hours), assess cell viability using a suitable assay (see Protocol 2).

  • Data Analysis: Plot cell viability against LTM concentration for each time point to determine the concentration that maintains a desired level of viability for the intended experimental duration.

Protocol 2: Long-Term Cell Viability Assessment using a Real-Time Cell Analyzer (RTCA)
  • Background Measurement: Add cell-free medium to the wells of an E-plate and measure the background impedance.

  • Cell Seeding: Seed cells at an optimized density in the E-plate wells.

  • Cell Proliferation Monitoring: Place the E-plate in the RTCA station in the incubator and monitor cell proliferation in real-time until the cells are in the logarithmic growth phase.

  • LTM Treatment: Add the desired concentrations of this compound to the wells.

  • Continuous Monitoring: Continue to monitor cell impedance in real-time for the duration of the experiment. The instrument software will generate a time-dependent cell response curve, providing detailed information on the kinetics of LTM's cytotoxic effects.

Protocol 3: Intermittent Dosing and Washout of this compound
  • Initial Treatment: Treat cells with the predetermined optimal concentration of LTM for a defined period (e.g., 12 or 24 hours).

  • Washout:

    • Aspirate the LTM-containing medium.

    • Gently wash the cells twice with pre-warmed, sterile PBS.

    • Add fresh, drug-free complete medium to the cells.

  • Recovery Period: Culture the cells in the drug-free medium for a defined recovery period (e.g., 24 or 48 hours).

  • Re-treatment: After the recovery period, repeat the LTM treatment and washout cycle as required for the experiment.

  • Monitoring: Monitor cell viability at regular intervals throughout the entire process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Long-Term Experiment cluster_analysis Analysis A Determine Optimal LTM Concentration (Dose-Response) C Initiate Experiment with Optimized LTM Concentration A->C B Optimize Cell Seeding Density B->C D Choose Dosing Strategy C->D E Continuous Exposure D->E Simpler F Intermittent Dosing (Treatment -> Washout -> Recovery) D->F For Reduced Cytotoxicity G Monitor Cell Viability (e.g., RTCA, Viability Assays) E->G F->G H Endpoint Analysis G->H

Caption: Experimental workflow for minimizing this compound cytotoxicity.

signaling_pathway LTM This compound Ribosome 60S Ribosome (E-site) LTM->Ribosome Binds to Translation Protein Synthesis (Elongation) Ribosome->Translation Inhibits Proteins Essential Proteins Translation->Proteins Stress Cellular Stress (e.g., Ribotoxic Stress) Translation->Stress Leads to Viability Decreased Cell Viability Proteins->Viability Maintains ROS Reactive Oxygen Species (ROS) Stress->ROS Apoptosis Apoptosis Stress->Apoptosis ROS->Apoptosis Apoptosis->Viability Causes

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

References

Lactimidomycin Stock Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Lactimidomycin stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 5.72 mg/mL, which corresponds to a concentration of 12.50 mM.[2] Achieving this concentration may require sonication and warming.[2]

Q3: How should I store the solid this compound powder?

A3: Solid this compound powder should be stored at -20°C and is stable for up to three years under these conditions.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Aliquoted stock solutions in DMSO should be stored frozen to prevent degradation from repeated freeze-thaw cycles.[1][3] For short-term storage, -20°C is suitable for up to one month.[1][2] For long-term storage, -80°C is recommended, where the solution is stable for up to six months.[1][2]

Q5: Why is my this compound precipitating when I add it to my aqueous culture medium?

A5: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO. This can be caused by several factors, including exceeding the aqueous solubility of this compound, a high final concentration of DMSO, or improper mixing techniques.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing this compound stock solutions.

ParameterValueNotes
Solvent DMSOHigh-purity, anhydrous recommended.
Solubility in DMSO 5.72 mg/mL (12.50 mM)Sonication and warming may be required.[2]
Powder Storage -20°CStable for up to 3 years.[1]
Stock Solution Storage (Short-term) -20°CStable for up to 1 month.[1][2]
Stock Solution Storage (Long-term) -80°CStable for up to 6 months.[1][2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Sonicator

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.576 mg of this compound (Molecular Weight: 457.56 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Following warming, sonicate the solution for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

Visual Guides

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound Powder to Room Temperature B Weigh Powder A->B C Add Anhydrous DMSO B->C D Vortex to Mix C->D E Warm to 37°C (if needed) D->E Incomplete Dissolution G Visually Confirm Complete Dissolution D->G Complete Dissolution F Sonicate (if needed) E->F F->G H Aliquot into Single-Use Tubes G->H I Store at -20°C (Short-term) H->I J Store at -80°C (Long-term) H->J G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Precipitation Observed in Aqueous Medium B High Final Concentration A->B C Incomplete Stock Dissolution A->C D Temperature Shock A->D E High Final DMSO % A->E F Lower Final Concentration B->F G Re-dissolve Stock (Warm/Sonicate) C->G H Pre-warm Medium to 37°C D->H I Use Serial Dilution in Medium D->I J Keep Final DMSO % < 0.5% E->J

References

Technical Support Center: Interpreting Polysome Profiles After Lactimidomycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polysome profiling experiments involving Lactimidomycin (LTM) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental interpretation, troubleshooting, and protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LTM) and how does it affect translation?

This compound is a potent inhibitor of eukaryotic translation. It specifically targets the initiation phase of protein synthesis. LTM binds to the E-site (exit site) of the 80S ribosome, but it does so preferentially on initiating ribosomes where the E-site is vacant. This action effectively stalls the ribosome at the start codon, preventing the first translocation event and thus inhibiting the transition from initiation to elongation.[1][2] As a result, ribosomes that have already initiated translation and are in the elongation phase are largely unaffected and will "run off" the mRNA transcript.

Q2: What is the expected change in a polysome profile after successful LTM treatment?

A successful LTM treatment will lead to a dramatic shift in the polysome profile. You should observe:

  • A significant decrease in the polysome peaks: As elongating ribosomes run off the mRNA and new initiation is blocked, the number of ribosomes per mRNA molecule decreases, leading to the collapse of the polysome fraction.

  • A substantial increase in the 80S monosome peak: The inhibition of initiation traps ribosomes at the start codon as 80S monosomes, causing them to accumulate.[1]

  • Little to no change in the 40S and 60S ribosomal subunit peaks.

Q3: How does the effect of LTM differ from that of Cycloheximide (CHX) on a polysome profile?

LTM and Cycloheximide (CHX) are both translation inhibitors, but they have distinct mechanisms of action that result in very different polysome profiles.

  • This compound (LTM): As an initiation inhibitor, it causes a "run-off" of elongating ribosomes and an accumulation of 80S monosomes at the start codon. This leads to a profile with a large 80S peak and diminished polysomes.

  • Cycloheximide (CHX): As an elongation inhibitor, it freezes ribosomes at their positions along the mRNA transcript. This preserves the polysome structure, and a typical polysome profile with prominent polysome peaks is maintained.[3][4]

Q4: How do I calculate the Polysome-to-Monosome (P/M) ratio?

The Polysome-to-Monosome (P/M) ratio is a quantitative measure of the global translation initiation rate. It is calculated by determining the area under the curve for the polysome region and dividing it by the area under the curve for the 80S monosome peak.[5][6] A decrease in the P/M ratio after LTM treatment is a key indicator of successful translation initiation inhibition. Software with integration capabilities can be used to calculate these areas from the absorbance profile data.[7]

Troubleshooting Guide

This guide addresses common issues encountered when interpreting polysome profiles after LTM treatment.

Observation Potential Cause(s) Recommended Action(s)
No change in polysome profile after LTM treatment. 1. Inactive LTM: The this compound may have degraded. 2. Insufficient LTM concentration: The concentration used may be too low to effectively inhibit translation initiation in your specific cell type or experimental conditions. 3. Insufficient incubation time: The treatment duration may not have been long enough for elongating ribosomes to run off the transcripts.1. Verify LTM activity: Use a fresh stock of LTM. 2. Optimize LTM concentration: Perform a dose-response experiment to determine the optimal concentration for your system. 3. Optimize incubation time: Perform a time-course experiment to determine the necessary treatment duration.
Partial collapse of polysomes and a moderate increase in the 80S peak. 1. Suboptimal LTM concentration or incubation time: The inhibition of initiation may be incomplete. 2. High global translation rate: In cells with extremely active translation, a longer incubation time may be needed for complete polysome run-off. 3. Presence of translationally resistant transcripts: Some mRNAs may have features that make them less susceptible to LTM-induced initiation arrest.1. Re-optimize LTM concentration and incubation time: Refer to the recommendations for "No change in polysome profile". 2. Increase incubation time: Try a longer LTM treatment period. 3. Further investigation: This could be a biologically significant result. Consider transcript-specific analyses (e.g., qPCR on polysome fractions) to identify the resistant mRNAs.
Significant decrease in polysomes, but no substantial increase in the 80S monosome peak. 1. Ribosome instability/dissociation: The 80S monosomes may be dissociating into 40S and 60S subunits, which would be indicated by an increase in the subunit peaks. This could be due to suboptimal buffer conditions (e.g., low MgCl2 concentration). 2. Cell lysis issues: Harsh lysis conditions can lead to ribosome dissociation.1. Check lysis buffer composition: Ensure the buffer contains an adequate concentration of MgCl2 (typically 5-10 mM) to maintain ribosome integrity. 2. Optimize cell lysis: Use a gentler lysis method.
Overall low signal or noisy profile. 1. Insufficient starting material: Not enough cells or tissue were used. 2. RNA degradation: RNases may have degraded the polysomes. 3. Issues with the fractionation system: Bubbles in the system or a poorly formed gradient can disrupt the profile.[8]1. Increase the amount of starting material. 2. Work in an RNase-free environment: Use RNase inhibitors in your buffers and maintain cold temperatures throughout the procedure.[8] 3. Check the sucrose gradient and fractionation equipment: Ensure the gradient was prepared correctly and that the fractionation system is free of bubbles.[8]

Visualizing Experimental Workflows and Troubleshooting

This compound's Mechanism of Action

LTM_Mechanism cluster_0 Translation Initiation cluster_1 Translation Elongation 40S 40S 80S_initiation 80S Initiation Complex 40S->80S_initiation + 60S + mRNA 60S 60S mRNA mRNA Blocked_Complex Stalled 80S-LTM Complex 80S_initiation->Blocked_Complex LTM binds to E-site LTM This compound LTM->Blocked_Complex Elongating_Ribosome Elongating Ribosome Blocked_Complex->Elongating_Ribosome Elongation Blocked Run_off Ribosome Run-off Polypeptide Polypeptide chain Elongating_Ribosome->Polypeptide Polysome_Profiling_Workflow Cell_Culture 1. Cell Culture LTM_Treatment 2. This compound Treatment Cell_Culture->LTM_Treatment Cell_Harvest 3. Cell Harvest LTM_Treatment->Cell_Harvest Cell_Lysis 4. Cell Lysis Cell_Harvest->Cell_Lysis Sucrose_Gradient 5. Sucrose Density Gradient Centrifugation Cell_Lysis->Sucrose_Gradient Fractionation 6. Fractionation & Absorbance Reading (A254) Sucrose_Gradient->Fractionation Data_Analysis 7. Data Analysis (P/M Ratio Calculation) Fractionation->Data_Analysis Troubleshooting_LTM Start Analyze Polysome Profile Expected_Change Polysomes decreased? 80S increased? Start->Expected_Change Success Successful Initiation Inhibition Expected_Change->Success Yes No_Change No change in profile? Expected_Change->No_Change No Partial_Change Partial polysome collapse? Expected_Change->Partial_Change Partially No_80S_Increase Polysomes decreased, but no 80S increase? Expected_Change->No_80S_Increase Only polysomes decreased Action_No_Change Check LTM activity. Optimize concentration/time. No_Change->Action_No_Change Action_Partial_Change Re-optimize LTM concentration/time. Consider biological resistance. Partial_Change->Action_Partial_Change Action_No_80S_Increase Check buffer (MgCl2). Optimize lysis conditions. No_80S_Increase->Action_No_80S_Increase

References

Addressing variability in Lactimidomycin's inhibitory effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in the inhibitory effects of Lactimidomycin (LTM) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (LTM) is a potent natural product that inhibits eukaryotic protein synthesis. It functions by binding to the E-site (exit site) of the 60S ribosomal subunit. This action stalls the ribosome at the initial stages of translation elongation, preventing the formation of functional proteins. Its mechanism is similar to that of cycloheximide (CHX), another well-known translation inhibitor, although LTM is generally more potent.

Q2: I am observing different IC50 values for LTM compared to published data. Why could this be?

A2: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to LTM. Factors such as metabolic rate, protein synthesis dependency, and membrane permeability can all influence the effective concentration of the inhibitor.

  • Experimental Conditions: Variations in cell culture conditions, such as media composition, serum percentage, cell density, and incubation time, can significantly impact the apparent IC50 value.

  • Compound Stability and Handling: LTM, like many small molecules, can degrade if not stored or handled properly. Repeated freeze-thaw cycles or prolonged exposure to light can reduce its potency.

  • Data Analysis Methods: The mathematical model used to calculate the IC50 from a dose-response curve can also introduce variability.

Q3: Can cells develop resistance to this compound?

A3: While specific resistance mechanisms to LTM are not extensively documented, cross-resistance with the structurally similar inhibitor cycloheximide (CHX) has been observed. Resistance to CHX can arise from mutations in ribosomal proteins, such as those in the 60S ribosomal subunit, which can alter the drug's binding site.[1][2][3][4][5] It is plausible that similar mutations could confer resistance to LTM.

Q4: How should I prepare and store my this compound stock solution?

A4: To ensure consistent results, proper preparation and storage of LTM are crucial.

  • Preparation: LTM is typically dissolved in a high-quality solvent like DMSO to create a concentrated stock solution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Consult the manufacturer's datasheet for specific recommendations on stability.

Troubleshooting Guide: Inconsistent Inhibitory Effects

This guide provides a structured approach to troubleshooting variability in your experimental results with this compound.

Problem 1: High variability between replicate wells in a single experiment.
Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting. Ensure consistent pipetting technique.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.
Incomplete Drug Solubilization Ensure the LTM stock solution and subsequent dilutions are fully dissolved before adding to the cells. Vortex or gently warm if necessary, following manufacturer's guidelines.
Plate Handling Minimize the time the plate is outside the incubator to avoid temperature and pH fluctuations.
Problem 2: Inconsistent IC50 values between different experiments.
Potential Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Variations in Cell Culture Conditions Standardize cell seeding density, media formulation, and serum concentration and lot. Test new lots of media and serum for their impact on cell growth and drug sensitivity.
Inconsistent Incubation Time Use a precise and consistent incubation time for all experiments. Time-dependent effects can significantly alter IC50 values.
LTM Stock Degradation Prepare fresh working dilutions for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and drug response.

Quantitative Data Summary

The inhibitory effects of this compound can vary depending on the cell line or the virus being studied. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Various Tumor Cell LinesNot SpecifiedPotent antiproliferative effect
P388 LymphomaLeukemiaEffective in extending survival in mice

Table 2: Antiviral Activity of this compound

VirusVirus FamilyCell LineEC50/EC90
Dengue Virus 2 (DENV2)FlaviviridaeHuh7EC90 of 0.4 µM
Kunjin VirusFlaviviridaeVeroSensitive to LTM
Modoc VirusFlaviviridaeVeroSensitive to LTM
Vesicular Stomatitis Virus (VSV)RhabdoviridaeVeroSensitive to LTM
Poliovirus 1PicornaviridaeVeroSensitive to LTM

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of LTM on adherent cell lines.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (LTM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • LTM Treatment:

    • Prepare a stock solution of LTM in DMSO.

    • Perform serial dilutions of LTM in complete medium to achieve a range of desired concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest LTM concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared LTM dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the LTM concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G This compound's Mechanism of Action cluster_ribosome 80S Ribosome E_site E-site Elongation Translation Elongation E_site->Elongation Blocks No_Protein No Functional Protein E_site->No_Protein Results in P_site P-site A_site A-site LTM This compound LTM->E_site Binds to Protein Functional Protein Elongation->Protein Leads to

Caption: this compound binds to the ribosomal E-site, blocking translation elongation.

G Experimental Workflow for IC50 Determination Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 LTM_Treatment Treat with LTM Serial Dilutions Incubation1->LTM_Treatment Incubation2 Incubate 48-72h LTM_Treatment->Incubation2 Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation2->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability vs. Control Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical workflow for determining the IC50 value of this compound.

G Troubleshooting Inconsistent LTM Results Inconsistent_Results Inconsistent LTM Results Check_Replicates High variability within a single experiment? Inconsistent_Results->Check_Replicates Check_Experiments Inconsistent results between experiments? Inconsistent_Results->Check_Experiments Pipetting Review Pipetting Technique & Calibration Check_Replicates->Pipetting Yes Cell_Seeding Check Cell Seeding Consistency Check_Replicates->Cell_Seeding Yes Reagents Verify Reagent Preparation & Stability Check_Replicates->Reagents Yes Cell_Culture Standardize Cell Culture Conditions (Passage #, Media, Serum) Check_Experiments->Cell_Culture Yes Protocol Ensure Consistent Protocol Execution (Incubation Times) Check_Experiments->Protocol Yes LTM_Stock Check LTM Stock Integrity (Storage, Aliquoting) Check_Experiments->LTM_Stock Yes

Caption: A logical approach to troubleshooting variable this compound results.

References

Protocol adjustments for using Lactimidomycin in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Lactimidomycin (LTM) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustments for using this compound in different cell types, troubleshooting common experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (LTM) is a potent natural product that acts as a selective inhibitor of eukaryotic protein synthesis.[1][2] It specifically targets the eukaryotic ribosome, binding to the E-site of the 60S ribosomal subunit.[3] This binding event prevents the translocation of the ribosome after the first peptide bond has been formed, effectively stalling translation at the very beginning of the elongation phase.[1][3] LTM is reported to be over ten times more potent than the commonly used translation inhibitor, cycloheximide (CHX).[3]

Q2: What are the primary applications of this compound in research?

A2: this compound is a valuable tool for studying the dynamics of protein synthesis. Its primary applications include:

  • Ribosome Profiling: LTM is widely used in ribosome profiling (Ribo-Seq) experiments to map translation initiation sites (TIS) with high precision. By arresting ribosomes at the start of elongation, it allows for the enrichment and sequencing of ribosome-protected mRNA fragments corresponding to initiation codons.[4][5][6]

  • Studying Translation Elongation: As a potent and specific inhibitor of the first translocation step, LTM is used to investigate the mechanisms of translation elongation.[3]

  • Cancer Research: LTM has demonstrated potent antiproliferative effects on various tumor cell lines and has been studied for its potential as an anticancer agent.[2][7]

  • Virology Research: LTM has been shown to inhibit the replication of several RNA viruses, including Dengue virus, by blocking viral protein synthesis.[1]

Q3: How does this compound differ from Cycloheximide (CHX)?

A3: While both LTM and CHX are translation elongation inhibitors that bind to the E-site of the ribosome, they have key differences:

  • Potency: LTM is significantly more potent than CHX, with studies indicating a more than ten-fold higher activity in inhibiting protein synthesis.[3]

  • Mechanism of Stalling: LTM stalls the ribosome immediately after the formation of the first peptide bond. In contrast, CHX appears to allow for one round of translocation before halting further elongation.[3]

  • Polysome Profiles: Treatment with LTM leads to a significant depletion of polysomes, which is not typically observed with CHX treatment.[3]

Q4: What is the recommended starting concentration and incubation time for this compound?

A4: The optimal concentration and incubation time for LTM are highly cell-type dependent. For initial experiments, a dose-response curve is recommended to determine the IC50 for your specific cell line. A general starting point for many cancer cell lines is in the low nanomolar range (1-100 nM) for a 24-hour incubation.[2] However, non-tumorigenic cells may require higher concentrations.[2] For ribosome profiling experiments aimed at capturing initiation events, shorter incubation times are typically used.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in control (untreated) cells.

  • Possible Cause: Suboptimal cell culture conditions, contamination, or improper handling.

  • Solution:

    • Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Regularly test for mycoplasma contamination.

    • Use proper aseptic techniques to avoid bacterial or fungal contamination.

    • Optimize cell seeding density to avoid overgrowth or nutrient depletion.

Issue 2: No or very low inhibition of protein synthesis observed.

  • Possible Cause:

    • LTM concentration is too low: The cell type you are using may be less sensitive to LTM.

    • LTM degradation: Improper storage or handling of the LTM stock solution.

    • Inefficient delivery: The compound may not be effectively reaching the ribosomes within the cell.

  • Solution:

    • Perform a dose-response experiment with a wider range of LTM concentrations.

    • Prepare fresh LTM stock solutions and store them at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[8]

    • Increase the incubation time to allow for better penetration and activity.

Issue 3: Inconsistent results between experiments.

  • Possible Cause:

    • Variability in cell culture conditions: Differences in cell passage number, confluency, or growth phase can affect the cellular response to LTM.

    • Inaccurate LTM concentration: Errors in diluting the stock solution.

  • Solution:

    • Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and seed them to achieve a similar confluency at the start of each experiment.

    • Carefully prepare fresh dilutions of LTM for each experiment from a validated stock solution.

Issue 4: Artifacts in ribosome profiling data.

  • Possible Cause:

    • Inhibitor-induced biases: All translation inhibitors, including LTM, can potentially introduce artifacts in ribosome profiling data, such as an over-representation of ribosomes at the 5' end of coding sequences.[4][9]

  • Solution:

    • Carefully titrate the LTM concentration to find the lowest effective dose that arrests initiation without causing significant downstream effects.

    • Compare your results with data from experiments using other translation inhibitors (e.g., harringtonine) or no inhibitor to identify potential LTM-specific artifacts.[10]

    • Be aware that high concentrations of translation inhibitors can lead to the accumulation of ribosomes at the start of open reading frames.[4][9]

Data Presentation: this compound Potency in Various Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for this compound in different cell lines. It is important to note that these values are highly dependent on the specific experimental conditions, including incubation time and the assay used.

Cell LineCell TypeAssayIncubation Time (hours)IC50 / GI50
Various Tumor Cell Lines CancerProtein Synthesis Inhibition-37.82 nM (IC50)[2]
Hs 579T Breast CancerCell Growth24Low nM range (IC50)[2]
HCC 1937 Breast CancerCell Growth24Low nM range (IC50)[2]
HCC 1395 Breast CancerCell Growth24Low nM range (IC50)[2]
HCC 2218 Breast CancerCell Growth24Low nM range (IC50)[2]
BT 474 Breast CancerCell Growth24Low nM range (IC50)[2]
MCF 7 Breast CancerCell Growth24Low nM range (IC50)[2]
MDA-MB-231 Breast CancerCell Growth24Low nM range (IC50)[2]
MDA-MB-231 Breast CancerCytotoxicity-1-3 µM (GI50)[7]
MCF 10A Non-tumorigenic BreastCell Growth24Higher doses than cancer cell lines (IC50)[2]
Huh7 Liver CancerDENV2 Production24EC90 of 0.4 µM[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Kill Curve Assay)

This protocol is a general guideline for determining the minimum effective concentration of LTM required to achieve the desired level of translation inhibition or cytotoxicity in a specific cell line.

Materials:

  • Your cell line of interest (adherent or suspension)

  • Complete cell culture medium

  • This compound (LTM) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a 96-well plate at a density that will allow them to reach 50-70% confluency after 24 hours.

    • Suspension cells: Seed cells in a 96-well plate at a density appropriate for your cell line (typically between 1 x 10^5 and 1 x 10^6 viable cells/mL).[11]

  • LTM Treatment:

    • After 24 hours of incubation, prepare a serial dilution of LTM in complete cell culture medium. A common starting range is from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest LTM concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of LTM.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay). Follow the manufacturer's protocol for the specific assay.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the data to the no-treatment control to determine the percentage of cell viability at each LTM concentration.

    • Plot the cell viability against the log of the LTM concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Ribosome Profiling with this compound for Translation Initiation Site Mapping

This is a generalized workflow for using LTM in a ribosome profiling experiment. For detailed, step-by-step instructions, refer to established ribosome profiling protocols.[4][5]

Materials:

  • Your cell line of interest

  • This compound (LTM)

  • Lysis buffer

  • Sucrose cushions or gradients

  • RNase I

  • Reagents for library preparation and sequencing

Procedure:

  • Cell Treatment:

    • Culture your cells to the desired confluency.

    • Treat the cells with an optimized concentration of LTM for a short period to arrest initiating ribosomes. The exact time and concentration should be optimized for your cell line.

  • Cell Lysis:

    • Rapidly harvest and lyse the cells in a lysis buffer that preserves ribosome-mRNA complexes.

  • Nuclease Footprinting:

    • Treat the cell lysate with RNase I to digest any mRNA that is not protected by ribosomes.

  • Ribosome Isolation:

    • Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments) by ultracentrifugation through a sucrose cushion or gradient.

  • RNA Extraction and Library Preparation:

    • Extract the ribosome-protected RNA fragments.

    • Prepare a sequencing library from the extracted RNA fragments. This typically involves ligation of adapters, reverse transcription, and PCR amplification.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome or transcriptome to map the positions of the initiating ribosomes.

Mandatory Visualizations

translation_elongation_inhibition cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Peptide Bond Formation E_site E Site P_site->E_site Translocation P_site->E_site Peptidyl_tRNA Peptidyl-tRNA P_site->Peptidyl_tRNA Deacylated_tRNA Deacylated tRNA E_site->Deacylated_tRNA mRNA mRNA mRNA->A_site Codon Recognition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Exit Exit Deacylated_tRNA->Exit This compound This compound This compound->E_site Inhibits

Caption: Mechanism of this compound (LTM) action on eukaryotic translation elongation.

ltm_optimization_workflow Start Start: Select Cell Line Dose_Response 1. Perform Dose-Response (Kill Curve Assay) Start->Dose_Response Incubation_Time 2. Optimize Incubation Time Dose_Response->Incubation_Time Viability_Assay 3. Assess Cell Viability (e.g., MTT, Resazurin) Incubation_Time->Viability_Assay Data_Analysis 4. Analyze Data & Determine IC50 Viability_Assay->Data_Analysis Troubleshoot Troubleshoot? Data_Analysis->Troubleshoot High_Cytotoxicity High Cytotoxicity: - Check cell health - Reduce concentration/time Troubleshoot->High_Cytotoxicity Yes Low_Inhibition Low Inhibition: - Increase concentration - Check LTM stability Troubleshoot->Low_Inhibition Yes End End: Optimized Protocol Troubleshoot->End No High_Cytotoxicity->Dose_Response Low_Inhibition->Dose_Response

Caption: Workflow for optimizing this compound treatment in a new cell line.

References

Validation & Comparative

Lactimidomycin vs. Cycloheximide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein synthesis inhibitors, Lactimidomycin (LTM) and Cycloheximide (CHX) are two prominent molecules utilized by researchers to dissect cellular processes. Both compounds target the eukaryotic ribosome, yet they exhibit distinct potencies, mechanisms, and cellular effects. This guide provides a detailed comparative analysis of this compound and Cycloheximide, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound (LTM)Cycloheximide (CHX)
Primary Target Eukaryotic 80S Ribosome (60S subunit)Eukaryotic 80S Ribosome (60S subunit)
Binding Site E-site of the 60S ribosomal subunitE-site of the 60S ribosomal subunit
Mechanism of Action Blocks the translocation step of elongation by occluding the binding of deacylated tRNA to the E-site.[1]Blocks the translocation step of elongation, but allows for one round of translocation before halting further elongation.[1]
Potency High (IC50 in low nanomolar range for cell growth inhibition)[2]Moderate (IC50 typically in the micromolar range for cytotoxicity)
Application in Ribosome Profiling Used to arrest ribosomes at initiation sites.Used to arrest ribosomes during elongation.

Quantitative Comparison: Potency and Efficacy

The following tables summarize the available quantitative data on the inhibitory concentrations of this compound and Cycloheximide.

Table 1: Inhibition of Protein Synthesis and Ribosome Binding Affinity

CompoundIC50 (Protein Synthesis)Ribosome Binding Affinity (Kd)
This compound37.82 nM[2]~500 nM
CycloheximideNot explicitly found in a comparable assay~15 µM

Table 2: Comparative Cytotoxicity (IC50) in Various Cell Lines

Cell LineThis compound (IC50)Cycloheximide (IC50)
Breast Cancer Lines
Hs 579TLow nM range[2]Data not available
HCC 1937Low nM range[2]Data not available
HCC 1395Low nM range[2]Data not available
HCC 2218Low nM range[2]Data not available
BT 474Low nM range[2]Data not available
MCF 7Low nM range[2]Data not available
MDA-MB-231Low nM range[2]Data not available
Other Cancer Lines
CEMData not available0.12 µM
9LData not available0.2 µM
SK-MEL-28Data not available1 µM
Hepatocellular Carcinoma
HepG2Data not available6.6 µM
Primary Cells
Primary Rat HepatocytesData not available0.29 µM

Note: A direct side-by-side comparison of IC50 values in the same cell lines under identical conditions is limited in the available literature. The data presented is compiled from various sources and should be interpreted with caution.

Mechanism of Action: A Deeper Dive

Both this compound and Cycloheximide target the E-site (exit site) of the large (60S) ribosomal subunit, thereby inhibiting the elongation phase of protein synthesis. However, their precise mechanisms of inhibition differ significantly, leading to distinct experimental outcomes.

This compound acts as a potent inhibitor by physically obstructing the E-site, which prevents the deacylated tRNA from moving into this site from the P-site (peptidyl site) during translocation. This complete blockage effectively freezes the ribosome at the initiation stage or very early in elongation.

Cycloheximide , on the other hand, binds to the E-site in a manner that still permits one round of translocation to occur. After this single translocation event, the ribosome becomes stalled, preventing subsequent rounds of elongation. This unique property of allowing a "last gasp" of movement has implications for ribosome profiling studies.

Mechanism_of_Action cluster_LTM This compound (LTM) cluster_CHX Cycloheximide (CHX) LTM_Ribosome Ribosome at Initiation/Early Elongation LTM_Block LTM binds to E-site LTM_Ribosome->LTM_Block LTM_Stall Translocation BLOCKED (tRNA cannot enter E-site) LTM_Block->LTM_Stall CHX_Ribosome Elongating Ribosome CHX_Translocation One round of translocation occurs CHX_Ribosome->CHX_Translocation CHX_Block CHX binds to E-site CHX_Translocation->CHX_Block CHX_Stall Further translocation HALTED CHX_Block->CHX_Stall

Figure 1: Comparative mechanism of action for LTM and CHX.

Experimental Protocols

In Vitro Translation Assay

This protocol provides a framework for comparing the inhibitory effects of this compound and Cycloheximide on protein synthesis in a cell-free system. Commercial kits, such as those based on rabbit reticulocyte lysate or HeLa cell extracts, are readily available.[3][4][5][6]

Objective: To determine and compare the IC50 values of LTM and CHX for the inhibition of in vitro protein synthesis.

Materials:

  • Commercial in vitro translation kit (e.g., Rabbit Reticulocyte Lysate System)

  • Reporter mRNA (e.g., Luciferase mRNA)

  • This compound (stock solution in DMSO)

  • Cycloheximide (stock solution in DMSO)

  • Nuclease-free water

  • Luminometer and appropriate assay reagents

  • 96-well microplate

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of LTM and CHX in DMSO. A typical starting concentration for LTM would be in the low micromolar range, while for CHX, it would be in the high micromolar to low millimolar range. Prepare a vehicle control (DMSO only).

  • Set up a Master Mix: On ice, prepare a master mix containing the reaction buffer, amino acid mixture, and reporter mRNA as per the manufacturer's instructions.

  • Assemble Reactions: In a 96-well plate, add the appropriate volume of the in vitro translation master mix to each well.

  • Add Inhibitors: Add a small volume of the diluted LTM, CHX, or DMSO control to the respective wells.

  • Initiate Translation: Transfer the plate to the recommended incubation temperature (e.g., 30°C or 37°C) and incubate for the time specified in the kit protocol (typically 60-90 minutes).

  • Measure Reporter Activity: Following incubation, measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter activity against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value for each compound.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to study translation at a genome-wide level. The choice between LTM and CHX is critical as they provide different snapshots of the translatome.

  • This compound is used to arrest ribosomes at the translation initiation sites, providing a map of active start codons.

  • Cycloheximide is used to arrest ribosomes during the elongation phase, revealing the density of ribosomes along the coding sequences.

The detailed protocol for ribosome profiling is extensive and can be found in specialized publications. The key difference lies in the initial cell treatment step where either LTM or CHX is added to the culture medium before cell lysis.

Experimental_Workflow cluster_Workflow General Experimental Workflow Start Cell Culture Treatment Treat with Inhibitor (LTM or CHX) Start->Treatment Lysis Cell Lysis Treatment->Lysis Assay Downstream Assay Lysis->Assay IVT In Vitro Translation Assay->IVT RiboSeq Ribosome Profiling Assay->RiboSeq Viability Cell Viability Assay Assay->Viability Analysis Data Analysis & Interpretation IVT->Analysis RiboSeq->Analysis Viability->Analysis

References

Decoding Translation Inhibition: A Comparative Analysis of Lactimidomycin and Puromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Head-to-Head Battle of Ribosome Inhibitors: Unraveling the Distinct Mechanisms of Lactimidomycin and Puromycin

[City, State] – December 15, 2025 – In the intricate world of cellular biology, the ribosome stands as a central figure, orchestrating the synthesis of proteins essential for life. The ability to modulate this process has profound implications for both basic research and therapeutic development. Two potent inhibitors of protein synthesis, this compound and Puromycin, are widely utilized tools in these endeavors. While both effectively halt translation, they do so through fundamentally different mechanisms. This guide provides a detailed comparison of their modes of action, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their specific scientific questions.

This compound, a glutarimide antibiotic, acts as a formidable roadblock during the elongation phase of translation.[1][2][3][4] In contrast, Puromycin, an aminonucleoside antibiotic, mimics a key component of the translational machinery to prematurely terminate protein synthesis.[5][6][7][8] Understanding these distinctions is crucial for the accurate interpretation of experimental results and the design of novel therapeutic strategies.

At the Heart of the Ribosome: Divergent Mechanisms of Action

The 80S ribosome in eukaryotes is a complex molecular machine with three key sites for transfer RNA (tRNA) binding: the aminoacyl (A), peptidyl (P), and exit (E) sites. The journey of a nascent polypeptide chain involves a coordinated dance of tRNAs through these sites. This compound and Puromycin each throw a wrench in this choreography, but at different locations and with different consequences.

This compound: The E-Site Blocker

This compound exerts its inhibitory effect by binding to the E-site of the large ribosomal subunit (60S).[1][2][4] This binding event physically obstructs the translocation step of elongation, where the ribosome is meant to move one codon down the messenger RNA (mRNA).[1][2][4] By occupying the E-site, this compound prevents the deacylated tRNA from the P-site from moving into the E-site, thereby stalling the ribosome and halting further peptide chain elongation.[4] Some studies suggest that this compound preferentially targets initiating ribosomes, as the E-site is only vacant during the initiation phase of translation.[9]

Puromycin: The A-Site Mimic and Chain Terminator

Puromycin's mechanism is a classic example of molecular mimicry.[5][7][8] Its structure closely resembles the 3' end of an aminoacyl-tRNA, the molecule responsible for carrying a new amino acid to the ribosome.[5][6][8] This structural similarity allows Puromycin to enter the A-site of the ribosome.[5][7] The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and Puromycin.[5][7] However, because Puromycin contains an amide bond instead of the ester bond found in a true aminoacyl-tRNA, the resulting puromycylated peptide is unable to participate in the subsequent translocation step and dissociates from the ribosome, leading to premature chain termination.[8]

Quantitative Comparison of Inhibitory Potency

The potency of translation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration at which 50% of the biological process is inhibited. While a direct comparison from a single study is ideal, data from various sources consistently demonstrate that this compound is a significantly more potent inhibitor of protein synthesis than Puromycin.

InhibitorTarget Organism/SystemAssayIC50 / EC50Reference
This compound Eukaryotic translationProtein synthesis inhibition37.82 nM[MedChemExpress Data]
Puromycin NIH/3T3 cellsCytotoxicity3.96 µM[10]
Puromycin HepG2 cellsProtein synthesis inhibition1.6 ± 1.2 µM[11]

Note: The presented IC50/EC50 values are from different studies and experimental systems and should be interpreted as indicative of relative potency rather than absolute comparative values.

Visualizing the Mechanisms of Inhibition

The following diagrams, generated using the DOT language, illustrate the distinct molecular mechanisms of this compound and Puromycin.

Lactimidomycin_Mechanism cluster_ribosome Ribosome (60S Subunit) E_site E-Site P_site P-Site P_site->E_site X A_site A-Site This compound This compound This compound->E_site Binds tRNA_P Peptidyl-tRNA tRNA_A Aminoacyl-tRNA Translocation Translocation Blocked

Mechanism of this compound Action

Puromycin_Mechanism cluster_ribosome Ribosome P_site P-Site Nascent Peptide Puromycin Puromycin P_site:f0->Puromycin Peptide bond formation A_site A-Site Puromycin->A_site Enters (mimics aa-tRNA) Puromycylated_Peptide Puromycylated Peptide Puromycin->Puromycylated_Peptide Release Termination Premature Termination

Mechanism of Puromycin Action

Experimental Protocols

Accurate assessment of translation inhibition requires robust experimental design. Below are outlines of common methodologies used to study the effects of this compound and Puromycin.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.

Objective: To determine the IC50 of this compound and Puromycin on in vitro translation.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino acid mixture (with one radiolabeled amino acid, e.g., [35S]-Methionine)

  • This compound and Puromycin stock solutions

  • Nuclease-free water

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a master mix containing the cell-free extract, amino acid mixture, and reporter mRNA.

  • Aliquot the master mix into tubes.

  • Add serial dilutions of this compound or Puromycin to the respective tubes. Include a no-inhibitor control.

  • Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C for 60-90 minutes).

  • Stop the reaction by adding an RNase solution and placing on ice.

  • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Collect the precipitated proteins on a filter membrane.

  • Wash the filter membrane to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filter membranes using a scintillation counter or phosphorimager.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Protein Synthesis Assay (e.g., SUnSET)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis in cultured cells using Puromycin. A similar principle can be applied to assess the inhibitory effect of this compound by pre-treating cells with it before the Puromycin pulse.

Objective: To compare the effects of this compound and Puromycin on global protein synthesis in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound and Puromycin stock solutions

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-puromycin antibody

  • Secondary antibody conjugated to HRP

  • Western blotting apparatus and reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • For this compound treatment, pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Add a low concentration of Puromycin (e.g., 1-10 µg/mL) to all wells (including those pre-treated with this compound) for a short pulse (e.g., 10-30 minutes). Include a no-puromycin control.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycylated peptides.

  • Quantify the band intensities to determine the relative rate of protein synthesis in each condition.

SUnSET_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry Seed_Cells Seed Cells Treat_Inhibitor Treat with This compound (optional) Seed_Cells->Treat_Inhibitor Pulse_Puromycin Pulse with Puromycin Treat_Inhibitor->Pulse_Puromycin Lyse_Cells Cell Lysis Pulse_Puromycin->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Western_Blot Western Blot (Anti-Puromycin) Quantify_Protein->Western_Blot Analyze_Data Data Analysis Western_Blot->Analyze_Data

References

A Comparative Guide to Lactimidomycin and Harringtonine for Translation Initiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of translation initiation is crucial for understanding gene regulation and its dysregulation in various diseases. The development of techniques like ribosome profiling has enabled a genome-wide view of protein synthesis. Central to these techniques is the use of translation inhibitors to arrest ribosomes at specific stages of translation. Lactimidomycin (LTM) and Harringtonine (Harr) are two widely used inhibitors to study translation initiation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

This compound and Harringtonine, while both utilized to stall ribosomes at the start of translation, employ distinct mechanisms of action.

This compound (LTM) is a highly specific inhibitor of the first round of translation elongation. It binds to the E-site (exit site) of the fully assembled 80S ribosome at the initiation codon. This binding event occurs after the initiator tRNA (Met-tRNAi) is in the P-site (peptidyl site). LTM allows for the formation of the first peptide bond but then completely blocks the translocation of the ribosome along the mRNA. This results in a precise and sharp accumulation of ribosomes directly at the authentic translation initiation site (TIS).

Harringtonine (Harr) , on the other hand, is thought to bind to the A-site (aminoacyl site) of the 60S ribosomal subunit. This prevents the binding of the first aminoacyl-tRNA, thereby inhibiting the initial steps of elongation. While effective at enriching for initiating ribosomes, its mechanism is considered less precise than that of LTM. Harringtonine can sometimes allow for a few rounds of elongation before stalling the ribosome, leading to a broader and less defined peak of ribosome footprints downstream of the actual TIS. This phenomenon is often referred to as ribosome "slipping" or "read-through".

cluster_LTM This compound (LTM) Mechanism cluster_Harr Harringtonine (Harr) Mechanism 80S_LTM 80S Ribosome Assembled at Start Codon E_Site_LTM E-site occupied by LTM 80S_LTM->E_Site_LTM LTM binds P_Site_LTM P-site with Initiator tRNA 80S_LTM->P_Site_LTM A_Site_LTM A-site 80S_LTM->A_Site_LTM E_Site_LTM->A_Site_LTM Translocation Blocked P_Site_LTM->A_Site_LTM First peptide bond forms mRNA_LTM mRNA 60S_Harr 60S Ribosomal Subunit A_Site_Harr A-site occupied by Harringtonine 60S_Harr->A_Site_Harr Harr binds tRNA_binding Aminoacyl-tRNA tRNA_binding->A_Site_Harr Binding Blocked

Figure 1. Mechanisms of Action of LTM and Harringtonine.

Performance Comparison: Ribosome Profiling Data

FeatureThis compound (LTM)Harringtonine (Harr)
Precision of TIS Mapping Very High (Single-nucleotide resolution)[1][2]Moderate[1][2]
Ribosome Footprint Distribution Sharp, distinct peak at the annotated start codon[2]Broader peak, with a significant fraction of reads downstream of the start codon[2]
Signal-to-Noise Ratio High[1]Lower, due to "leaky" stalling[1]
Identification of Alternative TIS More accurate and reliable[1]Can be ambiguous due to imprecise stalling[1][2]
In Vivo Applicability (complex organisms) Less commonly used, potentially due to cost and availabilityMore established for in vivo studies in organisms like mice[4]

Experimental Protocols

The following are generalized protocols for using LTM and Harringtonine in ribosome profiling and polysome profiling experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Ribosome Profiling for TIS Mapping

This technique, also known as global translation initiation sequencing (GTI-seq), aims to isolate and sequence mRNA fragments protected by initiating ribosomes.[5][6]

cluster_workflow Ribosome Profiling Workflow for TIS Mapping start Cell Culture inhibitor Treat with LTM or Harringtonine (allows elongating ribosomes to run off) start->inhibitor lysis Cell Lysis (with cycloheximide to halt all ribosomes) inhibitor->lysis nuclease Nuclease Digestion (degrades unprotected mRNA) lysis->nuclease sucrose Sucrose Gradient/Cushion Ultracentrifugation (isolates 80S monosomes) nuclease->sucrose rna_extraction RNA Extraction (isolates ribosome-protected fragments - RPFs) sucrose->rna_extraction library_prep Library Preparation (ligation of adapters, reverse transcription) rna_extraction->library_prep sequencing Deep Sequencing of RPFs library_prep->sequencing analysis Data Analysis (map reads to transcriptome, identify TIS peaks) sequencing->analysis end Genome-wide TIS Map analysis->end

Figure 2. General workflow for TIS mapping using ribosome profiling.

Detailed Steps:

  • Cell Treatment:

    • For this compound: Treat cells with 2 µM LTM for 30-60 minutes. This allows elongating ribosomes to run off the mRNA transcripts.

    • For Harringtonine: Treat cells with 2 µg/mL Harringtonine for 2-5 minutes.[5] A shorter incubation time is used due to its different mechanism.

  • Cell Lysis: After the initial treatment, add cycloheximide (100 µg/mL) to the media to arrest all ribosomes, then immediately lyse the cells in a buffer containing cycloheximide.

  • Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I needs to be optimized for the specific cell type.

  • Monosome Isolation: Layer the digested lysate onto a sucrose cushion or gradient and ultracentrifuge to isolate the 80S monosomes containing the ribosome-protected fragments (RPFs).

  • RNA Extraction: Extract the RNA from the isolated monosomes.

  • RPF Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the ~28-30 nucleotide RPFs.

  • Library Preparation and Sequencing: Ligate sequencing adapters to the purified RPFs, perform reverse transcription, and amplify the resulting cDNA library for deep sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The resulting peaks will indicate the positions of the stalled initiating ribosomes.

Polysome Profiling

Polysome profiling separates ribosomes based on the number of ribosomes bound to an mRNA molecule. Treatment with a translation initiation inhibitor will cause a decrease in polysomes and an increase in the 80S monosome peak, as new polysomes are not formed.

Detailed Steps:

  • Cell Treatment:

    • For this compound: Treat cells with 2 µM LTM for 30-60 minutes.

    • For Harringtonine: Treat cells with 2 µg/mL Harringtonine for 15-30 minutes.

  • Cell Lysis: Lyse cells in a buffer containing cycloheximide (100 µg/mL) to preserve the ribosome-mRNA complexes.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and ultracentrifuge.

  • Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 254 nm. A decrease in the polysome peaks and an increase in the 80S monosome peak compared to an untreated control indicates an inhibition of translation initiation. RNA can then be extracted from the fractions for further analysis (e.g., qRT-PCR or RNA-seq).

Off-Target Effects and Other Considerations

  • Harringtonine's Imprecision: The primary "off-target" effect of Harringtonine in the context of TIS mapping is its imperfect stalling of ribosomes, leading to footprints downstream of the true start site.[1][2] This can complicate the identification of near-cognate (non-AUG) start codons and alternative TIS.

  • This compound's Potency: LTM is a very potent inhibitor, and its concentration and treatment time should be carefully optimized to avoid potential secondary effects on cellular processes.

  • Cell-Type Specificity: The optimal concentration and incubation time for both inhibitors can vary between different cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

  • Cost and Availability: Historically, Harringtonine has been more readily available and cost-effective, particularly for in vivo studies requiring larger quantities.[4]

Conclusion

Both this compound and Harringtonine are valuable tools for studying translation initiation.

  • This compound is the superior choice for high-resolution, genome-wide mapping of translation initiation sites due to its precise mechanism of action that stalls ribosomes directly at the start codon.[1][2]

  • Harringtonine is an effective tool for enriching initiating ribosomes and is particularly useful for in vivo studies. However, researchers should be aware of its lower precision in TIS mapping.[4]

The choice between these two inhibitors will depend on the specific research question, the required level of precision, and the experimental system being used. For studies demanding single-nucleotide resolution of TIS, this compound is highly recommended. For broader studies of translation initiation or in vivo experiments where cost and availability are a concern, Harringtonine remains a viable option.

References

Validating Lactimidomycin's On-Target Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the on-target activity of a compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of Lactimidomycin (LTM), a potent inhibitor of eukaryotic translation elongation, with other commonly used translation inhibitors. We present supporting experimental data, detailed protocols for key cellular assays, and visualizations to clarify complex biological pathways and experimental workflows.

This compound distinguishes itself by targeting the E-site (exit site) of the 60S ribosomal subunit, thereby inhibiting the translocation step of elongation. This mechanism is similar, yet distinct from, other well-known translation inhibitors, offering a valuable tool for studying the intricacies of protein synthesis and for potential therapeutic development.

Performance Comparison of Translation Inhibitors

To objectively assess the on-target activity of this compound, its performance is compared against other translation inhibitors with distinct mechanisms of action. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds across different cell lines.

CompoundMechanism of ActionCell LineIC50 (µM)Reference
This compound Binds to the ribosomal E-site, inhibiting translation elongation.CEM0.12[1]
9L0.2[1]
SK-MEL-281[1]
Cycloheximide Binds to the ribosomal E-site, inhibiting translation elongation.CEM0.12[1]
9L0.2[1]
SK-MEL-281[1]
HeLa0.532
L-929-[2]
K-562-[2]
HepG26.6[3]
Pactamycin Binds to the small ribosomal subunit, interfering with tRNA and mRNA translocation.KB human epidermoid carcinoma0.003 µg/mL[4]
MRC-50.095[4]
HCT116-[4]
HeLa-[5]
Puromycin An aminoacyl-tRNA analog that causes premature chain termination.NIH/3T33.96[6]
HepG21.6[3]
A549-[7]
HT29-[7]
K562-[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used. The data presented here is for comparative purposes and has been compiled from various sources.

Experimental Protocols for On-Target Validation

Validating the on-target activity of this compound in cellular assays requires robust and reproducible experimental protocols. Below are detailed methodologies for two key experiments: a Luciferase Reporter Assay for quantifying translation inhibition and Ribosome Profiling for mapping the precise location of ribosome stalling.

Luciferase Reporter Assay for Measuring Global Protein Synthesis Inhibition

This assay provides a quantitative measure of overall protein synthesis by utilizing a reporter gene, typically luciferase, whose expression is dependent on active translation.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Plasmid encoding a luciferase reporter gene (e.g., pGL3)

  • Transfection reagent

  • This compound and other translation inhibitors

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Transfection: Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for sufficient time (typically 24-48 hours) for reporter gene expression.

  • Compound Treatment: Prepare serial dilutions of this compound and other control inhibitors in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 2, 4, 6, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well. Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[8][9]

  • Luminometry: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase assay substrate to each well and immediately measure the luminescence.[8][9]

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the compounds. Calculate the percentage of translation inhibition relative to the vehicle control and plot the results to determine the IC50 value for each compound.

Ribosome Profiling (Ribo-Seq) to Confirm Mechanism of Action

Ribosome profiling is a powerful technique that provides a snapshot of all the ribosome positions on mRNA within a cell at a specific moment. This allows for the precise identification of where translation is stalled, confirming the E-site binding of this compound.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • This compound and Cycloheximide (as a control for elongation arrest)

  • Lysis buffer containing cycloheximide

  • RNase I

  • Sucrose density gradients

  • Proteinase K

  • RNA extraction reagents (e.g., Trizol)

  • Reagents for library preparation for next-generation sequencing

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or a control inhibitor (e.g., cycloheximide) for a short period to arrest ribosomes at their sites of action. Lyse the cells in a buffer containing cycloheximide to preserve the ribosome-mRNA complexes.[10][11]

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest any mRNA that is not protected by ribosomes. This will result in "ribosome footprints," which are the mRNA fragments shielded by the translating ribosomes.[12][13]

  • Ribosome Isolation: Isolate the 80S monosomes (single ribosomes bound to mRNA) by sucrose density gradient centrifugation.[10][11]

  • Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA fragments (typically 28-30 nucleotides in length) using proteinase K treatment followed by RNA extraction.[12]

  • Library Preparation and Sequencing: Prepare a cDNA library from the isolated ribosome footprints. This involves ligating adapters to the RNA fragments, reverse transcription, and PCR amplification. The resulting library is then sequenced using a next-generation sequencing platform.[10][12]

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at specific locations reveals the positions of the stalled ribosomes. For this compound, an accumulation of ribosome footprints at the start of the coding sequence is expected, confirming its role in inhibiting the first translocation event.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the eukaryotic translation elongation pathway, the experimental workflow for validating on-target activity, and the logical relationship for confirming the mechanism of action.

G Eukaryotic Translation Elongation Pathway cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site 2. Peptide Bond Formation E_site E Site P_site->E_site 3. Translocation Exit Exit E_site->Exit 4. Exit Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site 1. Delivery eEF1A_GTP eEF1A-GTP eEF1A_GTP->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Deacylated_tRNA Deacylated tRNA Deacylated_tRNA->E_site eEF2_GTP eEF2-GTP eEF2_GTP->P_site This compound This compound This compound->E_site Inhibits

Caption: Eukaryotic Translation Elongation Pathway highlighting this compound's inhibition at the E-site.

G Experimental Workflow for On-Target Validation Cell_Culture Cell Culture Compound_Treatment Treatment with this compound and Controls Cell_Culture->Compound_Treatment Luciferase_Assay Luciferase Reporter Assay Compound_Treatment->Luciferase_Assay Ribo_Seq Ribosome Profiling Compound_Treatment->Ribo_Seq Data_Analysis_Luc IC50 Determination Luciferase_Assay->Data_Analysis_Luc Data_Analysis_Ribo Ribosome Footprint Analysis Ribo_Seq->Data_Analysis_Ribo On_Target_Validation On-Target Validation Confirmed Data_Analysis_Luc->On_Target_Validation Data_Analysis_Ribo->On_Target_Validation

Caption: Workflow for validating this compound's on-target activity in cellular assays.

G Logical Framework for Mechanism of Action Confirmation Hypothesis Hypothesis: This compound inhibits translation elongation at the E-site Prediction1 Prediction 1: Global protein synthesis will be inhibited in a dose-dependent manner. Hypothesis->Prediction1 Prediction2 Prediction 2: Ribosome occupancy will increase at the beginning of coding sequences. Hypothesis->Prediction2 Experiment1 Experiment: Luciferase Reporter Assay Prediction1->Experiment1 Experiment2 Experiment: Ribosome Profiling Prediction2->Experiment2 Result1 Result: Decreased luciferase activity with increasing LTM concentration. Experiment1->Result1 Result2 Result: Accumulation of ribosome footprints at the 5' end of ORFs. Experiment2->Result2 Conclusion Conclusion: Mechanism of action is confirmed. Result1->Conclusion Result2->Conclusion

Caption: Logical framework for confirming this compound's mechanism of action.

References

A Comparative Guide to the Potency of Lactimidomycin and Other Glutarimide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lactimidomycin's performance against other well-known glutarimide antibiotics, namely cycloheximide and anisomycin. The focus is on their potency as inhibitors of eukaryotic protein synthesis, supported by experimental data, detailed protocols, and visualizations of their mechanisms and evaluation workflows.

Introduction to Glutarimide Antibiotics

Glutarimide antibiotics are a class of natural products characterized by a glutarimide moiety. They are widely utilized in biomedical research as potent inhibitors of eukaryotic protein synthesis. Key members of this family include this compound (LTM), cycloheximide (CHX), and anisomycin (ANM). While all three interfere with the ribosome, their precise mechanisms and potencies differ significantly, making a direct comparison essential for experimental design and drug development.

Mechanism of Action: A Ribosomal Perspective

This compound and cycloheximide share a similar mechanism by targeting the E-site (exit site) of the 60S ribosomal subunit, which blocks the translocation step of translational elongation.[1][2][3] However, anisomycin employs a different strategy, inhibiting the peptidyl transferase reaction.

  • This compound (LTM): LTM binds to the ribosomal E-site, preventing the translocation of deacylated tRNA from the P-site to the E-site.[4] Its larger structure is thought to enhance its binding affinity, effectively stalling the ribosome at the very first round of elongation.[1][4]

  • Cycloheximide (CHX): Like LTM, CHX also binds the E-site to block translocation.[1][4] However, its smaller size allows for one round of translocation to occur before halting further elongation.[4]

  • Anisomycin (ANM): Anisomycin interferes with protein synthesis by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[5][6] This action prevents the formation of peptide bonds, a distinct mechanism from the translocation inhibition seen with LTM and CHX. Beyond protein synthesis, anisomycin is also a well-characterized activator of stress-activated protein kinases (SAPK/JNK) and p38 MAP kinase.[7][8]

G Mechanism of Action of Glutarimide Antibiotics cluster_ribosome 80S Ribosome E_site E-Site P_site P-Site Translocation Translocation E_site->Translocation Blocks A_site A-Site (Peptidyl Transferase Center) PeptideBond Peptide Bond Formation A_site->PeptideBond Blocks mRNA mRNA LTM This compound LTM->E_site Binds CHX Cycloheximide CHX->E_site Binds ANM Anisomycin ANM->A_site Binds & Inhibits

Inhibition of Eukaryotic Translation by Glutarimide Antibiotics

Comparative Potency: Quantitative Data

Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of protein synthesis than cycloheximide and anisomycin.[1][4][9] Its high affinity for the ribosome translates to lower concentrations required for effective inhibition.

AntibioticAssay TypeSystem / Cell LinePotency (IC₅₀ / Kd)Reference
This compound Protein Synthesis InhibitionIn vitro37.82 nM[9][10]
Ribosome Binding (60S)In vitroKd = 500 nM[9]
Cell Growth InhibitionVarious Tumor Cell LinesLow nM range[10]
Cycloheximide Protein Synthesis InhibitionIn vivo (unspecified)532.5 nM[11]
Protein Synthesis InhibitionHepG2 cells6,600 nM[12]
Protein Synthesis InhibitionPrimary Rat Hepatocytes290 nM[12]
Ribosome Binding (60S)In vitroKd = 15,000 nM (15 µM)[9]
Antiviral Activity (MERS-CoV)Vero cells160 nM
Cell Growth InhibitionCEM cells120 nM[11]
Anisomycin Cell Growth InhibitionHEK293 cells20 nM[13]
Cell Growth InhibitionU87 cells192 nM[13]
Cell Growth InhibitionU251 cells233 nM[13]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of binding affinity.

Experimental Protocols

Determining the potency of these antibiotics typically involves cell-based assays that measure either the direct inhibition of protein synthesis or the downstream effect on cell viability and proliferation.

G Workflow for IC50 Determination via MTT Assay start Seed cells in 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of antibiotic (e.g., LTM, CHX) start->treat incubate Incubate for desired period (e.g., 24-72 hours) treat->incubate add_mtt Add MTT reagent to each well (Final conc. ~0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) incubate_mtt->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Plot dose-response curve and calculate IC50 value read->analyze

Experimental workflow for determining antibiotic cytotoxicity.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration at which an antibiotic reduces the metabolic activity of a cell population by 50% (IC₅₀), serving as an indicator of cytotoxicity.[14][15]

  • Objective: To quantify the cytotoxic effect of glutarimide antibiotics on a given cell line.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cell line of interest (e.g., HeLa, HEK293)

    • Complete culture medium

    • Antibiotic stock solutions (LTM, CHX, ANM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

    • Treatment: Prepare serial dilutions of the antibiotics in culture medium. Remove the old medium from the cells and add 100 µL of the antibiotic dilutions to the respective wells. Include untreated wells as a negative control (100% viability) and wells with no cells as a blank.

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the untreated control. Plot the percentage of cell viability against the logarithm of the antibiotic concentration and use non-linear regression to calculate the IC₅₀ value.[16]

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol directly measures the inhibition of translation using a cell-free system, such as a rabbit reticulocyte lysate, coupled with a reporter like luciferase.[17][18]

  • Objective: To directly measure the potency of antibiotics in inhibiting the core translation machinery.

  • Materials:

    • Rabbit reticulocyte lysate-based cell-free protein synthesis kit

    • Luciferase reporter mRNA or DNA template

    • Antibiotic stock solutions

    • Luciferase assay reagent

    • Luminometer-compatible 96-well plates (white, flat-bottom)

    • Nuclease-free water

  • Procedure:

    • Reaction Setup: On ice, prepare a master mix containing the reticulocyte lysate, reaction buffer, and amino acid mixture as per the manufacturer's instructions.

    • Inhibitor Addition: In the wells of a 96-well plate, add the desired final concentrations of the antibiotics. Include a positive control (e.g., puromycin) and a negative control (nuclease-free water).

    • Initiate Translation: Add the master mix and the luciferase mRNA template to each well to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.

    • Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the reticulocytes and provides the substrate for the newly synthesized luciferase.

    • Measurement: Immediately measure the luminescence using a luminometer.

    • Analysis: Normalize the luminescence signal to the negative control. Plot the percentage of protein synthesis against the logarithm of the antibiotic concentration to determine the IC₅₀ value.

Structural and Functional Relationships

The glutarimide antibiotics, while sharing a common chemical moiety, demonstrate how subtle structural variations can lead to significant differences in biological activity and potency. The addition of a 12-membered macrocycle to the glutarimide core in this compound enhances its binding affinity for the ribosome's E-site, resulting in its superior potency compared to the simpler structure of cycloheximide.[1]

G Structural and Functional Relationships A Glutarimide Antibiotics B Shared Glutarimide Moiety A->B D This compound (High Potency) A->D Examples E Cycloheximide (Moderate Potency) A->E Examples F Anisomycin (Different Mechanism) A->F Examples C Inhibition of Eukaryotic Protein Synthesis B->C Enables G Structural Modifications (e.g., Macrocycle) G->D Leads to

Relationships between structure, function, and potency.

Conclusion

References

Cross-Resistance in Translation Inhibition: A Comparative Analysis of Lactimidomycin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profile of Lactimidomycin with other inhibitors of protein synthesis, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of this compound (LTM), a potent inhibitor of eukaryotic translation elongation, with other translation inhibitors, focusing on the critical aspect of cross-resistance. Understanding the potential for cross-resistance is paramount in drug development, particularly in oncology and virology, where the emergence of resistance can rapidly limit therapeutic efficacy. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms to aid in the strategic design of novel therapeutic approaches and combination therapies.

This compound: Mechanism of Action and Resistance

This compound is a natural product that selectively inhibits the elongation phase of eukaryotic protein synthesis.[1] It exerts its effect by binding to the E-site (Exit site) of the 60S ribosomal subunit.[2][3] This binding event physically obstructs the translocation of the deacylated tRNA from the P-site (Peptidyl site) to the E-site, thereby stalling the ribosome at the very beginning of elongation, often after the initiation codon.[2][3]

Resistance to this compound has been primarily associated with mutations in ribosomal proteins. Specifically, alterations in the ribosomal protein L28 (mammalian L27a) have been shown to confer resistance.[2] This protein is a key component of the ribosomal E-site, and mutations likely alter the binding pocket of LTM, reducing its affinity and inhibitory effect.

Cross-Resistance Profile of this compound

The most well-documented cross-resistance for this compound is with another glutarimide antibiotic, Cycloheximide (CHX) . This is due to their shared mechanism of action and binding site on the ribosome.

This compound and Cycloheximide: A Clear Case of Cross-Resistance

Both LTM and CHX bind to the E-site of the 60S ribosomal subunit, leading to an inhibition of translation elongation.[2][3] Footprinting experiments have revealed that both inhibitors protect the same cytidine nucleotide (C3993) in the E-site, confirming a common binding pocket.[2][3][4] Consequently, mutations that confer resistance to CHX also confer resistance to LTM, and vice-versa.[2] While both inhibitors target the same site, LTM is significantly more potent than CHX.[2]

Table 1: Comparative Potency of this compound and Cycloheximide

CompoundTargetIC50 (Protein Synthesis Inhibition)Reference
This compound 60S Ribosomal E-Site~37.82 nM[2]
Cycloheximide 60S Ribosomal E-Site~450 nM[2]

IC50 values can vary depending on the cell line and experimental conditions.

The structural basis for their shared binding site and mechanism of action is the foundation for their cross-resistance.

cluster_inhibitors Glutarimide Antibiotics cluster_ribosome Eukaryotic Ribosome (60S Subunit) cluster_mechanism Mechanism of Action & Resistance LTM This compound E_site E-Site LTM->E_site binds to CHX Cycloheximide CHX->E_site binds to Inhibition Inhibition of Translation Elongation E_site->Inhibition RPL27a Ribosomal Protein L27a RPL27a->E_site part of Resistance Resistance RPL27a->Resistance mutation in Resistance->LTM confers resistance to Resistance->CHX confers resistance to cluster_inhibitors Inhibitor Classes & Targets Initiation Initiation Elongation Elongation Termination Termination LTM This compound (Glutarimide) LTM->Elongation inhibits (E-Site) Rocaglates Rocaglates Rocaglates->Initiation inhibits (eIF4A) Aminoglycosides Aminoglycosides Aminoglycosides->Elongation inhibits (A-Site, misreading) Macrolides Macrolides Macrolides->Elongation inhibits (Exit Tunnel) start Parental Cell Line ic50 Determine LTM IC50 start->ic50 selection Culture with LTM (at IC50) ic50->selection escalation Stepwise Increase in LTM Concentration selection->escalation escalation->escalation Repeat isolation Isolate Single Cell Clones escalation->isolation characterization Characterize Resistant Clones isolation->characterization

References

Lactimidomycin's Antiviral Efficacy: A Comparative Analysis Against Other Translation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lactimidomycin's Performance with Alternative Translation Inhibitors Supported by Experimental Data.

This compound (LTM), a potent inhibitor of eukaryotic translation elongation, has emerged as a promising broad-spectrum antiviral agent. Its mechanism of action, targeting a fundamental host process required by all viruses, presents a high barrier to the development of viral resistance. This guide provides a comparative overview of the antiviral efficacy of this compound against other well-known translation inhibitors: Cycloheximide, Harringtonine, and Puromycin.

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data for the antiviral activity of this compound and other translation inhibitors against various RNA viruses. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and virus strains.

Table 1: Antiviral Activity of this compound (LTM)

Virus FamilyVirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)Reference
FlaviviridaeDengue virus 2 (DENV2)Huh7Focus-Forming AssayEC90: 0.4 µM> 200 µM> 500[1]
FlaviviridaeKunjin virusVeroPlaque AssayPotent Inhibition at 0.125-2 µMNot ReportedNot Reported[1]
FlaviviridaeModoc virusVeroPlaque AssayPotent Inhibition at 0.125-2 µMNot ReportedNot Reported[1]
PicornaviridaePoliovirus 1 (PV1)VeroPlaque AssayPotent Inhibition at 0.125-2 µMNot ReportedNot Reported[1]
RhabdoviridaeVesicular stomatitis virus (VSV)VeroPlaque AssayPotent Inhibition at 0.125-2 µMNot ReportedNot Reported[1]

Table 2: Comparative Antiviral Activity of Other Translation Inhibitors

InhibitorVirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
Cycloheximide Coxsackievirus B3 (CVB3)VeroCytopathic Effect InhibitionNot specified, significant suppression at 10 µMNot ReportedNot Reported[2]
Dengue virusNot SpecifiedNot SpecifiedInhibition of cytotoxic factor productionNot ReportedNot Reported[3]
Harringtonine Chikungunya virus (CHIKV)BHK21ImmunofluorescenceEC50: 0.24 µM> 10 µM> 41.7[4]
SARS-CoV-2 (Original)Vero E6Cytopathic Effect InhibitionIC50: 0.217 µM1.35 µM6.22[5]
SARS-CoV-2 (Delta)Vero E6Cytopathic Effect InhibitionIC50: 0.101 µM1.35 µM13.4[5]
SARS-CoV-2 (Omicron BA.1)Vero E6Cytopathic Effect InhibitionIC50: 0.042 µM1.35 µM32.1[5]
Herpes Simplex Virus 1 (HSV-1)VeroIn-cell WesternIC50: 0.1081 - 0.1584 µM239.6 µM~1512 - 2216[6]
Puromycin Dengue virusNot ReportedNot ReportedWeak antiviral activity at high concentrationsNot ReportedNot Reported[7]
NIH/3T3 (Cytotoxicity)NIH/3T3Impedance-basedIC50: 3.96 µMNot ApplicableNot Applicable[7]

Mechanism of Action: Targeting Host Translation

All four inhibitors disrupt viral replication by targeting the host cell's protein synthesis machinery, a critical dependency for all viruses. However, they act at different stages of translation.

  • This compound and Cycloheximide: Both are elongation inhibitors that bind to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step of the ribosome along the mRNA.[8] this compound is reported to be approximately tenfold more potent than Cycloheximide in inhibiting translation elongation and does not exhibit the off-target effect of inhibiting transcription seen with Cycloheximide.

  • Harringtonine: This alkaloid primarily inhibits the initiation phase of translation by preventing the formation of the first peptide bond.[9]

  • Puromycin: As an aminoacyl-tRNA analog, Puromycin causes premature chain termination during translation elongation.[8]

The targeting of a host process by these inhibitors provides a broad-spectrum antiviral strategy. Viruses are less likely to develop resistance to drugs that target host factors, as this would require mutations in the conserved cellular machinery.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of translation inhibitors and a typical experimental workflow for assessing antiviral efficacy.

Translation_Inhibition_Pathway cluster_ribosome Ribosome cluster_inhibitors Translation Inhibitors mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Polypeptide Polypeptide Ribosome->Polypeptide Protein Synthesis Viral Proteins Viral Proteins Polypeptide->Viral Proteins Folding & Processing This compound This compound This compound->Ribosome Inhibits Elongation Cycloheximide Cycloheximide Cycloheximide->Ribosome Inhibits Elongation Harringtonine Harringtonine Harringtonine->Ribosome Inhibits Initiation Puromycin Puromycin Puromycin->Ribosome Premature Termination Viral RNA Viral RNA Viral RNA->mRNA Transcription/Replication New Virions New Virions Viral Proteins->New Virions

Caption: Mechanism of action of translation inhibitors in blocking viral replication.

Antiviral_Assay_Workflow Cell_Culture 1. Seed host cells in multi-well plates Infection 2. Infect cells with virus Cell_Culture->Infection Treatment 3. Add serial dilutions of inhibitor Infection->Treatment Incubation 4. Incubate for a defined period Treatment->Incubation Quantification 5. Quantify viral replication (Plaque Assay, FFU Assay, etc.) Incubation->Quantification Cytotoxicity 6. Assess cell viability (MTT, CellTiter-Glo, etc.) Incubation->Cytotoxicity Analysis 7. Calculate IC50/EC50 and CC50 Quantification->Analysis Cytotoxicity->Analysis SI 8. Determine Selectivity Index (SI) Analysis->SI

Caption: General workflow for in vitro antiviral efficacy and cytotoxicity testing.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and inhibitor being tested.

Plaque Assay for Viral Titer Determination

This assay quantifies the number of infectious virus particles in a sample.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, Huh7) in 6-well or 12-well plates.

  • Virus Dilution: Prepare ten-fold serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the culture medium from the cells and infect with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques/well) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Focus-Forming Assay (FFA) for Viral Titer Determination

FFA is an alternative to the plaque assay, particularly for viruses that do not form clear plaques. It detects infected cells by immunostaining for a viral antigen.

  • Cell Seeding and Infection: Follow steps 1-3 of the Plaque Assay protocol.

  • Overlay: An overlay medium is typically used to localize the infection.

  • Incubation: Incubate for a shorter period than a plaque assay (e.g., 24-72 hours) to allow for initial viral replication and antigen expression without widespread cell lysis.

  • Fixation and Permeabilization: Fix the cells (e.g., with cold methanol or paraformaldehyde) and permeabilize them (e.g., with Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Incubate with a primary antibody specific to a viral antigen.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore.

  • Detection:

    • For HRP-conjugated antibodies, add a substrate that produces a colored precipitate in infected cells (foci).

    • For fluorescently-labeled antibodies, visualize the foci using a fluorescence microscope.

  • Quantification: Count the number of foci and calculate the viral titer in focus-forming units per milliliter (FFU/mL).

Determination of IC50/EC50 and CC50

These values are crucial for assessing the potency and safety of an antiviral compound.

  • IC50/EC50 (50% Inhibitory/Effective Concentration) Determination:

    • Perform a viral assay (e.g., Plaque Assay or FFA) in the presence of serial dilutions of the inhibitor.

    • A "virus control" (no inhibitor) and a "cell control" (no virus, no inhibitor) should be included.

    • Quantify the viral output (e.g., PFU/mL or FFU/mL) for each inhibitor concentration.

    • Calculate the percentage of viral inhibition for each concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value (the concentration at which viral replication is inhibited by 50%).

  • CC50 (50% Cytotoxic Concentration) Determination:

    • Seed host cells as for the antiviral assay.

    • Treat the cells with the same serial dilutions of the inhibitor but without adding the virus.

    • Incubate for the same duration as the antiviral assay.

    • Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo assay), which measures metabolic activity.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value (the concentration at which cell viability is reduced by 50%).

  • Selectivity Index (SI) Calculation:

    • The SI is a measure of the therapeutic window of a drug and is calculated as: SI = CC50 / IC50 (or EC50) . A higher SI value indicates greater selectivity of the compound for inhibiting the virus over causing cellular toxicity.

Conclusion

This compound demonstrates potent, broad-spectrum antiviral activity against a range of RNA viruses by inhibiting a crucial host-cell process, translation elongation. While direct comparative studies with other translation inhibitors against the same viruses are limited, the available data suggests this compound possesses a favorable profile with high potency and low cytotoxicity. Its distinct advantage over Cycloheximide in avoiding off-target effects on transcription further highlights its potential as a valuable tool for antiviral research and a promising candidate for therapeutic development. Further head-to-head comparative studies are warranted to definitively establish its efficacy relative to other translation inhibitors in various viral infection models.

References

Confirming Lactimidomycin's Grip on the Ribosome: A Comparative Guide to Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule binds to its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative analysis of key target engagement assays used to validate the binding of Lactimidomycin (LTM) to the eukaryotic ribosome, with a primary focus on its comparison with the well-known translation inhibitor, Cycloheximide (CHX).

This compound, a natural product isolated from Streptomyces amphibiosporus, is a potent inhibitor of eukaryotic translation elongation.[1] Its mechanism of action involves binding to the E-site (exit site) of the 60S ribosomal subunit, thereby stalling the ribosome and preventing the synthesis of proteins.[1][2] This guide delves into the experimental methodologies used to confirm this interaction, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection and implementation of appropriate target engagement strategies.

Quantitative Comparison of this compound and Cycloheximide

This compound consistently demonstrates higher potency in inhibiting translation and binding to the ribosome when compared to Cycloheximide. This difference in potency is a key factor in its utility as a tool for studying translation initiation.

ParameterThis compound (LTM)Cycloheximide (CHX)Assay MethodReference
Ribosome Binding Affinity (Kd) ~500 nM~15 µMRibosome Footprinting[1]
Protein Synthesis Inhibition (IC50) 37.82 nM>10-fold higher than LTMIn vitro translation assay[1][3]

Key Target Engagement Assays

Several robust methods can be employed to confirm the direct binding of this compound to the ribosome. The choice of assay depends on the specific research question, available resources, and the desired level of detail, from genome-wide insights to specific biophysical measurements.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.[4] When used with translation inhibitors, it can reveal the specific step of translation that is being blocked.

Comparison of LTM and CHX in Ribosome Profiling:

  • This compound: Preferentially stalls ribosomes at the initiation codon (AUG). This is because the E-site is typically unoccupied at the start of translation, allowing for high-affinity binding of LTM.[5] This property makes LTM an excellent tool for identifying translation initiation sites across the transcriptome.[4]

  • Cycloheximide: Halts ribosomes along the entire coding sequence during elongation.[2] While it also binds the E-site, its lower affinity allows for some initial rounds of translocation before stalling occurs.[1]

Experimental Protocol: Ribosome Profiling with LTM/CHX Treatment

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to the desired confluency. Treat the cells with either this compound (e.g., 50 µM) or Cycloheximide (e.g., 100 µg/mL) for a short period (e.g., 2-30 minutes) to arrest translation.[1][6]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing the respective inhibitor to maintain the stalled ribosomes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will leave behind ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.[7]

  • Ribosome Isolation: Isolate the 80S monosomes containing the RPFs by ultracentrifugation through a sucrose gradient.[7]

  • RNA Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Prepare a cDNA library from the RPFs for next-generation sequencing. This typically involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.[8]

  • Sequencing and Data Analysis: Sequence the cDNA library. Align the resulting reads to a reference genome or transcriptome to map the positions of the ribosomes. Analysis of read density at and downstream of start codons will reveal the differential effects of LTM and CHX.

G cluster_cell Cell Culture cluster_biochem Biochemical Processing cluster_seq Sequencing & Analysis A 1. Cell Treatment (LTM or CHX) B 2. Cell Lysis A->B C 3. Nuclease Digestion B->C D 4. Ribosome Isolation (Sucrose Gradient) C->D E 5. RPF Extraction D->E F 6. Library Preparation E->F G 7. Deep Sequencing F->G H 8. Data Analysis G->H G A 1. Incubate Ribosomes with LTM/CHX B 2. DMS Treatment A->B C 3. rRNA Extraction B->C D 4. Primer Extension (Radiolabeled Primer) C->D E 5. Gel Electrophoresis D->E F 6. Analyze Protection Pattern E->F G A 1. Treat Cells with LTM B 2. Heat Shock (Temp Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble/Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Ribosomal Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve (Determine ΔTm) E->F

References

A Comparative Guide to Translation Elongation Inhibitors: Lactimidomycin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of translation elongation inhibitors is critical for their effective application in biological research and therapeutic development. This guide provides a side-by-side comparison of Lactimidomycin with other commonly used elongation inhibitors, supported by experimental data and detailed protocols.

This document offers an objective comparison of the performance and mechanisms of this compound and other key translation elongation inhibitors, including Cycloheximide, Puromycin, Anisomycin, Emetine, and Harringtonine. Quantitative data is presented in a clear tabular format, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using the DOT language illustrate the molecular mechanisms of each inhibitor.

Performance Comparison of Elongation Inhibitors

The following table summarizes the key characteristics of this compound and other selected translation elongation inhibitors. It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.

InhibitorTarget/Binding SiteMechanism of ActionIC50 (Protein Synthesis)Organism
This compound E-site of the 60S ribosomal subunitBlocks the translocation step of elongation by preventing the movement of tRNA from the P-site to the E-site.[1][2][3] It is reported to be over ten-fold more potent than Cycloheximide.[1]37.82 nM[4]Eukaryotes
Cycloheximide E-site of the 60S ribosomal subunitInterferes with the translocation step of elongation by binding to the E-site and preventing the exit of deacylated tRNA.[1][5]~532.5 nM (in vivo)[6][7]Eukaryotes
Puromycin A-site of the ribosome (mimics aminoacyl-tRNA)Acts as an aminoacyl-tRNA analog, causing premature chain termination by being incorporated into the growing polypeptide chain.[8][9]3.96 µM (NIH/3T3 cells)[8][9]Prokaryotes & Eukaryotes
Anisomycin A-site of the 60S ribosomal subunit (peptidyl transferase center)Inhibits peptidyl transferase activity, thereby blocking peptide bond formation.[10][11][12][13][14]0.192 - 0.233 µM (U251 & U87 cells, 48h)[10][11]Eukaryotes
Emetine E-site of the 40S ribosomal subunitBlocks translocation of the mRNA-tRNA complex.[15][16][17]2200 ± 1400 nM (HepG2 cells)[18]Eukaryotes
Harringtonine A-site of the 60S ribosomal subunitPrevents the binding of aminoacyl-tRNA to the A-site, thus inhibiting the initial steps of elongation.[19]Not specified in search resultsEukaryotes

Mechanisms of Action and Signaling Pathways

The following sections detail the mechanism of each inhibitor, accompanied by a visual representation created using the DOT language.

This compound

This compound is a potent inhibitor of eukaryotic translation elongation.[4] It binds to the E-site (exit site) of the large ribosomal subunit (60S), preventing the translocation of the deacylated tRNA from the P-site to the E-site. This stalls the ribosome, inhibiting further peptide chain elongation.[1][2][3] Studies have shown it to be significantly more potent than the structurally related inhibitor, cycloheximide.[1]

Lactimidomycin_Mechanism cluster_ribosome 80S Ribosome E_site E Stalled Elongation Stalled E_site->Stalled Prevents tRNA exit P_site P Elongation Elongation Continues A_site A This compound This compound This compound->E_site Binds to E-site tRNA_P Deacylated tRNA tRNA_P->E_site Translocation Blocked

This compound binds to the E-site, blocking tRNA translocation.
Cycloheximide

Cycloheximide also targets the E-site of the 60S ribosomal subunit.[1][5] Its mechanism is similar to this compound, as it interferes with the translocation step of elongation. By occupying the E-site, it prevents the deacylated tRNA from moving out of the ribosome, thereby halting protein synthesis.[1]

Cycloheximide_Mechanism cluster_ribosome 80S Ribosome E_site E Stalled Elongation Stalled E_site->Stalled Prevents tRNA exit P_site P Elongation Elongation Continues A_site A Cycloheximide Cycloheximide Cycloheximide->E_site Binds to E-site tRNA_P Deacylated tRNA tRNA_P->E_site Translocation Blocked Puromycin_Mechanism cluster_ribosome 80S Ribosome P_site P A_site A Termination Premature Termination A_site->Termination Incorporated into polypeptide Puromycin Puromycin Puromycin->A_site Enters A-site Peptidyl_tRNA Peptidyl-tRNA Nascent_Chain Puromycylated Nascent Chain Termination->Nascent_Chain Releases Anisomycin_Mechanism cluster_ribosome 80S Ribosome P_site P A_site A (PTC) Peptide_Bond Peptide Bond Formation Anisomycin Anisomycin Anisomycin->A_site Binds to PTC in A-site Anisomycin->Peptide_Bond Inhibits Inhibition Inhibited Peptide_Bond->Inhibition Emetine_Mechanism cluster_ribosome 80S Ribosome E_site_40S E (40S) P_site P A_site A Emetine Emetine Emetine->E_site_40S Binds to E-site on 40S Translocation Translocation Emetine->Translocation Blocks mRNA_tRNA_complex mRNA-tRNA Complex Stalled Elongation Stalled Translocation->Stalled Harringtonine_Mechanism cluster_ribosome 80S Ribosome P_site P Elongation Elongation Continues A_site A Stalled Elongation Stalled A_site->Stalled Prevents aa-tRNA entry Harringtonine Harringtonine Harringtonine->A_site Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding Blocked IVT_Workflow Start Start Prepare_Reaction Prepare IVT Reaction Mix (Cell-free extract, template DNA/mRNA) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of test inhibitor Prepare_Reaction->Add_Inhibitor Incubate Incubate at optimal temperature (e.g., 30-37°C) Add_Inhibitor->Incubate Measure_Reporter Measure reporter activity (e.g., luminescence for luciferase) Incubate->Measure_Reporter Analyze_Data Analyze data and calculate IC50 Measure_Reporter->Analyze_Data End End Analyze_Data->End CHX_Chase_Workflow Start Start Culture_Cells Culture cells to desired confluency Start->Culture_Cells Add_CHX Add Cycloheximide (CHX) to block translation Culture_Cells->Add_CHX Collect_Samples Collect cell samples at various time points (t=0, 1, 2, 4h...) Add_CHX->Collect_Samples Lyse_Cells Lyse cells and quantify total protein Collect_Samples->Lyse_Cells Western_Blot Perform Western blot for target protein and loading control Lyse_Cells->Western_Blot Analyze_Data Quantify band intensities and calculate protein half-life Western_Blot->Analyze_Data End End Analyze_Data->End Toeprinting_Workflow Start Start Assemble_Complex Assemble translation initiation complex (mRNA, ribosome, initiator tRNA) Start->Assemble_Complex Add_Inhibitor Add test inhibitor Assemble_Complex->Add_Inhibitor Anneal_Primer Anneal labeled primer to mRNA Add_Inhibitor->Anneal_Primer Primer_Extension Perform primer extension with reverse transcriptase Anneal_Primer->Primer_Extension Analyze_Products Analyze cDNA products by denaturing gel electrophoresis Primer_Extension->Analyze_Products Map_Stall_Site Determine the size of the 'toeprint' to map the ribosome stall site Analyze_Products->Map_Stall_Site End End Map_Stall_Site->End

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lactimidomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Lactimidomycin, a potent inhibitor of eukaryotic translation elongation, is a valuable tool in cancer research and virology due to its antiproliferative and antiviral activities.[1][2][3][4] While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its cytotoxic properties necessitate handling and disposal with the utmost care to ensure the safety of laboratory personnel and the environment.[5] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for managing cytotoxic compounds.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, disposable (e.g., nitrile)Prevents skin contact.
Lab Coat Long-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesShields eyes from splashes or aerosols.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the powder form.Minimizes inhalation of the compound.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for the disposal of pure this compound, contaminated labware, and solutions.

1. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from general laboratory waste.[6]

  • Use designated, clearly labeled, leak-proof containers for cytotoxic waste.[6][7]

2. Disposal of Solid this compound Waste:

  • Unused or Expired Powder:

    • Do not dispose of solid this compound down the drain or in regular trash.

    • Treat as hazardous chemical waste.

    • Collect in a clearly labeled, sealed container for chemical waste disposal through your institution's Environmental Health and Safety (EHS) office.[8][9]

  • Contaminated Labware (e.g., pipette tips, microfuge tubes, gloves):

    • Place all contaminated solid waste into a designated cytotoxic waste bag. These are often yellow with a purple stripe and clearly labeled with the cytotoxic symbol.[7]

    • For sharps such as needles or contaminated glass, use a rigid, puncture-proof sharps container specifically designated for cytotoxic waste, typically yellow with a purple lid.[7][10]

3. Disposal of Liquid this compound Waste:

  • Stock Solutions and Media:

    • Stock solutions of this compound, which are typically at higher concentrations, are considered hazardous chemical waste.[8]

    • Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as "Hazardous Waste: this compound."

    • Do not autoclave liquid waste containing this compound as this may not effectively degrade the compound and could release harmful vapors.[8]

    • Arrange for disposal through your institution's EHS-approved hazardous waste management vendor.[9]

4. Decontamination of Work Surfaces:

  • In case of a spill, use an absorbent material to contain the liquid.[5]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[5]

  • All materials used for cleaning up spills (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as cytotoxic waste.[10]

5. Labeling and Storage of Waste:

  • All cytotoxic waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste."[6]

  • Store waste in a designated, secure area away from general lab traffic until it is collected for disposal.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Lactimidomycin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Cytotoxic Bag solid_waste->solid_container liquid_container Collect in Sealed, Labeled Hazardous Liquid Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Disposal solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can handle and dispose of this compound responsibly, ensuring a safe laboratory environment and minimizing environmental impact. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Operational Guide for Handling Lactimidomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Lactimidomycin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE).[1] All personnel handling this compound must be trained in the proper use of PPE. Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols and wear appropriate PPE to mitigate potential risks.[2]

PPE ComponentSpecificationRationale
Hand Protection Protective gloves (e.g., disposable nitrile gloves).To prevent skin contact.[2] For tasks with a higher risk of exposure, consider double-gloving.[1]
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or dust.[2]
Body Protection Impervious clothing, such as a laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection A suitable respirator should be used when there is a risk of generating dust or aerosols.[2]To prevent inhalation of the compound.[2]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use of a chemical fume hood is recommended, especially when handling the powder form to avoid dust and aerosol formation.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Reconstitution:

    • Handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.[2]

    • Avoid the formation of dust and aerosols.[2]

    • When preparing solutions, add the solvent to the vial containing the compound slowly to prevent splashing.

  • During Use:

    • Avoid contact with eyes, skin, and clothing.[2]

    • Keep the container tightly sealed when not in use.[2]

  • After Use:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound. The SDS for a similar compound suggests scrubbing with alcohol.[2]

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2]

  • Skin Contact: Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb spills with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2] Decontaminate the area and dispose of the contaminated material according to the disposal plan.[2]

Disposal Plan:

All waste contaminated with this compound should be treated as chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and used PPE, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.[2]

  • Sharps: Any sharps, such as needles or scalpel blades, contaminated with this compound must be disposed of in a designated sharps container.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Work Area (Fume Hood, Bench Liner) prep_ppe->prep_area weigh Weighing/Reconstitution (in Fume Hood) prep_area->weigh Proceed to handling experiment Experimental Use weigh->experiment spill Spill weigh->spill Potential Event exposure Personal Exposure (Skin/Eye/Inhalation) weigh->exposure decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment complete liquid_waste Liquid Waste (Solutions) experiment->liquid_waste Dispose of waste solutions sharps_waste Sharps Waste experiment->sharps_waste Dispose of contaminated sharps experiment->spill experiment->exposure doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash solid_waste Solid Waste (Contaminated PPE, Vials) doff_ppe->solid_waste Dispose of used PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.